8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
8-bromo-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-15-7-3-2-5(11)4-6(7)8-9(15)12-10(16)14-13-8/h2-4H,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYEIYZUFTNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357046 | |
| Record name | 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23563-33-9 | |
| Record name | 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazino[5,6-b]indole scaffold is a key pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as central nervous system agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured approach to the synthesis, including the underlying chemical principles and experimental details.
Introduction and Strategic Approach
The synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The overall strategy involves the construction of the triazino[5,6-b]indole heterocyclic system from a substituted isatin precursor. The key steps, which will be detailed in this guide, are:
-
N-methylation of 5-bromoisatin: Introduction of the methyl group at the N-5 position of the final product is achieved by alkylating the commercially available 5-bromoisatin.
-
Condensation with Thiosemicarbazide: The resulting N-methylated isatin is then reacted with thiosemicarbazide to form a key intermediate, an isatin-β-thiosemicarbazone.
-
Oxidative Cyclization: The final step involves the intramolecular cyclization of the thiosemicarbazone intermediate to yield the target triazino[5,6-b]indole-3-thiol.
This synthetic route is logical and has been adapted from established procedures for the synthesis of analogous triazino[5,6-b]indole derivatives.[2][3]
Synthetic Pathway Overview
Figure 1: Proposed synthetic pathway for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Bromo-1-methylisatin (Intermediate I)
The initial step involves the N-methylation of 5-bromoisatin. The presence of the acidic N-H proton in isatin allows for its deprotonation by a suitable base, followed by nucleophilic attack on an electrophilic methyl source, such as methyl iodide.
Reaction Mechanism:
Figure 2: Reaction mechanism for the N-methylation of 5-bromoisatin.
Experimental Procedure:
-
To a stirred solution of 5-bromoisatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove DMF and inorganic salts, and then dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 5-bromo-1-methylisatin as a solid.
| Reagent/Solvent | Molar Eq. | Purpose |
| 5-Bromoisatin | 1.0 | Starting material |
| Potassium Carbonate | 1.5 | Base |
| Methyl Iodide | 1.2 | Methylating agent |
| DMF | - | Solvent |
Part 2: Synthesis of 5-Bromo-1-methylisatin-β-thiosemicarbazone (Intermediate II)
This step involves the condensation of the C3-keto group of 5-bromo-1-methylisatin with the primary amine of thiosemicarbazide to form a thiosemicarbazone, also known as a Schiff base. This reaction is typically acid-catalyzed.
Reaction Mechanism:
Figure 3: Condensation reaction to form the thiosemicarbazone intermediate.
Experimental Procedure:
-
A mixture of 5-bromo-1-methylisatin (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the suspension.
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dried to yield the crude 5-bromo-1-methylisatin-β-thiosemicarbazone. This intermediate can often be used in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Purpose |
| 5-Bromo-1-methylisatin | 1.0 | Starting material |
| Thiosemicarbazide | 1.1 | Reagent |
| Ethanol | - | Solvent |
| Glacial Acetic Acid | Catalytic | Catalyst |
Part 3: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (Final Product)
The final step is an intramolecular oxidative cyclization of the thiosemicarbazone intermediate. This reaction is facilitated by a base and heat, leading to the formation of the triazine ring.
Experimental Procedure:
-
The crude 5-bromo-1-methylisatin-β-thiosemicarbazone (1.0 eq) is suspended in dioxane.
-
Anhydrous potassium carbonate (2.0 eq) is added to the suspension.
-
The mixture is heated to reflux and stirred vigorously for 8-12 hours.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with cold water and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to give the final product, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
| Reagent/Solvent | Molar Eq. | Purpose |
| 5-Bromo-1-methylisatin-β-thiosemicarbazone | 1.0 | Starting material |
| Potassium Carbonate | 2.0 | Base |
| Dioxane | - | Solvent |
Characterization Data (Predicted)
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-methyl group, and a broad singlet for the thiol proton.
-
¹³C NMR (DMSO-d₆): Resonances for the aromatic carbons, the N-methyl carbon, and the C=S carbon.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (if tautomerism occurs), C=N stretching, C=S stretching, and aromatic C-H stretching.
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the product.
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. The methodology is based on well-established chemical transformations and offers a clear path for researchers to access this and other related compounds. The versatility of the isatin starting material allows for the introduction of various substituents on the indole ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. Further research into the biological activities of this class of compounds is warranted, given the promising pharmacological profiles of related heterocyclic systems.
References
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Convenient Synthesis 5 H -[2][4]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
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Synthesis of substituted isatins as potential antibacterial agents. ScholarWorks. Available at: [Link]
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Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
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Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole. ResearchGate. Available at: [Link]
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Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. MDPI. Available at: [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available at: [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. National Institutes of Health. Available at: [Link]
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Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. National Institutes of Health. Available at: [Link]
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What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? ResearchGate. Available at: [Link]
-
Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. National Institutes of Health. Available at: [Link]
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Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available at: [Link]
-
Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. National Institutes of Health. Available at: [Link]
-
Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Global Pharma Technology. Available at: [Link]
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Synthesis of novel[2][5]thiazino[3´,2´:2,3][2][4][6]triazino[5,6-b]indole derivatives. ResearchGate. Available at: [Link]
-
As-triazino[5,6-b]indole-3-thiol, 5-methyl-. NIST WebBook. Available at: [Link]
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Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International. Available at: [Link]
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Synthesis and characterization of β-thiosemicarbazone derivatives of N-alkylated Isatin. ResearchGate. Available at: [Link]
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Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Semantic Scholar. Available at: [Link]
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synthesis and biochemical studies of transition metal complexes of isatin n(4)-methyl(phenyl)thiosemicarbazone. ResearchGate. Available at: [Link]
-
Compound 8-methyl-5-(2-phenylethyl)-5H-[2][4][6]triazino[5,6-b]indole-3-thiol. MolPort. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: Physicochemical Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a detailed synthetic pathway, and explores its potential therapeutic applications based on the biological activity of the broader triazino[5,6-b]indole class. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related analogs to provide a robust predictive framework.
Introduction: The Triazino[5,6-b]indole Scaffold
The 5H-triazino[5,6-b]indole core represents a privileged heterocyclic system, forming the basis for a variety of biologically active molecules. This scaffold is a rigid, planar structure that can be strategically functionalized to interact with a range of biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antiviral, antimalarial, and anticancer properties.[1][2] The subject of this guide, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, incorporates key structural features that suggest its potential as a central nervous system (CNS) active agent.[1]
Physicochemical Properties
Precise experimental data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol are not extensively reported. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. The un-brominated parent compound, 5-methyl-5H-triazino[5,6-b]indole-3-thiol, has a molecular weight of 216.26 g/mol .[3] The introduction of a bromine atom at the 8-position significantly increases the molecular weight and is expected to influence its lipophilicity and electronic properties.
| Property | Predicted Value for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol | Reference Analog Data (5-methyl-5H-triazino[5,6-b]indole-3-thiol) |
| Molecular Formula | C10H7BrN4S | C10H8N4S |
| Molecular Weight | 295.16 g/mol | 216.26 g/mol [3] |
| Appearance | Likely a crystalline solid | Not specified |
| Melting Point | Expected to be >300 °C, similar to related fused heterocycles[4] | Not specified |
| Solubility | Predicted to be poorly soluble in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) | Not specified |
| pKa | The thiol group is expected to be acidic, with a pKa in the range of 7-9. The triazine and indole nitrogens are weakly basic. | Not specified |
Proposed Synthesis Pathway
The synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol can be logically approached from a substituted isatin precursor. The following is a proposed, detailed experimental protocol based on established methodologies for related compounds.[5]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-bromo-1-methylisatin-3-thiosemicarbazone
-
Rationale: This step involves a condensation reaction between the ketone group of 5-bromo-1-methylisatin and the primary amine of thiosemicarbazide to form a thiosemicarbazone intermediate. The acidic medium catalyzes the reaction.
-
Procedure:
-
To a solution of 5-bromo-1-methylisatin (1 equivalent) in ethanol, add a solution of thiosemicarbazide (1.1 equivalents) in hot water.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Oxidative Cyclization to 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Rationale: This step involves an intramolecular oxidative cyclization of the thiosemicarbazone intermediate to form the triazine ring. Potassium ferricyanide acts as the oxidizing agent in a basic medium provided by sodium carbonate.
-
Procedure:
-
Suspend the 5-bromo-1-methylisatin-3-thiosemicarbazone (1 equivalent) in an aqueous solution of sodium carbonate (10%).
-
Heat the suspension to reflux.
-
Slowly add a solution of potassium ferricyanide (K3[Fe(CN)6]) (3 equivalents) in water to the refluxing mixture over a period of 30 minutes.
-
Continue refluxing for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of ~5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water.
-
Characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the bromine substituent. A singlet corresponding to the N-methyl group should also be present. The thiol proton may appear as a broad singlet, and its position can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the chemical shifts of the carbonyl carbon in the intermediate and the carbons of the heterocyclic rings in the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product is expected to show characteristic absorption bands for N-H stretching (if the thiol exists in its tautomeric thione form in the solid state), C=N stretching of the triazine ring, and C-S stretching. The IR spectrum of the parent compound, 5-methyl-as-triazino[5,6-b]indole-3-thiol, is available for comparison.[3]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.
Potential Therapeutic Applications
The 5H-triazino[5,6-b]indole scaffold is a known pharmacophore with diverse biological activities. The structural features of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol suggest several potential therapeutic applications.
Anticonvulsant Activity
Structurally related 6,8-dibromo-5-methyl-2H-[1][2][5]triazino[5,6-b]indol-3(5H)-one has shown excellent anticonvulsant activity in preclinical models with a good safety profile.[6] The 8-bromo-5-methyl substitution in the target compound aligns with the structural requirements of a pharmacophore for anticonvulsant activity, which typically includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group.[1]
Anticancer Activity
Some 5H-[1][2][5]triazino[5,6-b]indole derivatives have been investigated as iron chelators for cancer therapy.[1] By sequestering iron, these compounds can disrupt cellular processes that are essential for the proliferation of cancer cells. The thiol group in the target molecule could potentially participate in metal chelation.
Antiviral and Antimalarial Potential
The triazino[5,6-b]indole core has been explored for its antiviral and antimalarial properties.[2][5] The mechanism of action is often related to the inhibition of key enzymes or interference with nucleic acid synthesis in the pathogen.
Diagram of Potential Mechanism of Action as an Anticonvulsant
Caption: Hypothetical interaction with a neuronal target.
Conclusion
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a promising heterocyclic compound with significant potential for the development of new therapeutic agents, particularly for CNS disorders such as epilepsy. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for its synthesis and an understanding of its physicochemical properties based on established chemical principles and data from related analogs. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of novel drug candidates.
References
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Chauhan, P. M. S., et al. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. PubMed. Available from: [Link]
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Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. Available from: [Link]
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Convenient Synthesis 5 H -[1][2][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
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Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. ResearchGate. Available from: [Link]
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ChemInform Abstract: Synthesis and Biological Evaluation of New[1][2][5]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][5]Triazino[5,6-b]indol-3-ylthio-pyrimidines Against Leishmania donovani. ResearchGate. Available from: [Link]
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Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (CAS Number: 23563-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its role as a scaffold for central nervous system (CNS) active agents. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of triazino[5,6-b]indoles to provide a robust framework for researchers. Detailed hypothetical protocols for synthesis and relevant biological assays are presented to facilitate further investigation into this promising compound.
Introduction: The Triazino[5,6-b]indole Scaffold
The 5H-triazino[5,6-b]indole core represents a compelling heterocyclic system in drug discovery, created through the fusion of an indole and a 1,2,4-triazine ring. This unique structural amalgamation gives rise to a class of compounds with a diverse range of biological activities. Researchers have explored derivatives of this scaffold for their potential as antiviral, anticancer, antimalarial, and antimicrobial agents.[1][2][3] A particularly promising avenue of investigation has been their application as central nervous system (CNS) modulators, especially in the development of novel anticonvulsant therapies.[4]
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (CAS: 23563-33-9) is a specific derivative that embodies the key structural features required for potential CNS activity. The strategic placement of a bromine atom at the 8-position, a methyl group at the 5-position, and a thiol group at the 3-position are all thought to contribute to its pharmacological profile. The bromine atom can serve as a hydrophobic binding element, while the thiol group offers a site for further chemical modification or interaction with biological targets.[4] The methylation at the indole nitrogen is known to enhance lipophilicity, a critical factor for brain penetration.[4]
This guide will explore the synthesis, properties, and potential applications of this compound, providing a foundation for its further exploration in drug development programs.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the target compound can be logically approached in a two-step process starting from 5-bromo-1-methylisatin.
Caption: Proposed two-step synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Hypothetical Synthesis Protocol
Step 1: Synthesis of 5-bromo-1-methylisatin-3-thiosemicarbazone
-
To a solution of 5-bromo-1-methylisatin (1 equivalent) in glacial acetic acid (10 volumes), add thiosemicarbazide (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the thiosemicarbazone intermediate.
Step 2: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the 5-bromo-1-methylisatin-3-thiosemicarbazone intermediate (1 equivalent) in an aqueous solution of potassium carbonate (8% w/v, 15 volumes).
-
Heat the suspension to reflux for 4-6 hours, observing the color change of the solution.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Characterization
The structure of the synthesized 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the aromatic protons of the indole ring, the methyl group protons, and the overall carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C=N, C=S, and aromatic C-H bonds.
Physicochemical Properties
A comprehensive experimental determination of the physicochemical properties of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is not available in the public domain. The following table summarizes the available and predicted data.
| Property | Value | Source |
| CAS Number | 23563-33-9 | [4] |
| Molecular Formula | C10H7BrN4S | - |
| Molecular Weight | 295.16 g/mol | [4] |
| Appearance | Predicted to be a solid | - |
| XlogP (Predicted) | 1.9 | - |
| Purity | Typically >95% for research chemicals | [5] |
Potential Applications in Drug Discovery
The structural features of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol make it a promising candidate for several therapeutic applications, most notably in the area of CNS disorders.
Anticonvulsant Activity
The primary area of interest for this compound and its analogs is in the treatment of epilepsy. The triazinoindole scaffold is considered a modern anticonvulsant pharmacophore.[4] Key structural elements contributing to this potential activity include:
-
Aryl Hydrophobic Binding Site: The bromo-substituted benzene ring can engage in hydrophobic interactions with receptor pockets.
-
Hydrogen Bonding Domain: The triazine ring and the thiol group can participate in hydrogen bonding.
-
Electron Donor Group: The overall electronic nature of the molecule is crucial for its interaction with biological targets.
Studies on closely related 6,8-dihalo-5-methyl-triazino[5,6-b]indole derivatives have shown potent anticonvulsant activity in the maximal electroshock (MES) seizure model, a standard preclinical test for generalized tonic-clonic seizures.[4] These analogs demonstrated efficacy comparable to standard antiepileptic drugs like phenytoin and carbamazepine, but with a superior safety profile, exhibiting minimal neurotoxicity in the rotarod test.[4]
Other Potential Applications
Beyond its potential as an anticonvulsant, the triazino[5,6-b]indole scaffold has been investigated for other therapeutic uses:
-
Anticancer Activity: Some derivatives have been explored as iron chelators, a strategy that can be effective in cancer therapy due to the high iron demand of cancer cells.
-
GPCR Agonism: The 3-mercapto-triazinoindole core has been identified as a potential scaffold for G-Protein Coupled Receptor (GPCR) agonists, suggesting applications in immunology and inflammation.[4]
-
Antiviral and Antimicrobial Activity: Various derivatives of the parent scaffold have demonstrated activity against a range of viruses and microbes.[1]
Proposed Mechanism of Action
The precise mechanism of action for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol as an anticonvulsant has not been elucidated. However, based on the known mechanisms of other anticonvulsant drugs and the structural features of this compound, a plausible hypothesis can be formulated.
Caption: A proposed mechanism of action for the anticonvulsant effects of the compound.
Many existing anticonvulsant drugs, such as phenytoin and carbamazepine, exert their effects by modulating the activity of voltage-gated sodium channels in neurons. They typically stabilize the inactive state of these channels, which reduces the ability of neurons to fire action potentials at high frequencies, a hallmark of seizure activity. Given the structural similarities and the potent anticonvulsant effects of related triazinoindoles, it is plausible that 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol acts through a similar mechanism. The molecule's distinct hydrophobic and hydrogen-bonding features likely facilitate its binding to specific sites on these ion channels or other neuronal proteins involved in regulating excitability.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the anticonvulsant potential of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. These protocols are based on standard practices for similar compounds.
Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol:
-
Animal Preparation: Use male Swiss mice (or a similar strain) weighing 20-25g. Allow the animals to acclimatize to the laboratory environment for at least one week.
-
Dosing: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.
-
Time to Peak Effect: The test should be conducted at the time of predicted peak effect of the drug, typically 30-60 minutes post-administration.
-
Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Data Analysis: The number of animals protected from the tonic hind-limb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using probit analysis.
Rotarod Neurotoxicity Test
This test is used to assess for potential motor impairment and neurotoxicity, which are common side effects of CNS-active drugs.
Protocol:
-
Animal Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials. Only animals that successfully complete the training are used.
-
Dosing: Administer the test compound or vehicle control as described for the MES test.
-
Testing: At the time of peak effect, place the mice on the rotating rod and record the time they are able to maintain their balance.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the predetermined time (e.g., 1 minute).
-
Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated. The Protective Index (PI) can then be determined as the ratio of TD50 to ED50 (from the MES test). A higher PI indicates a better safety profile.
Safety and Handling
Specific toxicity data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is not available. However, based on the data for related heterocyclic compounds and general laboratory safety principles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Studies on some triazinoindole derivatives have shown potential for clastogenicity (the ability to cause chromosomal damage), particularly those with certain substituents.[6] Therefore, it is prudent to handle this compound with care and to conduct appropriate toxicological assessments in any drug development program.
Conclusion
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a promising chemical scaffold with significant potential for the development of novel CNS-active agents, particularly anticonvulsants. Its rational design incorporates key pharmacophoric features that suggest a mechanism of action related to the modulation of neuronal excitability. While specific experimental data for this compound is sparse, the information available for the broader class of triazino[5,6-b]indoles provides a strong rationale for its further investigation. The synthesis and experimental protocols outlined in this guide offer a framework for researchers to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully characterize its pharmacological profile, elucidate its precise mechanism of action, and evaluate its safety and efficacy in more detail.
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Convenient Synthesis 5 H -[4][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
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Spectral Analysis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. As a specialized chemical scaffold with potential applications in pharmacological research, particularly in the development of new central nervous system (CNS) active agents, a thorough understanding of its structural and electronic properties through spectral analysis is paramount.[1] While a complete set of empirical spectral data for this specific molecule is not yet publicly available, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a detailed and predictive analysis. This approach is designed to guide researchers in the identification and characterization of this and related molecules.
The synthesis of the broader class of 5H-[2][3][4]triazino[5,6-b]indole-3-thiol derivatives is typically achieved through the condensation of a substituted isatin with thiosemicarbazide.[5] Consequently, the predicted spectral data for the title compound is rooted in the analysis of its likely precursors, 5-bromo-1-methylisatin and thiosemicarbazide, and comparison with known triazino[5,6-b]indole systems.
Molecular Structure and Predicted Spectroscopic Behavior
The unique arrangement of the fused indole and triazine rings, along with the bromo, methyl, and thiol substituents, gives rise to a distinct spectroscopic fingerprint. The following sections will detail the anticipated features in 1H NMR, 13C NMR, Mass Spectrometry, Infrared (IR), and UV-Vis spectroscopy.
Figure 1: Chemical structure of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the indole ring system, the N-methyl group, and the thiol proton. The presence of the electron-withdrawing bromine atom at the 8-position will deshield the adjacent aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8 - 8.0 | d | ~8.0 | Deshielded by adjacent bromine and proximity to the triazine ring. |
| H-7 | ~7.4 - 7.6 | t | ~8.0 | Typical aromatic region, coupled to H-6 and H-9. |
| H-9 | ~7.6 - 7.8 | d | ~8.0 | Deshielded by the triazine ring, coupled to H-7. |
| N-CH₃ | ~3.8 - 4.0 | s | - | Characteristic for an N-methyl group on a heterocyclic system. |
| S-H | ~13.0 - 14.0 | br s | - | Thiol proton, often broad and significantly downfield. |
Rationale is based on data from related bromoindole and triazino[5,6-b]indole structures.[6][7][8]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide a map of the carbon skeleton. The carbon atom attached to the bromine (C-8) is expected to show a lower chemical shift due to the "heavy atom effect".[9] The other aromatic carbons and the carbons of the triazine ring will appear in their characteristic regions.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-3 (C=S) | ~175 - 185 | Thione carbon, significantly downfield. |
| C-4a | ~140 - 145 | Quaternary carbon at the fusion of the rings. |
| C-5a | ~125 - 130 | Quaternary carbon of the indole ring. |
| C-6 | ~120 - 125 | Aromatic CH. |
| C-7 | ~125 - 130 | Aromatic CH. |
| C-8 | ~110 - 115 | Carbon attached to bromine, shifted upfield due to the heavy atom effect. |
| C-9 | ~115 - 120 | Aromatic CH. |
| C-9a | ~135 - 140 | Quaternary carbon of the indole ring. |
| C-9b | ~145 - 150 | Quaternary carbon at the fusion of the rings. |
| N-CH₃ | ~30 - 35 | N-methyl carbon. |
Rationale is based on data from related bromoindole and triazino[5,6-b]indole structures and general principles of ¹³C NMR spectroscopy.[10][11][12]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will be crucial for confirming the molecular weight and providing insights into the fragmentation patterns.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion | Rationale |
| 308/310 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 277/279 | [M - SH]⁺ | Loss of the thiol radical. |
| 229 | [M - Br]⁺ | Loss of the bromine radical. |
| 198 | [M - Br - N₂ - H]⁺ | Further fragmentation of the [M - Br]⁺ ion. |
Rationale is based on common fragmentation patterns of heterocyclic compounds and the presence of a bromine atom.[13][14][15]
Figure 2: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Typical for aromatic C-H bonds. |
| 2950 - 2850 | C-H stretch (methyl) | Characteristic for the N-methyl group. |
| ~2600 - 2550 | S-H stretch | Thiol S-H stretching, often weak. |
| ~1620 - 1580 | C=N stretch | Stretching vibrations of the triazine ring. |
| ~1550 - 1450 | C=C stretch (aromatic) | Skeletal vibrations of the indole ring. |
| ~1150 - 1050 | C-N stretch | Stretching of the N-methyl bond. |
| ~700 - 600 | C-Br stretch | Characteristic for the carbon-bromine bond. |
Rationale is based on the IR spectrum of the un-brominated analog, 5-methyl-as-triazino[5,6-b]indole-3-thiol, and general IR correlation tables.[16][17]
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions of the conjugated aromatic system. The extended conjugation of the fused ring system is expected to result in absorption maxima at longer wavelengths. For comparison, derivatives of 5-methylisatin show absorption in the 295-490 nm range.[4]
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Electronic Transition | Rationale |
| ~280 - 300 | π → π | High-energy transition of the aromatic system. |
| ~350 - 380 | π → π | Lower-energy transition of the extended conjugated system. |
| ~400 - 450 | n → π* | Low-intensity band due to the non-bonding electrons on nitrogen and sulfur. |
Rationale is based on the UV-Vis spectra of related triazino[5,6-b]indole and other extended aromatic systems.[18][19]
Experimental Protocols
For the acquisition of the spectral data discussed, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.
Figure 3: General workflow for NMR data acquisition and analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Acquire a full-scan mass spectrum to determine the molecular weight. For detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectral data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis characteristics. These predictions serve as a valuable resource for researchers working on the synthesis, identification, and characterization of this and related novel heterocyclic compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for empirical validation.
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Bentham Science. (2024). Synthesis, Characterization, and Molecular Docking of Novel Isatin-thiosemicarbazone Containing 1,2,3-triazole Derivatives as Potential Anti-cancer Agents. Retrieved from [Link]
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Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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Introduction: The Triazino[5,6-b]indole Scaffold - A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Triazino[5,6-b]indole Derivatives
The fusion of indole and 1,2,4-triazine ring systems creates the tricyclic heterocyclic structure known as triazino[5,6-b]indole. This scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of binding to multiple, diverse biological targets and displays a remarkable breadth of pharmacological activities. Derivatives of this core have been the subject of intensive investigation, revealing a wide spectrum of potential therapeutic applications. This guide provides a detailed exploration of the significant biological activities of triazino[5,6-b]indole derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation, tailored for researchers and drug development professionals.
Potent Anticancer Activity: A Multi-Mechanistic Approach
The most extensively documented and promising therapeutic application of triazino[5,6-b]indole derivatives is in oncology. These compounds exert their antiproliferative effects through several distinct and sophisticated mechanisms of action.
Iron Chelation and Disruption of Cancer Cell Metabolism
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as iron addiction. This dependency makes iron metabolism an attractive target for anticancer therapy. A novel series of 5H-[1][2]triazino[5,6-b]indole derivatives have been designed to function as iron chelators.[1]
Causality of Experimental Design: The strategy is based on the hypothesis that depleting the intracellular labile iron pool in cancer cells will inhibit essential iron-dependent enzymes and processes, leading to cell death.
One standout compound, designated 3k , demonstrated potent in vitro antiproliferative activity against a panel of cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG-2 (liver), with IC₅₀ values in the sub-micromolar range.[1] Further investigation revealed that this compound selectively binds to ferrous ions (Fe²⁺), and its cytotoxic effects could be reversed by the addition of Fe²⁺, confirming its mechanism of action.[1]
The downstream consequences of this iron chelation are profound:
-
Cell Cycle Arrest: Flow cytometry analysis showed that compound 3k arrests the cell cycle at the G1 phase in A549 cells.[1]
-
Induction of Apoptosis: The compound induces significant, dose- and time-dependent apoptosis, which was validated by JC-1 staining assays indicating mitochondrial membrane potential disruption.[1] Western blot analysis further confirmed the involvement of the intrinsic mitochondrial pathway, showing downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax and cleaved caspase-3.[1]
Caption: Apoptotic pathway induced by iron-chelating derivatives.
Inhibition of Key Oncogenic Signaling Pathways
Triazino[5,6-b]indole derivatives have been developed as potent inhibitors of crucial protein kinases that drive cancer progression. These compounds often target key nodes in signaling pathways like the EGFR and PI3K/AKT cascades.[3][4]
-
EGFR/CDK2 Dual Inhibition: A notable strategy involves creating hybrid molecules, such as pyrazolyl-s-triazines with an indole motif, that function as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] Compound 3i from one such study showed potent EGFR inhibition with an IC₅₀ of 34.1 nM and caused 91.4% inhibition of CDK2 at a 10 µM concentration.[5] This dual-action approach can overcome resistance mechanisms and enhance therapeutic efficacy.
-
Multi-Targeting Approaches: Research has focused on designing derivatives that target a range of key cancer-related proteins, including EGFR, Hsp90, PI3K, and the ERK/AKT pathway, highlighting the versatility of the scaffold.[3]
Summary of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative triazino[5,6-b]indole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3k | A549 (Lung) | 0.59 | Iron Chelation, Apoptosis Induction | [1] |
| 3k | MCF-7 (Breast) | 0.86 | Iron Chelation, Apoptosis Induction | [1] |
| 3k | HepG-2 (Liver) | 0.92 | Iron Chelation, Apoptosis Induction | [1] |
| 3i | MCF-7 (Breast) | 2.66 | EGFR/CDK2 Inhibition | [5] |
| 3j | A549 (Lung) | 2.32 | EGFR/CDK2 Inhibition | [5] |
| 14 | A549 (Lung) | 5.15 | Kinase Inhibition | [4] |
| 14 | MCF-7 (Breast) | 6.37 | Kinase Inhibition | [4] |
| 1 | MCF-7 (Breast) | 5.30 | β-glucuronidase Inhibition | [6][7] |
| 6 | MCF-7 (Breast) | 6.10 | β-glucuronidase Inhibition | [6][7] |
Broad-Spectrum Antiviral Activity
The triazino[5,6-b]indole scaffold has a long history as a source of potent antiviral agents.[8][9][10][11] These compounds have demonstrated efficacy against a wide array of RNA and DNA viruses by inhibiting viral replication.[11]
-
Activity Against Rhinoviruses: An early and potent derivative, 3-[(5-methyl-5H-as-triazino[5,6-b]-indol-3-yl)amino]-1-propanol (SK & F 21687), showed significant in vitro activity against a broad spectrum of rhinoviruses, the primary cause of the common cold.[12]
-
Activity Against Influenza and Other Viruses: The drug Triazavirin (Riamilovir), an analogue of this class, is effective against a wide range of influenza A and B viruses, including strains like H1N1 and H5N1.[13] Its activity has also been demonstrated against other viruses such as tick-borne encephalitis virus.[13]
Antimicrobial and Antiprotozoal Potential
Antibacterial and Antifungal Activity
Derivatives of 3-thioxo-1,2,4-triazino[5,6-b]indole have been synthesized and evaluated for their antimicrobial properties.[2][14] While many compounds show mild to moderate activity, certain derivatives exhibit promising results.[15] For instance, specific compounds were found to be more potent than the standard antifungal drug Amphotericin B against Aspergillus fumigatus.[15] The incorporation of other heterocyclic moieties, such as 1,2,4-triazole, can yield derivatives with a broad spectrum of activity against bacteria like MRSA and E. coli and fungi like Candida krusei.[16]
Antimalarial and Antileishmanial Activity
The global health threat posed by protozoan parasites has driven research into novel therapeutic agents, with triazino[5,6-b]indoles showing significant promise.
-
Antimalarial: Structure-activity relationship studies have revealed that the introduction of a trifluoromethyl group at the 6-position of the scaffold significantly increases the in vitro activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[17][18] The proposed mechanisms include association with ferriprotoporphyrin IX and interaction with parasitic DNA.[17]
-
Antileishmanial: A series of[1][2]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and -pyrimidines were synthesized and screened against Leishmania donovani.[19] Several compounds showed over 90% inhibition against the promastigote stage, with one derivative demonstrating a selectivity index 20-fold higher than the standard drug pentamidine, indicating a favorable therapeutic window.[19]
Central Nervous System (CNS) Applications
More recently, the triazino[5,6-b]indole scaffold has been explored for its potential in treating CNS disorders. A key area of investigation is its interaction with serotonin receptors.
5-HT₆ Receptor Ligands: Derivatives have been identified as potent and selective ligands for the 5-HT₆ serotonin receptor.[20][21] As antagonists of this receptor are being investigated for treating cognitive deficits associated with Alzheimer's disease, this represents a significant therapeutic avenue.[20][21] Specific indole- and thymol-containing derivatives have demonstrated significant pro-cognitive and anxiolytic-like effects in behavioral models, coupled with favorable safety and pharmacokinetic profiles.[20]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust. The MTT assay is a foundational colorimetric method for assessing the in vitro cytotoxic activity of chemical compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazino[5,6-b]indole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Structure-Activity Relationship (SAR) of key derivatives.
Conclusion and Future Directions
Triazino[5,6-b]indole derivatives represent a versatile and highly valuable scaffold in the landscape of modern drug discovery. Their demonstrated ability to act on a wide range of biological targets—from metabolic enzymes and protein kinases in cancer cells to viral replication machinery and CNS receptors—underscores their immense therapeutic potential. The multi-mechanistic anticancer activity is particularly compelling, offering avenues to combat drug resistance and improve patient outcomes.
Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their drug-likeness. Further exploration of novel hybrid molecules that combine the triazino[5,6-b]indole core with other pharmacophores could lead to the development of next-generation therapies with enhanced potency and selectivity. The continued investigation of this privileged scaffold is poised to deliver innovative solutions for some of the most pressing challenges in human health.
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A Technical Guide to the Structure-Activity Relationship of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-triazino[5,6-b]indole heterocyclic system represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antimalarial properties.[1][2][3][4] This technical guide focuses on a specific derivative, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol , designed as a potential central nervous system (CNS) active agent. We will dissect its molecular architecture to understand the contribution of each functional group to its biological activity, primarily focusing on its role as a potential anticonvulsant. This document provides a comprehensive analysis of its synthesis, a detailed exploration of its structure-activity relationship (SAR) based on closely related analogues, hypothesized mechanisms of action, and robust protocols for its biological evaluation.
Introduction: The Versatility of the Triazino[5,6-b]indole Scaffold
The fusion of an indole ring system with a 1,2,4-triazine moiety creates the tricyclic heteroaromatic scaffold known as triazino[5,6-b]indole. This unique combination of pharmacophores has proven to be a fertile ground for the discovery of novel therapeutic agents. The indole nucleus is a cornerstone in numerous biologically active compounds, while the triazine ring offers a versatile platform for introducing diverse substituents that can modulate physicochemical properties and target interactions.
Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas:
-
Anticancer Activity: Certain triazinoindoles have shown potent antiproliferative effects against a range of human cancer cell lines, with some exhibiting GI50 values in the low micromolar range.[1][5] The mechanism often involves the inhibition of key kinases in cell signaling pathways.[2]
-
Antiviral Properties: The triazinoindole core has been identified as a potent antiviral agent, particularly against picornaviruses like rhinovirus.[4][6][7][8]
-
Enzyme Inhibition: Functionalized triazinoindoles have been developed as inhibitors for enzymes such as α-glucosidase, a target for type II diabetes management.[9]
The subject of this guide, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, is a rationally designed molecule that incorporates key structural features of a well-established anticonvulsant pharmacophore.[10] Analysis of its structure suggests a strategic design to optimize interactions with neuronal targets and enhance pharmacokinetic properties.
Synthesis and Characterization
The synthesis of 5H-[1][9][11]triazino[5,6-b]indole-3-thiol derivatives typically proceeds via the cyclization of substituted isatin 3-thiosemicarbazones.[6] The following section details a plausible and efficient synthetic route for the title compound, derived from established methodologies.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the triazine ring, identifying a substituted 5-bromo-1-methylisatin and thiosemicarbazide as key precursors. The substituted isatin can be prepared from commercially available starting materials through bromination and N-alkylation.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
This protocol is a multi-step process requiring standard organic synthesis laboratory equipment.
Step 1: Synthesis of 5-Bromoisatin
-
Dissolve isatin in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates the consumption of starting material.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-bromoisatin.
Step 2: Synthesis of 5-Bromo-1-methylisatin
-
Suspend 5-bromoisatin and anhydrous potassium carbonate in anhydrous N,N-dimethylformamide (DMF).
-
Add methyl iodide dropwise to the suspension.
-
Stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 5-bromo-1-methylisatin.
Step 3: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Reflux a mixture of 5-bromo-1-methylisatin and thiosemicarbazide in a solution of potassium carbonate in aqueous dioxane for 8-10 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the final product.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H, C=S, and C-Br bonds.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S).
Core Structure-Activity Relationship (SAR) Analysis
While direct SAR studies on the title compound are not extensively published, a robust analysis can be constructed from high-quality data on closely related analogues, particularly from anticonvulsant screening programs.[10][12][13] The anticonvulsant pharmacophore for this class consists of three key domains: an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group.[10][12]
Caption: Key pharmacophoric features of the target compound.
The Indole Moiety: The Hydrophobic Core
-
Position 8 (Bromo Group): This halogen atom serves as the aryl hydrophobic binding site. Studies on related 6,8-halo-substituted triazinoindoles show that di-halogenation, particularly with bromine (e.g., 6,8-dibromo derivatives), confers excellent anticonvulsant activity in the maximal electroshock (MES) test.[12][13] The size, position, and electronegativity of the halogen are critical; moving the bromine to other positions on the indole ring significantly diminishes activity in related scaffolds.[14] This suggests a specific, sterically-defined hydrophobic pocket in the biological target.
-
Position 5 (Methyl Group): The N-methylation of the indole nitrogen is a key modification. This substitution is known to enhance the lipophilicity of the molecule.[10] Increased lipophilicity can improve pharmacokinetic properties, most notably the ability to cross the blood-brain barrier (BBB), which is essential for CNS-active agents. The potent activity of the 6,8-dibromo-5-methyl analogue underscores the synergistic benefit of this feature when combined with optimal halogenation.[12][13]
The Triazine Moiety: The Polar Head
-
Position 3 (Thiol Group): This functional group is critical, serving as both a hydrogen bond donor/acceptor site and a general electron donor group. Its presence is vital for anchoring the ligand within the active site of its target receptor. In related systems, replacing the thiol (=S) with an oxo (=O) group retains significant anticonvulsant activity, indicating that a polar, hydrogen-bonding capable group at this position is the primary requirement.[12][13] Furthermore, the thiol group provides a convenient chemical handle for creating libraries of S-alkylated derivatives to further probe the SAR and optimize activity.[15]
SAR Summary Table
The following table summarizes the impact of substitutions on the triazino[5,6-b]indole scaffold based on anticonvulsant activity data from related compounds.
| Position(s) | Substituent | Observed Effect on Anticonvulsant Activity | Reference(s) |
| 8 | -Cl, -Br | Activity Maintained/Increased. Halogenation is critical for hydrophobic interaction. | [12][13] |
| 6, 8 | -Br, -Br (dibromo) | Potent Activity. Considered one of the most active substitutions in MES screen. | [12][13] |
| 5 (N) | -H | Active, but potentially lower CNS penetration. | [12][13] |
| 5 (N) | -CH₃ | Enhanced Activity. Increases lipophilicity, likely improving BBB penetration. | [10][12][13] |
| 3 | =S (Thiol) | Active. Key hydrogen bonding and electron donor group. | [10] |
| 3 | =O (Oxo) | Active. Demonstrates that a polar H-bonding group is the key requirement. | [12][13] |
Biological Evaluation & Hypothesized Mechanism
Based on the SAR, the primary biological activity of interest for this compound is anticonvulsant. The evaluation workflow should confirm this activity and establish a therapeutic window.
Hypothesized Mechanism of Action
The potent activity of analogues in the MES test, a model for generalized tonic-clonic seizures, suggests a mechanism similar to that of established drugs like phenytoin and carbamazepine.[10][12] The likely mechanism is the modulation of voltage-gated sodium channels. The pharmacophore features (hydrophobic aryl group, H-bond donor) are consistent with binding to the inactive state of these channels, preventing the rapid, repetitive neuronal firing characteristic of seizures.
Experimental Workflow for Preclinical Evaluation
A standardized workflow is crucial for validating the biological activity and assessing the safety profile of new chemical entities.
Caption: Preclinical screening workflow for anticonvulsant agents.
Detailed Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Test [12][13]
-
Objective: To identify agents effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control (e.g., 0.5% methylcellulose) is used.
-
After a set period for drug absorption (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ (median effective dose) for active compounds.
-
Protocol 2: Rotarod Motor Impairment (Neurotoxicity) Test [10][12]
-
Objective: To assess undesirable motor impairment and ataxia, establishing a neurotoxic dose (TD₅₀).
-
Apparatus: A rotating rod (e.g., 3 cm diameter, 6 rpm).
-
Procedure:
-
Train mice to remain on the rotating rod for a set duration (e.g., 1-2 minutes).
-
Administer the test compound at various doses.
-
At intervals corresponding to the time of peak effect in the MES test, place the mice on the rotating rod.
-
Record the number of animals that fall off the rod within the time limit.
-
Calculate the TD₅₀ (median toxic dose) and determine the Protective Index (PI = TD₅₀ / ED₅₀). A higher PI indicates a better safety margin.
-
Future Directions and Lead Optimization
The 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol scaffold is a promising starting point for further drug development. Key optimization strategies include:
-
Halogen Substitution: Systematically replace the 8-bromo substituent with other halogens (-F, -Cl, -I) or small, lipophilic groups (-CF₃, -CH₃) to fine-tune hydrophobic interactions and electronic properties.[3]
-
N-Alkyl Group Modification: Vary the N-alkyl chain length (e.g., ethyl, propyl) at position 5 to optimize lipophilicity and potentially modulate metabolic stability.
-
Thiol Derivatization: Utilize the 3-thiol group as a handle to synthesize a library of S-substituted analogues (e.g., thioethers, thioesters) to explore additional binding interactions and improve pharmacokinetic profiles.[15]
-
Computational Modeling: Employ molecular docking and dynamic simulations against homology models of human voltage-gated sodium channels to rationalize the observed SAR and guide the design of more potent and selective analogues.
Conclusion
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a well-designed chemical entity that embodies the key features of a potent anticonvulsant agent. Its structure-activity relationship, inferred from potent analogues, highlights the critical roles of indole ring halogenation for hydrophobic interactions, N-alkylation for enhancing lipophilicity, and the 3-thiol group for polar interactions within a biological target. The defined synthetic pathway and clear protocols for biological evaluation provide a solid foundation for its investigation as a CNS therapeutic agent. Further exploration and optimization of this scaffold hold significant promise for the development of next-generation anticonvulsants with improved efficacy and safety profiles.
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Barraja, P., et al. (2003). Synthesis and Antiproliferative Activity of[1][9][11]Triazino[4,3-a]indoles. Il Farmaco, 58(12), 1239-1244. Available from:
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Chauhan, N., et al. (2023). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. ResearchGate. Available from: [Link]
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Barraja, P., et al. (2003). Synthesis and Antiproliferative Activity of[1][9][11]Triazino[4,3-a]indoles. ResearchGate. Available from: [Link]
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ResearchGate. (2023). Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity. Available from: [Link]
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Kgokong, J. L., et al. (2005). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 13(8), 2865-2870. Available from: [Link]
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Li, Y., et al. (2014). Convenient Synthesis 5 H -[1][9][11]Triazine[ 5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
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Ghasemi, M., et al. (2024). Synthesis, biological activities, and molecular docking studies of triazolo[4,3-b]triazine derivatives as a novel class of α-glucosidase and α-amylase inhibitors. Archiv der Pharmazie, 357(5), e2300628. Available from: [Link]
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Hergenrother, P. J., et al. (2013). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 56(15), 6049-6065. Available from: [Link]
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Kumar, R., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[1][9][11]triazino[5,6-B]INDOLE- 3(5H)-ONE. ResearchGate. Available from: [Link]
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Gladych, J. M. Z., et al. (1972). Antiviral agents. 5H-as-Triazino[5,6-b]indoles. Journal of Medicinal Chemistry, 15(3), 277-281. Available from: [Link]
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Gladych, J. M. Z., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Semantic Scholar. Available from: [Link]
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Lopatik, D., et al. (2019). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(2), 195-201. Available from: [Link]
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An In-depth Technical Guide to the Homologs of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5H-[1][2][3]triazino[5,6-b]indole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the homologs of a specific derivative, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, providing a comprehensive overview of their synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
The 5H-[1][2][3]triazino[5,6-b]indole Core: A Scaffold of Therapeutic Promise
The fusion of a 1,2,4-triazine ring with an indole moiety creates the 5H-[1][2][3]triazino[5,6-b]indole system, a planar, electron-rich structure amenable to diverse chemical modifications. This scaffold has been explored for a variety of therapeutic applications, including as anticancer, antiviral, and kinase inhibitor agents.[4][5][6] The presence of a thiol group at the 3-position introduces a key functional handle for further derivatization and a potential interaction point with biological targets.[7] The specific substitutions on the parent molecule, an 8-bromo and a 5-methyl group, are designed to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[8][9]
Strategic Synthesis of Homologs
The generation of a library of homologs is fundamental to understanding the structure-activity relationships of the 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol core. The primary synthetic strategy involves the cyclization of isatin-3-thiosemicarbazones.[10] Variations in the starting isatin and thiosemicarbazide precursors allow for the introduction of diverse substituents on the indole and triazine rings, respectively.
General Synthetic Workflow
The synthesis can be conceptually broken down into three main stages: preparation of substituted isatins, formation of isatin-3-thiosemicarbazones, and subsequent cyclization to yield the desired triazino[5,6-b]indole-3-thiol core. Further modifications can be made to the thiol group.
Caption: General synthetic workflow for 5H-triazino[5,6-b]indole-3-thiol homologs.
Detailed Experimental Protocol: Synthesis of 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
This protocol outlines the synthesis of the parent compound, which can be adapted for the synthesis of its homologs by using appropriately substituted starting materials.
Step 1: Synthesis of 5-bromo-1-methylisatin
-
To a solution of 1-methyl-1H-indole-2,3-dione (isatin) in concentrated sulfuric acid, slowly add N-bromosuccinimide at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford 5-bromo-1-methylisatin.
Causality: The use of concentrated sulfuric acid facilitates the electrophilic bromination of the electron-rich indole ring at the C5 position. N-bromosuccinimide serves as a convenient and effective brominating agent.
Step 2: Synthesis of 5-bromo-1-methylisatin-3-thiosemicarbazone
-
Dissolve 5-bromo-1-methylisatin in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry.
Causality: The acidic conditions catalyze the condensation reaction between the ketone group of the isatin and the primary amine of the thiosemicarbazide to form the thiosemicarbazone.
Step 3: Synthesis of 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
-
Suspend the 5-bromo-1-methylisatin-3-thiosemicarbazone in an aqueous solution of potassium carbonate.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a dilute acid (e.g., acetic acid) to a pH of 5-6.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF-water).
Causality: The basic conditions promote the intramolecular cyclization of the thiosemicarbazone to form the triazine ring. The subsequent acidification protonates the thiol group, leading to its precipitation.
Biological Activities and Structure-Activity Relationship (SAR) Insights
Homologs of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol have been investigated for various biological activities, with anticancer and antiviral properties being the most prominent.[4] The SAR studies aim to correlate specific structural modifications with changes in biological activity.
Anticancer Activity
Derivatives of the 5H-[1][2][3]triazino[5,6-b]indole scaffold have shown significant antiproliferative activity against various cancer cell lines.[1][3] The mechanism of action is often multifactorial, with some compounds acting as iron chelators, inducing apoptosis, and arresting the cell cycle.[1]
Key SAR Observations for Anticancer Activity:
-
Substitutions on the Indole Ring:
-
Halogenation: The presence of a bromine atom at the 8-position (corresponding to the 5-position of the starting isatin) is often associated with enhanced anticancer activity.[9] This is likely due to the increased lipophilicity and the ability of the halogen to form halogen bonds with biological targets.
-
Methylation: A methyl group at the 5-position (N1 of the indole) can also contribute to increased lipophilicity and may influence the planarity of the ring system, potentially affecting interactions with target proteins.[8]
-
-
Modifications at the 3-position (Thiol Group):
-
The free thiol group is a reactive moiety and can be a site for metabolic inactivation. Therefore, S-alkylation or the introduction of other substituents can lead to more stable and potent compounds.
-
Substitution with N-arylchloroacetamides has been shown to yield potent antitumor agents.[11]
-
Hybrid molecules incorporating 4-thiazolidinone moieties have also demonstrated significant anticancer activity.[11]
-
-
Substitutions on the Triazine Ring:
-
The introduction of bulky substituents on the triazine ring can modulate the compound's interaction with target enzymes or receptors.
-
Caption: Structure-Activity Relationship (SAR) summary for anticancer activity.
Kinase Inhibitory Activity
The 5H-[1][2][3]triazino[5,6-b]indole scaffold has also been explored for its potential as a kinase inhibitor.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The planar nature of the triazinoindole core allows it to fit into the ATP-binding pocket of many kinases.
Potential Kinase Targets:
While specific kinase targets for the 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol series are not extensively documented in the provided search results, related heterocyclic compounds have shown activity against a range of kinases, including:
Further screening of this series against a panel of kinases is a promising avenue for future research.
Data Summary
The following table summarizes the reported biological activities of representative 5H-[1][2][3]triazino[5,6-b]indole derivatives.
| Compound ID | R1 (5-position) | R2 (8-position) | R3 (3-position) | Biological Activity | IC50 (µM) | Cell Line | Reference |
| 3k | H | H | Pyridinocycloalkyl | Anticancer | 0.59 | A549 | [1] |
| 5i | H | Br | =O | Anticonvulsant | - | - | [9] |
| 5k | CH3 | Br | =O | Anticonvulsant | - | - | [9] |
Note: This table is illustrative and based on available data. Further research is needed for a comprehensive comparison.
Future Directions and Conclusion
The homologs of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic routes are well-established, allowing for the generation of diverse libraries for SAR studies.
Key areas for future investigation include:
-
Expansion of the Homolog Library: Systematic exploration of a wider range of substituents at the 3, 5, and 8-positions is crucial for a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational design and development.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to assess their drug-like properties.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be evaluated in relevant animal models of disease.
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Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
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Fujii, S., et al. (2014). Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708. [Link]
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Khan, I., et al. (2023). Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity. Journal of Molecular Structure, 1282, 135193. [Link]
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Abdel-Megeid, F. M. E., et al. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino Chimico Farmaceutico, 140(2), 83-89. [Link]
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Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
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Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(17), 2019-2071. [Link]
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"literature review of triazino[5,6-b]indole synthesis"
An In-Depth Technical Guide to the Synthesis of Triazino[5,6-b]indoles
Authored by a Senior Application Scientist
Foreword: The Triazino[5,6-b]indole Scaffold - A Privileged Heterocycle in Drug Discovery
The fusion of indole and 1,2,4-triazine rings creates the 5H-[1][2][3]triazino[5,6-b]indole system, a heterocyclic scaffold of significant interest to medicinal chemists. This core structure is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities. Derivatives have shown potent efficacy as antiviral[4][5], anticancer[1][6], antimalarial[3], and antiprotozoal agents[7]. The avidity of cancer cells for iron, for instance, has spurred the design of triazino[5,6-b]indole derivatives as effective iron chelators for cancer therapy[1]. The planar, electron-rich nature of this fused system allows for critical interactions with various biological targets, including enzymes and nucleic acids, making it a "privileged scaffold" in drug design[3][6].
This guide provides a comprehensive review of the core synthetic strategies for constructing the triazino[5,6-b]indole framework. We will delve into the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and discuss the rationale behind key procedural choices, empowering researchers to confidently synthesize and explore this versatile class of compounds.
Part 1: The Principal Synthetic Route: Condensative Cyclization of Isatins
The most prevalent and versatile method for synthesizing the triazino[5,6-b]indole core involves the reaction of an isatin (1H-indole-2,3-dione) with a suitable three-atom component that forms the triazine ring. The choice of this second component dictates the initial substituent at the C3 position of the final product, which is a common handle for further derivatization.
The Isatin-Thiosemicarbazide Pathway to 3-Thiones
The workhorse reaction for accessing this scaffold is the condensation of isatin with thiosemicarbazide. This reaction proceeds through an initial condensation to form an isatin-3-thiosemicarbazone intermediate, which then undergoes intramolecular cyclization under alkaline conditions to yield the 5H-[1][2][3]triazino[5,6-b]indole-3-thione.[8][9] The thione functionality at the C3 position is particularly valuable as it serves as a nucleophilic handle for subsequent S-alkylation reactions, enabling the creation of large compound libraries.[7][10]
Reaction Mechanism and Rationale
The causality of this reaction sequence is straightforward yet elegant. Isatin possesses two adjacent carbonyl groups at positions 2 and 3. The C3 carbonyl is more electrophilic and readily reacts with the terminal primary amine of thiosemicarbazide to form a hydrazone (thiosemicarbazone). The subsequent ring closure is typically base-catalyzed. The base deprotonates the amide nitrogen of the isatin ring or the hydrazone, facilitating a nucleophilic attack on the C2 carbonyl. This intramolecular cyclization, followed by dehydration, results in the formation of the stable, fused aromatic triazino[5,6-b]indole ring system.[8] Using an alkaline medium like potassium carbonate in dioxane is critical for promoting the cyclization of the intermediate.[9]
Caption: Core synthesis of the 3-thione via isatin and thiosemicarbazide.
Validated Experimental Protocol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol Derivatives[9]
This protocol is a representative example for the synthesis of the core thione structure.
-
Preparation of Isatin Precursors: Substituted isatins (e.g., 7-methylisatin) can be prepared from the corresponding anilines (e.g., 2-methylaniline) via established methods like the Sandmeyer reaction.
-
Condensation Reaction: To a solution of the desired isatin derivative (1 equivalent) in dioxane, add thiosemicarbazide (1.1 equivalents).
-
Cyclization: Add potassium carbonate (2 equivalents) to the mixture.
-
Heating: Reflux the reaction mixture for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
The Isatin-Aminoguanidine Pathway to 3-Amines
An analogous and equally important pathway involves the reaction of isatin with aminoguanidine salts (e.g., bicarbonate or carbonate). This reaction furnishes 3-amino-5H-[1][2][3]triazino[5,6-b]indole, another key intermediate for building molecular diversity.
Mechanistic Considerations
The mechanism mirrors the thiosemicarbazide route. An initial condensation between the isatin C3-carbonyl and aminoguanidine forms a guanylhydrazone intermediate.[8] Subsequent acid-catalyzed or thermally-induced cyclization leads to the formation of the triazine ring. Using acetic acid as both a solvent and a catalyst is common for this transformation.[11] The choice between aminoguanidine and thiosemicarbazide is a critical experimental decision driven by the desired functionality at the C3 position for subsequent synthetic steps.
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The Triazino[5,6-b]indole Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazino[5,6-b]indole scaffold, a fascinating heterocyclic system, has traversed a remarkable path from its initial synthesis in the early 20th century to its current status as a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of triazino[5,6-b]indoles. We will delve into the seminal moments of its history, from the initial, structurally ambiguous synthesis to the pivotal discovery of its antiviral properties that ignited widespread interest. This document will meticulously detail the evolution of synthetic methodologies, from classical condensation reactions to more refined approaches, providing field-proven insights into experimental choices. Furthermore, we will explore the ever-expanding biological significance of this scaffold, highlighting its journey as a versatile pharmacophore with demonstrated anticancer, antimalarial, antileishmanial, and other therapeutic activities. This guide is intended to be a valuable resource for researchers, offering a blend of historical context, detailed synthetic protocols, and a deep dive into the structure-activity relationships that continue to drive the development of novel triazino[5,6-b]indole-based therapeutic agents.
The Genesis: Early Discovery and Structural Elucidation
The story of the triazino[5,6-b]indole ring system begins in 1927, with the work of De, who first reported the synthesis of a compound derived from the reaction of isatin with aminoguanidine.[1] However, the initial structural assignment of the resulting product was later brought into question. It was not until 1948 that King and Wright correctly established the structure of the condensation product as a triazino[5,6-b]indole, laying the definitive groundwork for future research in this area.[1] For several decades following this structural clarification, the triazino[5,6-b]indole core remained a relatively obscure heterocyclic system, with limited exploration of its chemical and biological properties.
A Renaissance in the 1960s: The Dawn of Antiviral Activity
The 1960s marked a significant turning point in the history of triazino[5,6-b]indoles. A surge of renewed interest was sparked by the independent discovery of their potent antiviral activity by research groups at Smith Kline & French Laboratories and Allen and Hanburys Ltd.[1] This discovery, particularly the activity of 3-substituted derivatives against various RNA viruses, propelled the triazino[5,6-b]indole scaffold into the limelight of medicinal chemistry research.[1][2] The initial antiviral studies demonstrated a broad spectrum of activity, including against rhinoviruses, the causative agents of the common cold.[2] This pivotal finding transformed the triazino[5,6-b]indole core from a chemical curiosity into a promising lead for the development of novel antiviral therapeutics.
The Art of Synthesis: Evolution of Methodologies
The primary and most enduring method for the synthesis of the triazino[5,6-b]indole core involves the condensation of an isatin derivative (or a precursor thereof) with a suitable three-atom component, typically thiosemicarbazide or aminoguanidine. This approach offers a straightforward and versatile entry into this heterocyclic system.
The Isatin-Thiosemicarbazide Condensation: A Workhorse Reaction
The reaction of isatin or its derivatives with thiosemicarbazide is a cornerstone in the synthesis of 3-thioxo-2,3-dihydro-5H-[1][3][4]triazino[5,6-b]indoles. This reaction typically proceeds in two stages: the initial formation of an isatin-3-thiosemicarbazone intermediate, followed by an intramolecular cyclization.
-
Step 1: Formation of Isatin-3-thiosemicarbazone.
-
To a solution of isatin (1 equivalent) in hot ethanol, add an equimolar amount of thiosemicarbazide.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reflux the mixture for a short period.
-
Upon cooling, the isatin-3-thiosemicarbazone will precipitate and can be collected by filtration.
-
-
Step 2: Cyclization to 5H-[1][3][4]triazino[5,6-b]indole-3-thiol.
-
Suspend the isatin-3-thiosemicarbazone in a suitable solvent such as dioxane.
-
Add a base, for example, potassium carbonate, to promote the intramolecular cyclization.
-
Heat the reaction mixture to facilitate the ring closure.
-
After the reaction is complete, the product can be isolated and purified by standard techniques.
-
The choice of solvent and base for the cyclization step can influence the reaction rate and yield. The 3-thioxo group of the resulting triazino[5,6-b]indole is a versatile handle for further chemical modifications, allowing for the introduction of a wide range of substituents at this position.
The Isatin-Aminoguanidine Condensation
An alternative and historically significant route to the triazino[5,6-b]indole core is the condensation of isatin with aminoguanidine. This reaction, which was central to the initial discovery and structural elucidation of this ring system, yields the corresponding 3-amino-5H-[1][3][4]triazino[5,6-b]indole derivatives.
Caption: Condensation of isatin with aminoguanidine.
The cyclization of the intermediate isatin-guanylhydrazone is typically achieved by heating in a basic medium, such as dilute ammonium hydroxide.[1] The resulting 3-amino group can also be further functionalized to generate a library of derivatives for biological screening.
A Pharmacophore of Diverse Biological Activities
The initial discovery of antiviral properties was just the beginning of the story for triazino[5,6-b]indoles. Subsequent research has unveiled a remarkable spectrum of biological activities, establishing this scaffold as a true "privileged structure" in drug discovery.
Anticancer Activity: A Multifaceted Approach
Triazino[5,6-b]indole derivatives have emerged as promising anticancer agents, exhibiting a variety of mechanisms of action.
-
Topoisomerase Inhibition: Certain triazino[5,6-b]indoles have been shown to act as topoisomerase inhibitors.[5][6] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[5][6][7][8]
-
Kinase Inhibition: The triazine portion of the scaffold has been implicated in the inhibition of various kinases that are crucial for cancer cell signaling and proliferation.[9]
-
Iron Chelation: More recently, novel 5H-[1][3][4]triazino[5,6-b]indole derivatives have been designed as iron chelators.[9][10] Cancer cells have a high demand for iron, and depleting this essential metal can lead to cell cycle arrest and apoptosis.[10]
Table 1: Anticancer Activity of Selected Triazino[5,6-b]indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3h | MCF-7 (Breast) | 2.66 ± 0.26 | EGFR/CDK-2 dual inhibitor | [3] |
| 3i | HDFs (Fibroblasts) | 3.78 ± 0.55 | EGFR/CDK-2 dual inhibitor | [3] |
| 3j | A549 (Lung) | 2.32 ± 0.21 | EGFR/CDK-2 dual inhibitor | [3] |
| 3k | A549 (Lung) | 0.59 | Iron Chelator | [9][10] |
| 3k | MCF-7 (Breast) | 0.86 | Iron Chelator | [9][10] |
| 3k | HeLa (Cervical) | 1.31 | Iron Chelator | [9][10] |
| 3k | HepG-2 (Liver) | 0.92 | Iron Chelator | [9][10] |
Antimalarial and Antileishmanial Potential
The versatility of the triazino[5,6-b]indole scaffold extends to the realm of infectious diseases.
-
Antimalarial Activity: Derivatives of 1,2,4-triazino[5,6-b]indole have shown promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[11] The introduction of a trifluoromethyl group at the 6-position of the indole ring has been shown to enhance antimalarial activity.[11]
-
Antileishmanial Activity: [1][3][4]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazine and pyrimidine derivatives have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[11] Several of these compounds have demonstrated significant inhibition of the parasite's growth.[11]
Mechanism of Action: A Deeper Dive
The diverse biological activities of triazino[5,6-b]indoles are a consequence of their ability to interact with various biological targets.
Antiviral Mechanism of Action
While the precise mechanism of antiviral action can vary between different derivatives and viral targets, a key proposed mechanism for some triazino[5,6-b]indoles involves the inhibition of viral RNA synthesis.[12] This is thought to occur through the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[12]
Caption: Proposed antiviral mechanism of triazino[5,6-b]indoles.
Anticancer Mechanism: Targeting DNA Integrity
As mentioned earlier, a significant anticancer mechanism for some triazino[5,6-b]indoles is the inhibition of topoisomerase enzymes. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, apoptosis.[5][6][7][8]
Caption: Inhibition of topoisomerase by triazino[5,6-b]indoles.
Future Perspectives and Conclusion
The journey of the triazino[5,6-b]indole scaffold is a testament to the power of serendipity and systematic scientific inquiry in drug discovery. From its humble beginnings, it has evolved into a versatile and highly sought-after heterocyclic core. The future of triazino[5,6-b]indole research appears bright, with several exciting avenues for exploration:
-
Development of more selective and potent analogs: Continued structure-activity relationship studies will undoubtedly lead to the discovery of derivatives with enhanced activity and selectivity for specific biological targets.
-
Exploration of new therapeutic areas: The broad biological activity profile of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.
-
Application of modern synthetic methodologies: The use of novel synthetic techniques could lead to more efficient and diverse routes to access novel triazino[5,6-b]indole derivatives.
References
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Ma, J., Lin, W., Chen, Y., Huang, J., & Wang, L. (2024). Design, synthesis and biological evaluation of 5H-[1][3][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.
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Rybakova, A. V., Kim, D. G., Ezhikova, M. A., Kodess, M. I., & Taher, I. A. T. (2015). Synthesis of novel[1][10]thiazino[3´,2´:2,3][1][3][4]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904.
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Methodological & Application
Topic: Purification Methods for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the purification of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic scaffold with significant potential in central nervous system (CNS) drug discovery.[1] Achieving high purity of this compound is paramount for obtaining reliable data in pharmacological assays and advancing drug development programs. This guide moves beyond simple procedural lists to explain the underlying principles and strategic rationale for selecting and optimizing purification protocols. We present detailed, field-tested methodologies for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), designed to be self-validating and adaptable for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a complex heterocyclic system designed to interact with specific biological targets.[1] The synthetic route to such molecules, often involving multi-step sequences like the cyclization of substituted isatins with thiosemicarbazide, invariably yields a crude product containing unreacted starting materials, intermediates, and side-products.[2] The presence of a thiol (-SH) group also introduces the risk of oxidation to the corresponding disulfide, a common impurity for mercaptan-containing compounds.[3]
Therefore, a robust purification strategy is not merely a procedural step but a critical component of the research and development workflow. The choice of method depends on the initial purity of the crude material, the scale of the purification, and the ultimate purity required for downstream applications. This guide provides a decision-making framework and detailed protocols to navigate these challenges effectively.
Preliminary Analysis: Understanding the Molecule and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's physicochemical properties and the likely nature of its impurities.
-
Target Molecule Properties : The fused indole and triazine rings create a largely planar, hydrophobic core. The bromo-substituent further increases lipophilicity. However, the triazine ring's nitrogen atoms and the acidic thiol group introduce polar sites capable of hydrogen bonding. This amphiphilic character dictates its solubility profile. The 5-methyl group slightly enhances overall lipophilicity.[1]
-
Common Synthesis-Related Impurities :
-
Starting Materials : Unreacted 5-bromo-1-methylisatin and thiosemicarbazide.
-
Intermediates : Isatin-3-thiosemicarbazone, the immediate precursor before cyclization.
-
Side-Products : Products arising from incomplete cyclization or alternative reaction pathways.
-
-
Degradation-Related Impurities :
-
Disulfide Dimer : The most probable degradation product, formed by the oxidation of the thiol group. This impurity is significantly less polar than the parent thiol.
-
Purification Method Selection Workflow
The choice of purification technique is a balance between speed, cost, scale, and the required final purity. The following workflow provides a logical path for method selection.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the most economical method for purifying solid compounds on a larger scale, leveraging differences in solubility between the target compound and impurities at varying temperatures.[4] A successful recrystallization relies on the slow, controlled formation of a crystal lattice, which inherently excludes foreign molecules.[5]
Principle of Causality : The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The amphiphilic nature of the target molecule suggests that polar protic solvents (like ethanol or isopropanol) or mixtures (like Dioxane/Water) are excellent starting points. These solvents can engage in hydrogen bonding with the thiol and triazine moieties at high temperatures, while the hydrophobic core ensures solubility drops significantly upon cooling.
Solvent Selection Data
| Solvent/System | Rationale & Expected Outcome |
| Ethanol | Good general-purpose solvent for heterocyclic systems.[4] Promotes H-bonding. |
| Isopropanol (IPA) | Similar to ethanol but less volatile, allowing for slower cooling and potentially larger crystals. |
| Dioxane / Water | Dioxane dissolves the organic core, and water acts as an anti-solvent. The ratio is critical. |
| N,N-Dimethylformamide (DMF) / Water | DMF is a strong solvent for this class of compounds. Water is added carefully as an anti-solvent to induce crystallization. |
Step-by-Step Protocol
-
Solvent Screening : In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents at room temperature and then at boiling. Identify a solvent that provides poor solubility when cold and good solubility when hot.
-
Dissolution : Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid. Adding excess solvent is a common error that drastically reduces yield.[5]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the solid impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[5]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying : Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for Intermediate Purity
Flash column chromatography is a preparative technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] It is highly effective for purifying complex mixtures or when recrystallization fails.
Principle of Causality : For this molecule, a normal-phase setup (polar stationary phase, less polar mobile phase) is appropriate. The polar thiol and triazine groups will interact with the silica gel (stationary phase), retarding the compound's movement. Non-polar impurities will elute first, followed by compounds of increasing polarity. The disulfide dimer, being less polar than the thiol, will elute earlier than the desired product.
Mobile Phase Selection (Eluent System)
| Stationary Phase | Eluent System (Starting Ratio) | Rationale & Optimization |
| Silica Gel (60 Å, 230-400 mesh) | Hexane / Ethyl Acetate (7:3) | A standard system for moderately polar compounds. Increase the proportion of Ethyl Acetate to increase eluting power.[7] |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane / Methanol (98:2) | A more polar system. Useful if the compound does not move in Hex/EtOAc. Increase Methanol percentage to elute more polar compounds. |
Step-by-Step Protocol
-
TLC Analysis : Spot the crude material on a silica gel TLC plate and develop it in various eluent systems. The ideal system gives the target compound an Rf value of ~0.25-0.35, with good separation from impurities.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/EtOAc 8:2). Pour the slurry into a glass column, allowing the silica to settle into a packed bed without air bubbles. Add a thin layer of sand on top to protect the silica surface.[6]
-
Sample Loading : Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution.
-
Elution : Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) as the separation proceeds. Collect fractions in test tubes.
-
Fraction Analysis : Monitor the elution process using TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Combining and Evaporation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Workflow for flash column chromatography purification.
Protocol 3: Preparative HPLC for High-Purity Isolation
Preparative HPLC is the method of choice for achieving the highest possible purity (>99%), essential for compounds intended for sensitive biological assays or as analytical standards.[8] It offers superior resolution compared to flash chromatography.
Principle of Causality : A reversed-phase C18 column is typically used. The non-polar stationary phase (C18) retains the hydrophobic indole core of the molecule. The mobile phase is a polar mixture (e.g., water/acetonitrile). More polar impurities will elute first. The target compound will be retained, and its elution is controlled by increasing the percentage of the organic solvent (acetonitrile). A small amount of acid (TFA or formic acid) is often added to the mobile phase to sharpen peaks by protonating the thiol and basic nitrogens, ensuring a consistent charge state.
Typical HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-95% B over 15 min | 10-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL (of ~1 mg/mL soln) | 500 µL (of ~20 mg/mL soln) |
| Detection | UV at 254 nm | UV at 254 nm |
Step-by-Step Protocol
-
Analytical Method Development : Develop a separation method on an analytical HPLC system to determine the retention time of the target compound and resolve it from all impurities.[9]
-
Sample Preparation : Dissolve the crude or partially purified material in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Ensure the solution is filtered before injection to prevent column blockage.
-
Scale-Up : Scale the analytical method to the preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area. The gradient duration is often extended to maintain resolution.[8]
-
Purification Run & Fraction Collection : Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the target peak, which is identified by its retention time from the analytical run. Modern systems use automated fraction collectors triggered by the UV detector signal.[10]
-
Post-Purification Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.
-
Product Isolation : Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to obtain the final product as a pure, solid powder.
Purity Assessment
The purity of the final product from any of these methods must be rigorously confirmed.
-
HPLC-UV/MS : The primary method for quantitative purity assessment. An analytical run should show a single major peak. Mass spectrometry confirms the molecular weight of the product.
-
¹H and ¹³C NMR : Confirms the chemical structure and reveals the presence of any structurally similar impurities.
-
Elemental Analysis : Provides the elemental composition (C, H, N, S) and serves as a final check on purity.
By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol to the high standard required for advanced scientific investigation.
References
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- Unknown Author. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter.
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Benchchem. (n.d.). 8-bromo-5-methyl-5H-[4][11]triazino[5,6-b]indole-3-thiol. Retrieved from
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- UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
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- Gilson. (n.d.). Preparative HPLC. Learning Hub.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes.
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Sigma-Aldrich. (n.d.). 8-bromo-5-methyl-5H-[4][11]triazino[5,6-b]indole-3-thiol. Retrieved from
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ResearchGate. (2025, August 7). Convenient Synthesis 5 H -[4][11]Triazine[ 5 , 6 - b ]indole- 3 - thiol Derivatives. Retrieved from
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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Application Note: A Strategic Framework for In Vitro Profiling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Introduction
The 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a triazinoindole core, a scaffold known for a wide range of biological activities, including potential as anticonvulsant, antimalarial, and enzyme-inhibiting agents.[1][2][3] The defining characteristic of this particular molecule is its C3-thiol (-SH) group. This functional group is highly significant from a pharmacological perspective; its nucleophilic nature and ability to coordinate with metal ions suggest a high probability of interaction with specific enzyme classes, such as cysteine-dependent enzymes or metalloenzymes.[4][5]
This application note provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. We move beyond a simple list of protocols to explain the scientific rationale behind a tiered experimental approach, from initial target class screening to robust confirmation of target engagement in a cellular environment. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and trustworthiness.
Part 1: Foundational Characterization & Assay Readiness
Before commencing biological assays, it is critical to establish the fundamental physicochemical properties of the test compound. This preliminary step prevents common artifacts and ensures the reliability of subsequent biological data.
1.1. Purity and Identity Confirmation: The identity and purity of the compound should be confirmed using standard analytical techniques such as NMR and LC-MS. A purity level of >95% is recommended for biological screening.
1.2. Solubility Assessment: The compound's solubility dictates its handling and the achievable concentration range in aqueous assay buffers.
| Parameter | Protocol | Expected Outcome |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Visually inspect for full dissolution. | A clear, precipitate-free solution. |
| Aqueous Solubility | Perform serial dilutions of the DMSO stock into the primary assay buffer. Measure turbidity (nephelometry) or use light microscopy to identify the concentration at which precipitation occurs. | Determine the maximum soluble concentration to avoid false positives from compound aggregation. |
1.3. Thiol Stability and Redox Management: The thiol group is susceptible to oxidation, forming disulfides which may have different activity or solubility profiles.[6] This is a critical, often overlooked, variable.
-
Causality: To maintain the compound in its reduced, active thiol form, it is imperative to include a reducing agent in the assay buffers. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT as it is more stable and less interfering with certain assay technologies.[6]
-
Recommendation: Supplement all biochemical assay buffers with 0.1-0.5 mM TCEP.
Part 2: Primary Screening – A Hypothesis-Driven Approach
Given the compound's structure, we can formulate several primary hypotheses regarding its biological target. The initial screening strategy is designed to efficiently test these hypotheses using high-throughput, robust assay formats.
Hypothesis 1: The Compound is a Protein Kinase Inhibitor
The triazinoindole scaffold is a "privileged structure" in kinase inhibitor design.[7][8] Therefore, assessing activity against a panel of protein kinases is a logical starting point.
Caption: Workflow for a luminescence-based kinase inhibition screen.
This protocol is adapted for a generic screen using a technology like the Kinase-Glo® Luminescent Kinase Assay from Promega.[9][10] This assay quantifies the amount of ATP remaining after the kinase reaction; a high luminescent signal indicates low kinase activity (i.e., inhibition).[11]
-
Reagent Preparation:
-
Compound Plate: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Include wells for a positive control (e.g., 10 µM Staurosporine) and a negative control (DMSO vehicle).
-
Assay Buffer: Prepare a buffer appropriate for the target kinase, supplemented with 0.5 mM TCEP.
-
Kinase Reaction Mix: In Assay Buffer, prepare a 2X solution of the kinase and its specific substrate at concentrations optimized for ~50% ATP consumption.
-
-
Assay Procedure (384-well format):
-
Transfer 50 nL of compound/controls from the Compound Plate to a white, opaque assay plate.
-
Add 5 µL of the 2X Kinase Reaction Mix to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the high (Staurosporine) and low (DMSO) controls.
-
A "hit" is typically defined as >50% inhibition at a screening concentration of 10 µM.
-
Hypothesis 2: The Compound Inhibits Thiol-Dependent Enzymes
The thiol group is a potential pharmacophore for inhibiting enzymes that utilize a cysteine residue in their catalytic mechanism, such as cysteine proteases (e.g., caspases, cathepsins).[4]
-
Principle: A fluorogenic substrate (e.g., Z-FR-AMC for cathepsins) is non-fluorescent until cleaved by the active protease, releasing the fluorescent AMC group. Inhibition is measured as a decrease in the rate of fluorescence generation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target protease (e.g., MES buffer, pH 6.0), supplemented with 5 mM DTT or TCEP to ensure both the enzyme's catalytic cysteine and the inhibitor's thiol remain reduced.
-
Enzyme Solution: Prepare a 2X solution of the purified cysteine protease.
-
Substrate Solution: Prepare a 10X solution of the fluorogenic substrate.
-
-
Assay Procedure:
-
Dispense test compound and controls into a black, flat-bottom assay plate.
-
Add the 2X enzyme solution and incubate for 15-30 minutes (pre-incubation).
-
Initiate the reaction by adding the 10X substrate solution.
-
Immediately begin kinetic monitoring of fluorescence (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition relative to controls and determine the IC50 value from a dose-response curve.
-
Part 3: Secondary Assays for Hit Validation and Mechanism of Action
Once a primary hit is identified, secondary assays are essential to confirm the mode of action and demonstrate target engagement in a more physiologically relevant context.
Biophysical Confirmation of Direct Binding: Fluorescence Polarization (FP)
FP is a powerful technique to measure the direct binding of a small molecule to a protein target in solution, providing a quantitative measure of binding affinity (Kd).[12][13]
Caption: Principle of a competitive fluorescence polarization assay.
This protocol assumes a known fluorescent tracer for the target protein is available.
-
Assay Optimization:
-
First, perform a direct binding titration of the fluorescent tracer with the target protein to determine the Kd and the optimal protein concentration to use (typically 1-3x Kd).
-
-
Reagent Preparation:
-
Assay Buffer: Buffer appropriate for the protein, supplemented with 0.1% BSA or 0.01% Tween-20 to prevent non-specific binding.
-
Protein-Tracer Mix: Prepare a solution containing the target protein and fluorescent tracer at their pre-determined optimal concentrations.
-
Compound Plate: Prepare a serial dilution of the test compound.
-
-
Assay Procedure:
-
Dispense the test compound and controls into a black, low-volume assay plate.
-
Add the Protein-Tracer Mix to all wells.
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an FP-capable reader, measuring parallel and perpendicular fluorescence intensity.
-
-
Data Analysis:
-
Convert intensity readings to millipolarization (mP) units.
-
Plot mP values against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is the gold standard for confirming that a compound binds to its intended target within the complex milieu of a living cell.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17][18]
Caption: Experimental workflow for a Western Blot-based CETSA® experiment.
-
Cell Treatment:
-
Culture an appropriate cell line expressing the target protein to ~80% confluency.
-
Treat cells with the test compound at a high concentration (e.g., 10-50 µM) or with DMSO vehicle for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Normalize protein concentration across all samples using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the target protein.
-
-
Data Analysis:
-
Melt Curve: Quantify the band intensity for the vehicle-treated samples at each temperature. Plotting this against temperature generates the protein's intrinsic melting curve.
-
Thermal Shift Curve: Perform the same analysis for the compound-treated samples. A shift of this curve to the right (higher temperatures) compared to the vehicle curve confirms target stabilization and thus, engagement.
-
Summary of Proposed Assay Cascade
This tiered approach provides a logical progression from broad screening to definitive mechanistic validation.
| Tier | Assay | Purpose | Key Output |
| Primary | Luminescence Kinase Screen | Identify potential kinase inhibition activity. | % Inhibition, Hit Identification |
| Primary | Fluorogenic Protease Screen | Identify potential thiol-dependent enzyme inhibition. | % Inhibition, Hit Identification |
| Secondary | Fluorescence Polarization | Confirm direct binding to the target and quantify affinity. | IC50, Ki, Kd |
| Secondary | Cellular Thermal Shift Assay (CETSA®) | Confirm target engagement in a cellular context. | Thermal Shift (ΔTm) |
By following this structured, rationale-driven workflow, researchers can efficiently and accurately characterize the in vitro pharmacology of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, generating the high-quality, trustworthy data required for progression in a drug discovery program.
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Trowell, S. C., & Thede, A. (2009). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 4(5), 795-809. [Link]
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Hall, M. D., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (131), 56788. [Link]
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BPS Bioscience. Luminescent Assay Kits. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Webb, M. L., et al. (2000). Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. Journal of Medicinal Chemistry, 43(16), 3075-3083. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2216-2227. [Link]
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Manjakkal, L., et al. (2020). Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. Chemosensors, 8(3), 69. [Link]
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Stojković, D., & Zidar, N. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 594168. [Link]
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An, Y., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Current Protocols in Chemical Biology, 2(1), 1-21. [Link]
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Ullah, H., et al. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Molecules, 27(19), 6580. [Link]
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Biot, C., et al. (2000). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Journal of Medicinal Chemistry, 43(15), 2859-2865. [Link]
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Khan, I., et al. (2015). Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 58, 103-110. [Link]
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Zhang, Y., et al. (2014). Convenient Synthesis 5 H -[9][19]Triazine[5,6- b ]indole-3-thiol Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E242. [Link]
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Khan, I., et al. (2019). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry, 92, 103284. [Link]
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Singh, P., et al. (2010). Synthesis and biological evaluation of new[9][19][20]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[9][19][20]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]
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Zhang, M., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3381. [Link]
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Muri, E. M. F., et al. (2010). Thiol-based angiotensin-converting enzyme 2 inhibitors: P1 modifications for the exploration of the S1 subsite. Bioorganic & Medicinal Chemistry Letters, 20(21), 6342-6346. [Link]
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Ezeriņṇa, D., et al. (2020). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark, 25(1), 1-27. [Link]
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Ullah, H., et al. (2022). Synthesis, in-vitro and in-silico studies of triazinoindole bearing bis-Schiff base as β-glucuronidase inhibitors. Journal of Molecular Structure, 1248, 131454. [Link]
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D'Ischia, M., et al. (2021). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Molecules, 26(16), 4969. [Link]
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El-Hawash, S. A., et al. (2006). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Archiv der Pharmazie, 339(4), 183-190. [Link]
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Al Osaimi, A. G., et al. (2017). Synthesis and antimicrobial activity of novel fused[9][19][20]triazino[5,6-b]indole derivatives. Russian Journal of General Chemistry, 87(8), 1836-1843. [Link]
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Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]
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Szałaj, N., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7522. [Link]
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Ukrainets, I. V., et al. (2013). Synthesis of novel[12][19]thiazino[3´,2´:2,3][9][19][20]triazino[5,6-b]indole derivatives. Chemistry of Heterocyclic Compounds, 49(7), 1041-1047. [Link]
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Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7306. [Link]
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Application Notes and Protocols: In Vitro Kinase Inhibition Assay for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Introduction: The Rationale for Kinase Inhibition Profiling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders, making them a major focus of therapeutic drug development.[1] The triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Recent studies have highlighted the potential of derivatives of this heterocyclic system to target key signaling pathways such as EGFR, PI3K/mTOR, and ERK/AKT, which are frequently implicated in oncogenesis.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an in vitro kinase inhibition assay for the novel compound, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. The methodologies detailed herein are designed to be robust, reproducible, and adaptable for the screening and characterization of this and other potential kinase inhibitors. We will focus on a luminescence-based assay format due to its high sensitivity, broad applicability, and suitability for high-throughput screening.[4][5][6]
Principle of the Luminescence-Based Kinase Assay
The assay outlined in this protocol quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The principle relies on a thermostable luciferase enzyme that uses ATP to oxidize luciferin, generating a luminescent signal.[4][5] The intensity of this "glow-type" luminescence is directly proportional to the ATP concentration.[4]
Consequently, in a kinase reaction, as the kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, leading to a lower luminescent signal. When an effective kinase inhibitor, such as 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, is present, the kinase activity is reduced, less ATP is consumed, and a higher luminescent signal is observed.[7] This inverse relationship between kinase activity and luminescent signal allows for the sensitive determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][8]
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates to increase throughput.
I. Materials and Reagents
-
Test Compound: 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Kinase: Purified kinase of interest (e.g., EGFR, PI3Kα, AKT1)
-
Kinase Substrate: Specific substrate for the chosen kinase (e.g., a synthetic peptide)
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
DMSO: Dimethyl sulfoxide, anhydrous, ≥99.9%
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
Luminescent Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay)[4][5]
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Equipment:
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Incubator set to the optimal temperature for the kinase reaction (typically 30°C or room temperature)
-
II. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol in 100% DMSO.[1]
-
Serial Dilutions of Test Compound:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a concentration range suitable for determining the IC50. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to ~50 nM.
-
The final concentration of DMSO in the kinase reaction should be kept constant across all wells and ideally should not exceed 1%.[6]
-
-
Kinase Working Solution: Dilute the purified kinase enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be empirically determined to ensure the reaction is in the linear range.
-
ATP/Substrate Working Solution: Prepare a solution containing both ATP and the kinase substrate in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Luminescent Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions (e.g., reconstituting the lyophilized substrate with the provided buffer).[4] Allow the reagent to equilibrate to room temperature before use.
III. Assay Procedure
-
Compound Addition: To the wells of a white, opaque 96-well plate, add 1 µL of the serially diluted test compound or DMSO (for vehicle control wells).
-
Kinase Addition: Add 24 µL of the Kinase Working Solution to each well.
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at room temperature. This step allows the test compound to bind to the kinase before initiating the reaction.
-
Initiate Kinase Reaction: Add 25 µL of the ATP/Substrate Working Solution to each well to start the kinase reaction. The total reaction volume is now 50 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
ATP Depletion and Luminescence Generation:
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
IV. Data Analysis and IC50 Determination
-
Data Normalization:
-
The "high" signal (0% inhibition) is represented by the DMSO vehicle control wells.
-
The "low" signal (100% inhibition) can be determined from wells containing a known potent inhibitor of the kinase or wells without the kinase enzyme.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (Luminescence_control - Luminescence_sample) / (Luminescence_control - Luminescence_background)
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[9]
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined from this curve.[8]
-
Application Notes: Best Practices and Scientific Rationale
-
Enzyme and Substrate Concentrations: It is crucial to empirically determine the optimal concentrations of the kinase and substrate. The kinase concentration should be chosen to ensure that the ATP consumption is in the linear range of the assay and does not exceed 10-20% of the initial ATP concentration. This ensures that the reaction rate is constant over the incubation period.
-
ATP Concentration: The choice of ATP concentration is critical. For screening ATP-competitive inhibitors, using an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase provides a good balance between signal window and sensitivity to inhibition.
-
Compound Interference: It is important to be aware of potential compound interference. Some test compounds may directly inhibit the luciferase enzyme or quench the luminescent signal, leading to false-positive results.[6] A counter-screen against the luciferase enzyme in the absence of the kinase can be performed to identify such compounds.
-
Z'-Factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[10]
Potential Kinase Targets and Signaling Pathways
Given that triazino[5,6-b]indole derivatives have been investigated as inhibitors of key oncogenic pathways, a relevant signaling cascade to consider is the PI3K/Akt/mTOR pathway. Inhibition of a kinase within this pathway could have significant therapeutic implications.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Data Presentation: Expected Results
The inhibitory activity of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol should be evaluated against a panel of kinases to determine its potency and selectivity. The results can be summarized in a table as follows:
| Kinase Target | 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | Reference Value |
| Kinase B | Experimental Value | Reference Value |
| Kinase C | Experimental Value | Reference Value |
| Kinase D | Experimental Value | Reference Value |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control for assay validation.[1]
Conclusion
The methodologies described in this document provide a robust framework for the in vitro characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol as a potential kinase inhibitor. By employing a sensitive, luminescence-based assay, researchers can reliably determine the potency (IC50) of this compound against a variety of kinase targets. These data are essential for advancing our understanding of the compound's mechanism of action and for guiding further drug development efforts.
References
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Cook, K. S., et al. (2012). Fluorescent Peptide Assays For Protein Kinases. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Zhang, Y., et al. (2007). Fluorescence detection techniques for protein kinase assay. Biotechnology Journal, 2(1), 41-53.
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Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614.
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Grokipedia. (n.d.). IC50. Retrieved from [Link]
- Ezz-ElDien, E. S., et al. (2026). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. European Journal of Medicinal Chemistry, 118263.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Inglese, J., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
- Krišt'an, O., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
- An, W. F., & Tolliday, N. (2008, April). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.
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ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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ResearchGate. (2009, August 7). ChemInform Abstract: Synthesis and Biological Activity of Thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and Isomeric Thiazolo[2′,3′:3,4]-as-triazino[5,6-b]indoles. Retrieved from [https://www.researchgate.net/publication/232474936_ChemInform_Abstract_Synthesis_and_Biological_Activity_of_Thiazolo3'2'23-as-triazino56-b]indoles_and_Isomeric_Thiazolo2'3'34-as-triazino56-b]indoles]([Link])
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Singh, P., et al. (2010, June). Synthesis and biological evaluation of new[4][10][11]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[4][10][11]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-65.
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- Eshba, N. H., et al. (1987, October). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-6.
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ResearchGate. (2009, August 7). Convenient Synthesis 5 H -[4][10][11]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from [Link]
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Measuring the Aqueous Solubility of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: Protocols and Best Practices
An Application Note for Researchers and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall clinical success.[1][2] Poorly soluble compounds often face significant challenges in formulation and may exhibit unreliable results in biological assays.[2][3][4][5] This application note provides a comprehensive guide for the accurate determination of the aqueous solubility of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a specialized heterocyclic compound designed for pharmacological research.[6] We present detailed protocols for measuring both thermodynamic and pH-dependent solubility, emphasizing the scientific rationale behind experimental choices and providing self-validating methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust and reliable solubility data for this and structurally related compounds.
Introduction: The Critical Role of Solubility
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a complex heterocyclic scaffold that merges 1,2,4-triazine and indole pharmacophores.[6] Such molecules are often "brick dust" compounds—crystalline solids with low aqueous solubility. Accurately quantifying this solubility is not merely a characterization step; it is fundamental to the entire drug discovery and development process.[2]
-
Early Discovery: In high-throughput screening (HTS), solubility data is essential to prevent false negatives, where a compound's true potency is masked by its inability to remain in solution in the assay medium.[2][7] Kinetic solubility measurements are often employed at this stage for rapid screening.[3][5][7]
-
Lead Optimization: As a compound progresses, its thermodynamic (equilibrium) solubility becomes a more critical parameter.[1][3] This "true" solubility guides medicinal chemistry efforts to improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Preclinical and Formulation Development: For in vivo studies, understanding the pH-dependent solubility profile is crucial for predicting oral absorption across the gastrointestinal (GI) tract.[8][9] This data directly informs formulation strategies, such as salt selection or the use of solubility-enhancing excipients.[10]
This guide will focus on two cornerstone methodologies: the Shake-Flask method for determining thermodynamic solubility and Potentiometric Titration for establishing the pH-solubility profile and intrinsic solubility (S₀), which are particularly relevant for ionizable molecules like the subject thiol derivative.
Analyte Profile: 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Understanding the structure of the analyte is key to selecting the appropriate experimental design.
-
Heterocyclic Core: The fused triazino-indole system is largely hydrophobic and rigid, contributing to low aqueous solubility.
-
Thiol Group (-SH): The 3-thiol group is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻). This makes the compound's solubility highly dependent on pH.[9] The pKa of this group must be determined to fully understand its solubility profile.
-
Potential for Oxidation: Thiol groups are susceptible to oxidation, which can form disulfides.[11][12] This is a critical consideration for sample handling and analysis, as degradation can lead to erroneous solubility measurements.[11] It is advisable to conduct experiments in a controlled environment, potentially purging solutions with nitrogen.[13]
Kinetic vs. Thermodynamic Solubility: A Foundational Choice
A common point of confusion is the distinction between kinetic and thermodynamic solubility. The choice of which to measure depends on the stage of drug development.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock (typically DMSO), begins to precipitate.[2][3][14] It reflects the solubility of the fastest precipitating form, which may be amorphous and more soluble than the stable crystalline form.[7][10] While useful for HTS, it can overestimate the true solubility.[10][15]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the most stable solid form.[2][14][15] It is determined over a longer incubation period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][14][16] This is the gold-standard value for preclinical and formulation development.[1][7]
The protocols detailed below focus on the more definitive thermodynamic and pH-dependent solubility measurements.
Caption: Decision workflow for selecting a solubility assay.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility.[15] It involves agitating an excess amount of the solid compound in a chosen solvent system until equilibrium is achieved.
Principle
An excess of solid 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is added to a specific volume of solvent (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until the concentration of the dissolved compound in the liquid phase becomes constant. This concentration is the thermodynamic solubility.
Materials and Equipment
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (solid powder, purity >98%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1°C for biopharmaceutical relevance)[8][17][18]
-
Syringe filters (0.22 µm, PTFE or other low-binding material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Calibrated pH meter
Step-by-Step Methodology
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[16]
-
Solvent Addition: Accurately pipette a known volume of pre-warmed (37°C) PBS (pH 7.4) into the vial (e.g., 1 mL).
-
Equilibration: Cap the vial securely and place it in the orbital shaker set to 37°C and a suitable agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for at least 24 hours.
-
Causality Insight: A 24-hour period is a standard starting point, but to ensure true equilibrium, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Sample Collection and Separation: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Trustworthiness Check: Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
-
pH Measurement: After sampling, measure the final pH of the solution in the vial to ensure it has not shifted significantly during the experiment.[18][19]
-
Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the sample using a validated HPLC-UV method (see Section 6).
-
Replicates: Perform the entire experiment in at least triplicate to ensure reproducibility.[19]
Protocol 2: pH-Dependent Solubility and pKa Determination via Potentiometric Titration
For an ionizable compound, its solubility is a function of pH. Potentiometric titration is a powerful and efficient method to determine both the intrinsic solubility (S₀, the solubility of the neutral species) and the pKa.[20][21]
Principle
This method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. As the pH changes, the ionization state of the thiol group changes, altering the amount of compound that can dissolve. The resulting titration curve provides data to calculate both pKa and S₀.[20][21]
Materials and Equipment
-
Automated potentiometric titrator (e.g., Sirius T3 or similar)
-
Calibrated pH electrode
-
Standardized 0.1 M HCl and 0.1 M NaOH titrants[13]
-
Potassium chloride (KCl) for maintaining constant ionic strength[13]
-
Co-solvent (e.g., methanol or DMSO) if required for initial dissolution
Step-by-Step Methodology
-
System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C or 37°C).[13]
-
Sample Preparation: Accurately weigh a small amount of the compound into the titration vessel. Add water and a small amount of co-solvent if necessary to create a slurry or a low-concentration solution. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[13]
-
Titration: Titrate the sample with standardized acid (HCl) to a low pH (e.g., pH 2) and then back with standardized base (NaOH) to a high pH (e.g., pH 12). The instrument will record the pH as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve in the region where the compound is fully dissolved.[13] Specialized software (e.g., from the instrument manufacturer) uses the Henderson-Hasselbalch equation and mass balance equations to analyze the region where precipitation occurs, allowing for the calculation of the intrinsic solubility (S₀).[20][21]
Caption: Workflow for the Shake-Flask solubility protocol.
Analytical Quantification by HPLC
A robust and validated HPLC method is crucial for accurately quantifying the compound's concentration in the collected samples.[22][23]
-
Column: A reversed-phase C18 column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with a modifier like 0.1% formic acid or trifluoroacetic acid can be used to achieve good peak shape and retention.
-
Detection: UV detection at the compound's λmax. The λmax should be determined by scanning a dilute solution of the compound from 200-400 nm.
-
Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using at least five standard solutions of known concentrations.[23] The R² value of the calibration curve should be >0.999.[23]
Data Presentation and Interpretation
Results should be presented clearly and concisely.
| Parameter | Method | Solvent/Conditions | Result |
| Thermodynamic Solubility | Shake-Flask | PBS, pH 7.4, 37°C | X µg/mL (or Y µM) ± SD |
| Intrinsic Solubility (S₀) | Potentiometric Titration | 0.15 M KCl, 25°C | Z µg/mL (or W µM) |
| pKa | Potentiometric Titration | 0.15 M KCl, 25°C | pKa₁ = V |
Interpretation: The intrinsic solubility (S₀) represents the lowest possible aqueous solubility of the compound. The pH-solubility profile will show how solubility increases as the pH moves away from the pKa, due to the formation of the more soluble thiolate salt. This information is vital for predicting behavior in the varying pH environments of the GI tract.
Troubleshooting and Key Considerations
-
Compound Purity: Ensure the starting material is pure, as impurities can affect solubility measurements.[16]
-
Solid State: The solubility value is specific to the crystalline form (polymorph) used. If the solid state changes during the experiment (e.g., from an anhydrate to a hydrate), it will affect the final result.
-
Adsorption: Poorly soluble compounds can adsorb to vials and filter membranes. Using glass vials and pre-saturating filters can mitigate this.
-
Degradation: Due to the thiol group, oxidation is a risk.[11] Consider de-gassing solvents or working under a nitrogen atmosphere if instability is observed (e.g., by appearance of extra peaks in the HPLC chromatogram).
Conclusion
Measuring the solubility of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol requires a methodologically sound approach that accounts for its physicochemical properties. The shake-flask method provides the definitive thermodynamic solubility, while potentiometric titration is essential for characterizing its pH-dependent behavior and pKa. By implementing these robust protocols, researchers can generate accurate and reliable data, enabling informed decisions in the complex process of drug discovery and development.
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- 23. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The compound 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a specialized heterocyclic scaffold with significant potential in pharmacological research, particularly in the development of novel agents targeting the central nervous system (CNS).[1] Its rigid, polycyclic structure, which incorporates an indole nucleus fused with a 1,2,4-triazine ring, presents a unique framework for molecular design. The strategic placement of a bromine atom, a methyl group, and a thiol moiety offers multiple points for interaction with biological targets and for further chemical modification. Accurate and unambiguous structural elucidation is a critical prerequisite for any drug discovery and development program. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive characterization of such organic small molecules in solution.[2]
This document provides a comprehensive guide to the NMR characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's structural features. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.
Molecular Structure and Numbering Scheme
For clarity in the subsequent discussion of NMR data, the standard IUPAC numbering for the 5H-triazino[5,6-b]indole core is used.
Caption: IUPAC numbering of the 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol scaffold.
Predicted ¹H and ¹³C NMR Data
While experimentally obtained spectra for the title compound are not widely available in the public domain, a reliable prediction of the chemical shifts can be made based on the analysis of structurally similar compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in a common NMR solvent such as DMSO-d₆. These predictions are derived from data for 5-bromo-3-methyl-1H-indole[3] and other functionalized triazinoindoles.[4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |
| H6 | ~7.50 | d | J ≈ 8.5 Hz | Expected to be a doublet coupled to H7. The electron-withdrawing triazine ring will shift it downfield compared to a simple indole. |
| H7 | ~7.40 | dd | J ≈ 8.5, 2.0 Hz | Coupled to both H6 and H9. The bromine at C8 will have a deshielding effect. |
| H9 | ~7.90 | d | J ≈ 2.0 Hz | Coupled to H7. The bromine at C8 will cause a significant downfield shift. This proton is ortho to the bromine atom. |
| N₅-CH₃ | ~3.80 | s | - | Typical chemical shift for an N-methyl group on an indole-like nitrogen. |
| SH | ~3.5 or ~13.5 | br s | - | This signal is highly dependent on the thiol-thione tautomerism and the solvent. In the thiol form, it is expected around 3.5 ppm. In the thione form (as N-H), it would be significantly downfield (>13 ppm).[2] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C3 | ~165 | In the thione tautomer, this carbon would be a thiocarbonyl with a characteristic downfield shift. |
| C4a | ~145 | Bridgehead carbon between the two aromatic systems. |
| C5a | ~128 | Part of the indole benzene ring. |
| C6 | ~123 | Influenced by the electron-withdrawing effect of the fused triazine ring. |
| C7 | ~125 | Deshielded by the adjacent bromine atom. |
| C8 | ~115 | Carbon bearing the bromine atom; its chemical shift is significantly influenced by the heavy atom effect. |
| C9 | ~118 | Adjacent to the bridgehead carbon C9a. |
| C9a | ~140 | Bridgehead carbon of the indole ring fused to the triazine ring. |
| C9b | ~135 | Bridgehead carbon of the indole ring. |
| N₅-CH₃ | ~30 | Typical chemical shift for an N-methyl carbon. |
Experimental Protocols
The following section details the step-by-step methodologies for the complete NMR characterization of the title compound.
Sample Preparation
The choice of solvent is critical, as it can influence the thiol-thione tautomerism. It is recommended to acquire spectra in at least two different solvents, such as DMSO-d₆ and CDCl₃, to observe any tautomeric shifts.
-
Solvent Selection:
-
DMSO-d₆: A polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and for observing exchangeable protons (like NH and SH).
-
CDCl₃: A less polar solvent. Comparing spectra in CDCl₃ and DMSO-d₆ can provide insights into solvent-solute interactions and tautomeric equilibria.
-
-
Procedure:
-
Weigh approximately 5-10 mg of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Data Acquisition
The following sequence of 1D and 2D NMR experiments is recommended for a comprehensive structural elucidation. These experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
Caption: Recommended workflow for the comprehensive NMR analysis.
Protocol for 1D ¹H NMR:
-
Purpose: To identify all proton signals, their chemical shifts, multiplicities, and integrals.
-
Key Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.
-
Protocol for 1D ¹³C NMR and DEPT:
-
Purpose: To identify all carbon signals and determine the number of attached protons (CH, CH₂, CH₃) using DEPT-135.
-
Key Parameters:
-
Pulse Program: Standard ¹³C observe with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200 ppm (centered around 100 ppm).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
DEPT-135: Use a standard DEPT-135 pulse program to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Protocol for 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically over two or three bonds. This is crucial for assembling the aromatic spin system of the indole ring.[5][6]
-
Key Parameters:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Number of Increments (F1): 256-512.
-
Protocol for 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[7][8] This is the primary method for assigning the carbon signals of protonated carbons.
-
Key Parameters:
-
Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: Same as 1D ¹H NMR.
-
¹³C Spectral Width: Same as 1D ¹³C NMR.
-
Number of Increments (F1): 128-256.
-
Protocol for 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is essential for connecting the different fragments of the molecule and for assigning quaternary carbons.[7][8]
-
Key Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgpndqf).
-
¹H Spectral Width: Same as 1D ¹H NMR.
-
¹³C Spectral Width: Same as 1D ¹³C NMR.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
-
Data Analysis and Interpretation
Assigning the Indole Ring Protons and Carbons
-
¹H NMR & COSY: The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to H6, H7, and H9. The COSY spectrum will reveal a cross-peak between H6 and H7, and another between H7 and H9, establishing their connectivity. H9 is expected to be the most downfield due to its proximity to the bromine atom.
-
HSQC: The HSQC spectrum will directly link each of these proton signals to their attached carbons (C6, C7, and C9).
-
HMBC: The HMBC spectrum will be crucial for assigning the quaternary carbons. For example:
-
H6 should show correlations to C5a and C8.
-
H9 should show correlations to C4a and C8.
-
The N₅-CH₃ protons are expected to show correlations to C4a and C5a, confirming the position of the methyl group.
-
Characterizing the Thiol-Thione Tautomerism
The 3-thiol group on the triazine ring can exist in equilibrium with its 3-thione tautomer. NMR spectroscopy is an excellent tool to investigate this phenomenon.
Caption: Thiol-Thione tautomerism and key spectroscopic indicators.
-
Evidence for Thiol Form: The presence of a sharp singlet in the ¹H NMR spectrum around δ 3.2-3.8 ppm would be indicative of the SH proton.[2]
-
Evidence for Thione Form: A broad singlet observed far downfield (δ 13-15 ppm) would strongly suggest the presence of the NH proton of the thione tautomer.[2] The ¹³C NMR chemical shift of C3 would also be diagnostic, with a thiocarbonyl carbon (C=S) appearing significantly downfield (δ > 160 ppm).
-
Influence of Solvent: In polar, hydrogen-bond accepting solvents like DMSO-d₆, the thione form is often favored due to stabilization of the N-H proton. In less polar solvents like CDCl₃, the equilibrium may shift.[3] Observing the spectra in different solvents can provide strong evidence for the tautomeric equilibrium.
Conclusion
The comprehensive NMR characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol requires a systematic application of 1D and 2D NMR techniques. By following the detailed protocols and data interpretation strategies outlined in this application note, researchers can achieve an unambiguous assignment of all proton and carbon signals. This structural verification is a cornerstone for further studies in drug development, ensuring the integrity of structure-activity relationship (SAR) data and providing a solid foundation for understanding the molecule's pharmacological properties.
References
-
ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis 5 H -[2][3][9]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). As-triazino[5,6-b]indole-3-thiol, 5-methyl-. Retrieved from [Link]
-
Sci-Hub. (n.d.). 1H and13C NMR Spectra of Alditolyl Derivatives of 3-Hydrazino-5-Methyl[2][3][9]triazino[5,6-b]indole and Their Cyclized Products. Retrieved from [Link]
-
Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]
-
Corin Wagen. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
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- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution LC-MS/MS Method for the Characterization of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Abstract
This application note presents a robust and detailed protocol for the analysis of 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, a specialized heterocyclic compound with significant potential in pharmacological research, particularly as a CNS active agent[3]. The inherent structural complexity, featuring a nitrogen-rich triazino-indole core, a bromine atom, and a reactive thiol group, necessitates a highly specific and sensitive analytical method. We describe a complete workflow from sample preparation, including strategies to stabilize the thiol moiety, through to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis using a high-resolution mass spectrometer. The described method provides a framework for accurate mass determination, isotopic pattern confirmation, and structural elucidation through fragmentation analysis, ensuring high confidence in compound identification and characterization.
Introduction & Analytical Rationale
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a member of the triazinoindole class of compounds, which are being investigated for various biological activities, including anticonvulsant properties[3]. Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control in drug development.
The mass spectrometric analysis of this molecule presents several key considerations:
-
The Triazino-Indole Core: This fused, nitrogen-containing heterocyclic system is readily protonated, making Electrospray Ionization (ESI) in positive ion mode an ideal choice for generating the precursor ion [M+H]⁺[1][4].
-
The Thiol Group (-SH): Thiols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers ([2M-2H]⁺). This complicates spectral interpretation and reduces the quantitative accuracy of the parent compound. To ensure the integrity of the analysis, the protocol must address this reactivity, either by using a reducing agent or by derivatizing the thiol group[5][6].
-
The Bromine Atom: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[7][8]. This results in a characteristic isotopic pattern for the molecular ion (M and M+2 peaks) and any bromine-containing fragments, serving as a definitive confirmation of the presence of bromine in the detected ion[7].
This guide explains the causality behind our experimental choices, providing a self-validating protocol grounded in established analytical principles.
Experimental Workflow
The overall analytical workflow is designed to ensure sample integrity, achieve efficient chromatographic separation, and provide high-resolution mass spectrometric data for confident structural confirmation.
Caption: Overall experimental workflow for the analysis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Detailed Protocols
Protocol 1: Sample Preparation with Thiol Derivatization
Causality: This protocol uses N-ethylmaleimide (NEM) to form a stable thioether bond with the thiol group. This step, known as alkylation, prevents oxidation and the formation of disulfide dimers, ensuring that the analyte is detected as a single, stable species, thereby improving reproducibility and accuracy[6].
Reagents & Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
N-ethylmaleimide (NEM), ≥99% purity
-
1.5 mL microcentrifuge tubes
-
Autosampler vials with inserts
Procedure:
-
Prepare Stock Solution: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.
-
Prepare NEM Solution: Prepare a 10 mM solution of NEM in ACN.
-
Derivatization Reaction:
-
In a clean microcentrifuge tube, add 10 µL of the 1 mg/mL compound stock solution.
-
Add 980 µL of ACN.
-
Add 10 µL of the 10 mM NEM solution. The final concentration of NEM will be in molar excess to drive the reaction to completion.
-
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 30 minutes in the dark to complete the derivatization.
-
Final Dilution: Dilute the derivatized sample to a final concentration of 1 µg/mL using 50:50 ACN:Water for injection.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method
Causality: A reversed-phase C18 column is chosen for its excellent retention of moderately nonpolar molecules. The gradient elution using acetonitrile allows for efficient separation from potential impurities and derivatizing agent remnants. Formic acid is used as a mobile phase additive to maintain an acidic pH, which promotes protonation of the analyte's nitrogen atoms, leading to a strong and stable signal in positive ESI mode[4][9]. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is specified to enable accurate mass measurement, which is critical for formula determination and distinguishing the analyte from isobaric interferences.
Instrumentation:
-
HPLC system (e.g., Thermo Accela, Agilent 1290)
-
High-Resolution Mass Spectrometer (e.g., Thermo Orbitrap Exploris, Sciex ZenoTOF) with an ESI source.
LC Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Synergi Hydro-RP C18 (100 x 2 mm, 2.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C[9] |
| Injection Vol. | 5 µL |
| Gradient | See Table below |
LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 15.0 | 10 |
MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Scan Range (Full MS) | 100 - 800 m/z |
| Resolution (Full MS) | > 60,000 FWHM |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped (e.g., 15, 25, 40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) on top 3 most intense ions |
Expected Results & Data Analysis
Precursor Ion Identification
The target analyte is the NEM-derivatized product.
-
Molecular Formula: C₉H₇BrN₄S
-
Monoisotopic Mass: 281.9575 Da
-
NEM Adduct Formula: C₁₅H₁₄BrN₅O₂S
-
Expected [M+H]⁺ (NEM-adduct): 408.0124 m/z
The most critical step in data analysis is to identify the precursor ion corresponding to the protonated NEM-adduct. The high-resolution mass spectrum should show a pair of peaks separated by ~2 Da with nearly equal intensity, which is the hallmark of a singly brominated compound[7][8].
Table of Expected Precursor Ions
| Ion Species | Calculated m/z |
|---|---|
| [M(⁷⁹Br)+NEM+H]⁺ | 408.0124 |
| [M(⁸¹Br)+NEM+H]⁺ | 410.0104 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 408.0) will provide structural information. Based on studies of similar fused nitrogen-containing ring systems, fragmentation is expected to occur primarily through cleavages of the triazine ring and loss of the derivatized thiol side chain[1][2].
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of NEM-derivatized 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Key Expected Fragment Ions
| Observed m/z (⁷⁹Br / ⁸¹Br) | Proposed Neutral Loss | Fragment Structure/Description |
|---|---|---|
| 282.96 / 284.96 | C₆H₇NO₂ (NEM) | Loss of the NEM derivative group |
| 197.98 / 199.98 | C₂H₂N₂S | Result of triazine ring cleavage[1] |
| 119.03 | Br• | Loss of bromine radical from m/z 197.98 |
Conclusion
The method detailed in this application note provides a comprehensive and reliable workflow for the mass spectrometric analysis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. By incorporating a crucial thiol-stabilizing derivatization step, this protocol ensures sample integrity and produces clean, interpretable data. The combination of high-resolution full scan MS for accurate mass and isotopic pattern confirmation, along with tandem MS for structural elucidation, establishes a high degree of confidence in the analytical results. This method is well-suited for researchers in drug discovery and development requiring robust characterization of this and structurally related compounds.
References
-
Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4870. [Link]
-
Krajsovszky, G., Kiss, B. D., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]
-
Zhang, F., et al. (2013). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. ResearchGate. [Link]
-
Rüegg, J., et al. (2019). Determination of Sub-Nanomolar Levels of Low Molecular Mass Thiols in Natural Waters by Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Link]
-
Carroll, K. S., et al. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR Protocols via NCBI. [Link]
-
Ardrey, R. E. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. PubMed. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
-
Tomaiuolo, M. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. McMaster University. [Link]
-
Semantic Scholar. (n.d.). Determination of sub-nanomolar levels of low molecular mass thiols in natural waters by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. NIST. [Link]
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- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. whitman.edu [whitman.edu]
- 9. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Derivatives of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Introduction: Unlocking the Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The 5H-triazino[5,6-b]indole core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This unique fusion of indole and 1,2,4-triazine rings has given rise to compounds with potential applications as antiviral, anticancer, and antimalarial agents.[1][2] The strategic placement of functional groups on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, is a key intermediate poised for extensive derivatization, offering two primary reactive sites for chemical modification: the nucleophilic 3-thiol group and the 8-bromo substituent, which is amenable to modern cross-coupling chemistries.
The 5-methyl group enhances the lipophilicity of the molecule, a desirable trait for improving pharmacokinetic properties, while the 8-bromo substituent serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[3] The 3-thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation to introduce a variety of side chains. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this promising scaffold, aimed at empowering researchers in their quest for novel therapeutic agents.
I. Synthesis of the Starting Material: 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
The synthesis of the title compound is a multi-step process that begins with the preparation of a key intermediate, 5-bromo-1-methylisatin. This is followed by the formation of a thiosemicarbazone and subsequent cyclization to yield the desired triazino[5,6-b]indole scaffold.
Protocol 1: Synthesis of 5-bromo-1-methylisatin
This protocol outlines the synthesis of the crucial isatin intermediate. The N-methylation of isatin followed by bromination is a common route. Alternatively, starting from 5-bromoisatin and subsequent methylation can also be employed.
Materials:
-
5-Bromoisatin
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 5-bromoisatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 5-bromo-1-methylisatin.[4][5]
Protocol 2: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
This protocol describes the condensation of 5-bromo-1-methylisatin with thiosemicarbazide and subsequent oxidative cyclization.
Materials:
-
5-bromo-1-methylisatin
-
Thiosemicarbazide
-
Potassium carbonate (K₂CO₃)
-
Dioxane or Ethanol
-
Acetic acid (glacial)
Procedure:
-
A mixture of 5-bromo-1-methylisatin (1.0 eq) and thiosemicarbazide (1.1 eq) in dioxane or ethanol is heated to reflux for 2-4 hours to form the corresponding isatin-β-thiosemicarbazone.[6][7][8]
-
After cooling, the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.
-
The isatin-β-thiosemicarbazone is then suspended in a suitable solvent like dioxane, and potassium carbonate (2.0 eq) is added.
-
The mixture is refluxed for 8-12 hours. The progress of the cyclization can be monitored by TLC.[1][9]
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is acidified with glacial acetic acid to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried to yield 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
II. Derivatization of the 3-Thiol Group: S-Alkylation Reactions
The thiol group at the 3-position is a versatile handle for introducing a wide range of substituents through S-alkylation. This reaction typically proceeds under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion.
Causality Behind Experimental Choices
The choice of base and solvent is critical for the success of S-alkylation. A moderately strong base like potassium carbonate or triethylamine is often sufficient to deprotonate the thiol without causing unwanted side reactions.[10][11] The solvent should be polar aprotic, such as DMF or acetone, to dissolve the reactants and facilitate the SN2 reaction. The use of ultrasound irradiation has been reported to accelerate the reaction and improve yields.[2]
Protocol 3: General Procedure for S-Alkylation
This protocol provides a general method for the S-alkylation of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol with various alkyl halides.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (1.0 eq) in DMF or acetone.
-
Add potassium carbonate or triethylamine to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired S-alkylated derivative.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 2 | 92 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 4 | 88 |
| 3 | Benzyl Bromide | Et₃N | DMF | 3 | 95 |
| 4 | 2-Chloro-N,N-dimethylethanamine | K₂CO₃ | DMF | 6 | 85 |
Table 1: Representative examples of S-alkylation reactions. Yields are illustrative and may vary.
III. Derivatization at the 8-Bromo Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of the indole ring provides a key site for the introduction of aryl, alkynyl, and amino groups through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for rapidly building molecular complexity.[12]
Expertise & Experience: Navigating the Challenges of Cross-Coupling on Heterocycles
Palladium-catalyzed cross-coupling reactions on nitrogen-rich heteroaryl halides can be challenging due to potential catalyst inhibition by the nitrogen lone pairs. Therefore, the choice of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields.[13][14] For Suzuki-Miyaura reactions, ligands like SPhos and XPhos have shown excellent performance with heteroaryl halides.[15] For Sonogashira couplings, a copper(I) co-catalyst is often employed to facilitate the reaction.[16][17][18] The Buchwald-Hartwig amination also relies on sterically hindered and electron-rich phosphine ligands to promote the C-N bond formation.[3][19][20]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivatives with various boronic acids.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd₂(dba)₃ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
SPhos or XPhos ligand (4-10 mol% if using Pd₂(dba)₃)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 8-bromo-triazinoindole derivative, boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 8-aryl derivative.[1][12][15][21]
Protocol 5: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the coupling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivatives with terminal alkynes.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 8-bromo-triazinoindole derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-alkynyl derivative.[16][17][18][22][23]
Protocol 6: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivatives with various amines.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thioether derivative (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos, SPhos, or BINAP ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Toluene or Dioxane, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the 8-bromo-triazinoindole derivative and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 8-amino derivative.[3][13][14][19][20]
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 |
Table 2: Recommended starting conditions for palladium-catalyzed cross-coupling reactions. These conditions may require optimization for specific substrates.
IV. Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For S-alkylated derivatives, the appearance of new signals corresponding to the alkyl group and a shift in the signals of the triazinoindole core will be observed. For 8-substituted derivatives, the disappearance of the characteristic signal for the proton at the 8-position and the appearance of new aromatic or alkynyl signals will confirm the success of the reaction.[9][24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[25][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The disappearance of the S-H stretch (around 2550 cm⁻¹) upon S-alkylation is a key indicator of a successful reaction.
-
Melting Point (mp): The melting point is a useful indicator of the purity of crystalline solids.
V. Conclusion and Future Perspectives
The 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol scaffold is a highly versatile platform for the development of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this compound at its two key reactive sites. The S-alkylation of the thiol group and the palladium-catalyzed cross-coupling at the 8-bromo position open up a vast chemical space for exploration. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific substrates to maximize yields and purity. The resulting libraries of novel triazino[5,6-b]indole derivatives will be valuable for screening in various biological assays, potentially leading to the discovery of new drug candidates for a range of diseases.
VI. References
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available from: [Link]
-
Convenient Synthesis 5 H -[1][10][13]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications. Available from: [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available from: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available from: [Link]
-
Synthesis of substituted isatins as potential. ScholarWorks. Available from: [Link]
-
An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. PubMed. Available from: [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. ResearchGate. Available from: [Link]
-
Sonogashira Coupling. NROChemistry. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. Available from: [Link]
-
Convenient Synthesis 5 H -[1][10][13]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available from: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Available from: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Alkylation of thiols in green mediums. ResearchGate. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available from: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][10][13]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Synthesis and biological evaluation of new[1][10][13]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][10][13]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Available from: [Link]
-
Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Publishing. Available from: [Link]
-
Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Semantic Scholar. Available from: [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. NIH. Available from: [Link]
-
Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. PMC - NIH. Available from: [Link]
-
5H-[1][10][13]triazino[5,6-b]indole, 8-fluoro-3-[(2-phenylethyl)thio]-. SpectraBase. Available from: [Link]
-
SYNTHESIS OF 3S-SUBSTITUTED TRIAZINO[5,6-b]INDOLES AND 4-THIAZOLIDINONE-TRIAZINO[5,6-b]INDOLE HYBRIDS WITH ANTITUMOR ACTIVITY. ResearchGate. Available from: [Link]
-
Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking. PubMed. Available from: [Link]
-
The synthesis of thiosemicarbazone derivatives with isatin. ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available from: [Link]
-
2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available from: [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Room 102 | BVV EN [bvv.cz]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to improve the yield and purity of this important heterocyclic scaffold. The triazino[5,6-b]indole core is a key pharmacophore in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] This document provides in-depth troubleshooting advice, an optimized experimental protocol, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Reaction Overview and Mechanism
The synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is typically achieved through the acid- or base-catalyzed condensation and subsequent cyclization of a substituted isatin—in this case, 5-bromo-1-methylisatin—with thiosemicarbazide.[2][3][4] The reaction proceeds via the formation of a stable isatin-3-thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to form the desired triazine ring.
The overall transformation is depicted below:
Caption: General reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is consistently low (<50%). What are the primary factors I should investigate?
A: Low yield is the most frequent challenge and can typically be traced to one of four areas:
-
Purity of Starting Materials: The purity of the 5-bromo-1-methylisatin precursor is paramount. Impurities from the initial bromination or N-methylation steps can interfere with the cyclization. Similarly, ensure the thiosemicarbazide is of high purity and has not degraded.
-
Incomplete Cyclization: The reaction may stall at the isatin-3-thiosemicarbazone intermediate.[5] This intermediate is often a brightly colored, stable solid. Full conversion to the triazinoindole requires sufficient thermal energy and the correct basic or acidic environment to favor the intramolecular ring closure.
-
Suboptimal Reaction Conditions:
-
Temperature: If the temperature is too low, the cyclization step will be slow or incomplete. If it's too high, you risk degradation of the reactants or product.
-
Base Stoichiometry: A base like potassium carbonate is often used to facilitate the reaction.[2][3] Insufficient base can lead to poor conversion, while an excessive amount may promote side reactions.
-
-
Product Loss During Workup: The product may have partial solubility in the wash solvents. Ensure the filtration and washing steps are performed efficiently and, if necessary, with cold solvents to minimize losses.
Q2: I've isolated a significant amount of a brightly colored solid that isn't my final product. What is it, and how can I push the reaction to completion?
A: You have most likely isolated the 5-bromo-1-methylisatin-3-thiosemicarbazone intermediate. The formation of this intermediate is a necessary step in the reaction pathway.[6][7] To drive the reaction forward to the desired cyclized product, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: The cyclization step often requires more forcing conditions than the initial condensation. Refluxing for a longer period (e.g., 6-12 hours) is a common strategy.
-
Change the Solvent: A higher-boiling-point solvent, such as dioxane or DMF, can provide the necessary thermal energy for efficient cyclization compared to lower-boiling solvents like ethanol or methanol.[4]
-
Ensure Adequate Base: In base-catalyzed protocols, ensure at least a stoichiometric amount of a base like potassium carbonate is present. The base facilitates the deprotonation steps necessary for the ring closure.[3]
Q3: The crude product appears pure by TLC, but my NMR spectrum is broad or shows impurities. How can I effectively purify the final compound?
A: The target molecule, being a thiol, can be prone to oxidation, forming disulfides, which may complicate purification and spectral analysis.
-
Recrystallization: This is the most effective method for purifying the crude product. Solvents like ethanol, DMF, or acetic acid are commonly used. The key is to use a minimal amount of hot solvent to dissolve the product and then allow it to cool slowly.
-
Washing: Thoroughly wash the crude solid with appropriate solvents to remove unreacted starting materials. A wash with water will remove inorganic salts (like K2CO3), and a wash with a solvent like cold ethanol or diethyl ether can remove unreacted isatin.
-
Semi-Preparative HPLC: For high-purity material required for biological assays, semi-preparative liquid chromatography can be an excellent, albeit more complex, purification method.
Optimized Experimental Protocol
This protocol is designed as a self-validating system, providing checkpoints and rationales for achieving a high yield of the target compound.
Part A: Synthesis of 5-bromo-1-methylisatin (Precursor)
-
Bromination: To a solution of isatin in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir for 4-6 hours. The reaction progress can be monitored by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the 5-bromoisatin. Filter, wash with water, and dry.
-
N-Methylation: Suspend the dried 5-bromoisatin and potassium carbonate in anhydrous DMF. Add methyl iodide dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours. Pour the mixture into ice water. The resulting precipitate is 5-bromo-1-methylisatin. Filter, wash thoroughly with water, and recrystallize from ethanol.
Part B: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-1-methylisatin (1 equivalent), thiosemicarbazide (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add dioxane or absolute ethanol as the solvent. Dioxane is often preferred for its higher boiling point, which facilitates the cyclization step.[4]
-
Reflux: Heat the mixture to reflux and maintain for 6-10 hours. The solution will typically change color from orange/red (the color of the thiosemicarbazone intermediate) to a yellow or pale solid suspension as the final product precipitates. Monitor the reaction by TLC until the starting isatin spot has disappeared.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and acidify with dilute acetic acid to a pH of ~5-6. This neutralizes any remaining base and ensures the thiol is protonated.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water, cold ethanol, and finally a small amount of diethyl ether to aid in drying.
-
-
Purification: Recrystallize the crude solid from hot ethanol or a DMF/ethanol mixture to yield the pure product as a crystalline solid.
Key Parameter Optimization Summary
| Parameter | Condition | Rationale | Potential Pitfalls |
| Solvent | Dioxane, Ethanol, Methanol, Water[2][3][4] | Higher boiling point solvents (Dioxane) favor the final cyclization step. Alcohols are common and effective but may require longer reflux times. | Reactant solubility can vary. Ensure the chosen solvent allows for sufficient mixing and heat transfer. |
| Base | Potassium Carbonate (K₂CO₃)[2][3] | Acts as a catalyst to deprotonate the nucleophile and facilitate ring closure. | Insufficient base leads to incomplete reaction. Excess base can lead to side products or make the workup more difficult. |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization of the stable thiosemicarbazone intermediate. | Temperatures that are too high can cause degradation. The reflux temperature is governed by the solvent choice. |
| Reaction Time | 6 - 12 hours | Ensures the reaction proceeds to completion, converting the intermediate to the final product. | Insufficient time leads to low yield and a mixture of product and intermediate. Unnecessarily long times can promote side reactions. |
| Workup pH | Acidification to pH 5-6 | Neutralizes the base and ensures the product precipitates in its neutral thiol form rather than as a thiolate salt. | Strong acids may cause hydrolysis or other side reactions. Acetic acid is sufficiently mild. |
Frequently Asked Questions (FAQs)
-
Q: Can I use semicarbazide instead of thiosemicarbazide?
-
Q: What is the purpose of the 5-methyl group on the indole nitrogen?
-
Q: My final product is poorly soluble. How can I obtain a better NMR spectrum?
-
A: The triazinoindole scaffold can have limited solubility in common NMR solvents. DMSO-d₆ is typically the solvent of choice for these heterocyclic systems. Gentle warming of the NMR tube may be required to achieve sufficient concentration for a clear spectrum.
-
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. National Institutes of Health (NIH). [Link]
-
New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Faf.com.ua. [Link]
-
Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International. [Link]
-
Thiourea and thiosemicarbazide derivatives: Structure, transformations, and pharmacological activity. Part II. Antihypoxic activity of 1,2,4-triazino[5,6-b]indole derivatives. Semantic Scholar. [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[2][3][8]triazino[5,6-B]INDOLE- 3(5H)-ONE. ResearchGate. [Link]
-
Convenient Synthesis 5 H -[2][3][8]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]
-
Synthesis and evaluation of isatins and thiosemicarbazone derivatives against cruzain, falcipain-2 and rhodesain. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea and thiosemicarbazide derivatives: Structure, transformations, and pharmacological activity. Part II. Antihypoxic activity of 1,2,4-triazino[5,6-b]indole derivatives | Semantic Scholar [semanticscholar.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triazino[5,6-b]indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of triazino[5,6-b]indoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on a consolidation of established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol?
-
Why is potassium carbonate typically used as the base in the cyclization step?
-
My final product has a low yield. What are the most likely causes?
-
I am having trouble with the subsequent S-alkylation of the thiol. What are the common pitfalls?
-
-
Troubleshooting Guide: Step-by-Step Problem Solving
-
Problem 1: Low Yield or No Formation of Isatin-3-thiosemicarbazone Intermediate.
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Problem 2: Incomplete or Failed Cyclization to the Triazino[5,6-b]indole Core.
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Problem 3: Formation of a Reddish/Purple Impurity in the Reaction Mixture.
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Problem 4: Ambiguous Results in the Alkylation of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
-
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol?
The most widely employed and robust method for the synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol and its derivatives is a two-step process starting from isatin (or a substituted isatin) and thiosemicarbazide.[4][5]
-
Step 1: Condensation. Isatin is condensed with thiosemicarbazide, typically in a protic solvent like ethanol or aqueous ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding isatin-3-thiosemicarbazone intermediate.[6][7]
-
Step 2: Cyclization. The isolated isatin-3-thiosemicarbazone is then cyclized under basic conditions to yield the desired triazino[5,6-b]indole ring system.[4] A common and effective base for this transformation is potassium carbonate in a suitable solvent like dioxane or water.[4]
Reaction Workflow
Caption: General synthetic route to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
Q2: Why is potassium carbonate typically used as the base in the cyclization step?
Potassium carbonate is a moderately strong base that is effective in promoting the cyclization of isatin-3-thiosemicarbazone. The mechanism involves the deprotonation of the amide N-H of the isatin moiety, which facilitates the nucleophilic attack of the adjacent nitrogen of the thiosemicarbazone onto the C4 carbonyl carbon of the indole ring, leading to ring closure.[8]
Using a stronger base, such as sodium hydroxide, can sometimes lead to side reactions, including hydrolysis of the thiosemicarbazone or dimerization of the isatin starting material if any is present.[1] Potassium carbonate provides a good balance of reactivity to favor the desired cyclization while minimizing the formation of byproducts.
Q3: My final product has a low yield. What are the most likely causes?
Low yields in the synthesis of triazino[5,6-b]indoles can arise from several factors at different stages of the reaction sequence. Here are the most common culprits:
-
Incomplete formation of the thiosemicarbazone intermediate: Ensure the condensation reaction goes to completion. Monitor the reaction by TLC. If starting material (isatin) is still present, consider increasing the reaction time or the amount of thiosemicarbazide.
-
Suboptimal cyclization conditions: The efficiency of the cyclization step is highly dependent on the base, solvent, and temperature. Ensure your potassium carbonate is anhydrous and of good quality. The choice of solvent can also be critical; while aqueous potassium carbonate can work, anhydrous solvents like dioxane or DMF can sometimes give cleaner reactions and higher yields.[4]
-
Side reactions of the isatin starting material: Isatin can undergo self-dimerization under basic conditions to form indirubin, a reddish-purple compound.[1] It can also be oxidized to isatoic anhydride.[9][10] These side reactions consume the starting material and complicate purification.
-
Product loss during workup and purification: The product can sometimes be challenging to purify. Recrystallization is a common method, and choosing the right solvent system is crucial to minimize product loss.[11]
Q4: I am having trouble with the subsequent S-alkylation of the thiol. What are the common pitfalls?
The 5H-[1][2][3]triazino[5,6-b]indole-3-thiol exists in a tautomeric equilibrium with its thione form. Alkylation can potentially occur at the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation).
-
Competition between S- and N-alkylation: While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion formed under basic conditions, N-alkylation can occur, especially with more reactive alkylating agents or under different reaction conditions.[12] The choice of base and solvent can influence the selectivity. Using a soft base and a polar aprotic solvent often favors S-alkylation.
-
Over-alkylation: If the reaction conditions are too harsh or if an excess of the alkylating agent is used, it is possible to get dialkylation, though this is less common.
-
Choice of alkylating agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor N-alkylation, while softer alkylating agents (e.g., alkyl iodides) tend to favor S-alkylation.[12]
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of triazino[5,6-b]indoles.
Problem 1: Low Yield or No Formation of Isatin-3-thiosemicarbazone Intermediate.
Symptoms:
-
TLC analysis shows a significant amount of remaining isatin.
-
The isolated product is not the expected thiosemicarbazone (verified by NMR, IR, or MS).[1][2][3][6][13]
Troubleshooting Logic
Caption: Troubleshooting workflow for thiosemicarbazone formation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Impure Reactants | Impurities in isatin or thiosemicarbazide can interfere with the condensation reaction. | - Ensure the purity of isatin and thiosemicarbazide using techniques like recrystallization. - Verify the identity and purity of starting materials by melting point and spectroscopic analysis (NMR, IR). |
| Suboptimal Reaction Conditions | The condensation may be slow or incomplete under certain conditions. | - Reaction Time: Increase the reaction time and monitor progress by TLC. - Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction. - Solvent: Ensure the reactants are sufficiently soluble in the chosen solvent. Ethanol or a mixture of ethanol and water is commonly used.[7] |
| Hydrolysis of Thiosemicarbazide | In highly aqueous or acidic conditions, thiosemicarbazide can be susceptible to hydrolysis. | - Use a minimal amount of water if necessary for solubility. - Avoid strongly acidic conditions. |
Problem 2: Incomplete or Failed Cyclization to the Triazino[5,6-b]indole Core.
Symptoms:
-
TLC analysis shows the presence of the isatin-3-thiosemicarbazone intermediate after the reaction.
-
The isolated product is primarily the uncyclized intermediate.
Troubleshooting Logic
Caption: Troubleshooting workflow for the cyclization step.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Insufficient Basicity | The base may not be strong enough or present in a sufficient amount to deprotonate the amide and facilitate cyclization. | - Use anhydrous potassium carbonate. - Ensure at least one equivalent of base is used, and consider using a slight excess. |
| Low Reaction Temperature | The activation energy for the cyclization may not be overcome at lower temperatures. | - Increase the reaction temperature. Refluxing in a suitable solvent is often necessary.[4] |
| Poor Solvent Choice | The solvent may not be appropriate for the reaction, affecting the solubility of the reactants or the reactivity of the base. | - Dioxane is a commonly used and effective solvent for this cyclization.[4] - Dimethylformamide (DMF) can also be used, but purification may be more challenging. |
Problem 3: Formation of a Reddish/Purple Impurity in the Reaction Mixture.
Symptoms:
-
The reaction mixture develops a distinct red or purple color.
-
Purification is difficult due to the presence of this colored impurity.
Possible Cause and Solution:
This is a classic sign of the formation of indirubin , which is a dimer of isatin.[1] This side reaction is more likely to occur under basic conditions if there is unreacted isatin present during the cyclization step.
Preventative Measures:
-
Ensure complete formation of the thiosemicarbazone intermediate: Before proceeding to the cyclization step, ensure that all the isatin has reacted. Isolate and purify the thiosemicarbazone intermediate if necessary.
-
Purification: If indirubin does form, it can sometimes be removed by column chromatography or careful recrystallization, although it can be challenging due to its intense color and similar polarity to the desired product in some solvent systems.
Problem 4: Ambiguous Results in the Alkylation of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
Symptoms:
-
NMR analysis of the product shows a complex mixture of products.
-
The product has a different solubility profile than expected for the S-alkylated derivative.
Troubleshooting Logic
Caption: Troubleshooting workflow for the alkylation of the thiol.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| N-Alkylation | Alkylation has occurred on one of the nitrogen atoms of the triazine or indole ring instead of the sulfur atom. | - Choice of Alkylating Agent: Use a softer alkylating agent like an alkyl iodide or bromide, which has a higher affinity for the soft sulfur nucleophile.[12] - Reaction Conditions: Perform the reaction in a polar aprotic solvent like DMF or acetone with a base like potassium carbonate at room temperature. - Characterization: Carefully analyze the 1H and 13C NMR spectra to determine the site of alkylation. An S-CH2 group will have a different chemical shift compared to an N-CH2 group. |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted starting material. | - Increase the reaction time or slightly warm the reaction mixture. - Ensure an adequate amount of the alkylating agent is used (a slight excess is often beneficial). |
Experimental Protocols
Protocol 1: Synthesis of Isatin-3-thiosemicarbazone[6][7]
-
To a suspension of isatin (10 mmol) in ethanol (50 mL), add thiosemicarbazide (11 mmol, 1.1 equivalents).
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the isatin-3-thiosemicarbazone.
Protocol 2: Cyclization to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol[4]
-
Suspend the isatin-3-thiosemicarbazone (8 mmol) in a 1:1 mixture of dioxane and water (40 mL).
-
Add potassium carbonate (16 mmol, 2 equivalents) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, during which the color of the solution should change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water (100 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Protocol 3: S-Alkylation of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol
-
To a solution of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol (5 mmol) in DMF (25 mL), add potassium carbonate (7.5 mmol, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (5.5 mmol, 1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it under vacuum.
-
The product can be purified by recrystallization from a suitable solvent.
References
- Dawood, K. M., & Farag, A. M. (2007). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. In Progress in Heterocyclic Chemistry (Vol. 19, pp. 1-47). Elsevier.
- Yakan, H. (2025). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. Ordu Üniversitesi Bilim ve Teknoloji Dergisi.
- Yakan, H., et al. (2023). The synthesis of thiosemicarbazone derivatives with isatin.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Molecular Docking of Novel Isatin-thiosemicarbazone Containing 1,2,3-triazole Derivatives as Potential Anti-cancer Agents. Bentham Science Publishers.
- Khabnadideh, S., et al. (2020). Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Pharmaceutical and Biomedical Research, 6(2), 115-125.
- A study of the alkylation and acylation of N-acylthiazolidinethione. Journal of the Chinese Chemical Society.
- A review on isatin and its derivatives: synthesis, reactions and applications.
- A review on isatin and its derivatives: synthesis, reactions and applications.
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- King, F. E., & Wright, J. W. (1948). C.2 Reactions of 1,2,4-Triazino[6,5-b]indoles. Journal of the Chemical Society, 239-243.
- Synthesis of 5-hydroxyisatin thiosemicarbazones, spectroscopic investigation, protein-ligand docking, and in vitro anticancer activity.
- Hall, M. D., et al. (2009). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of medicinal chemistry, 52(10), 3191-3204.
- Divar, M., et al. (2020). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC advances, 10(63), 38481-38494.
- Synthesis of some N4-substituted isatin-3-thiosemicarbazones. Natural product research, 21(13), 1178-1186.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-666.
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. Journal of Molecular Structure, 140385.
- Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking.
- Synthesis and characterization of the new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni(II) and Cu(II) complexes: comparative studies of their in vitro DNA and HSA Binding.
- Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(1), 213-225.
- Al-Syari, A. H., Hassan, S. S., & Al-dulaimy, Z. (2010). Synthesis and Spectroscopic Study of Some New 1,2,4-Triazino[5,6-b]indole Derivatives.
- Lopatik, D. V., et al. (2018). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 54(4), 438-444.
- Morsy, J. M., & Abd el-Monem, W. R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino chimico farmaceutico, 140(2), 83-89.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Why n-alkylation is more favorable than o-alkyation ?.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
- Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. CONICET.
- Synthesis and characterization of new metal complexes containing Triazino[5,6–b]indole moiety: In vitro DNA and HSA binding studies.
- Rybakova, A. V., et al. (2025). Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole.
- Amine alkyl
- Crystallization purification of indole.
- N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange.
-
Gupta, L., et al. (2010). Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European journal of medicinal chemistry, 45(6), 2359-2365.
Sources
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- 2. New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies | Semantic Scholar [semanticscholar.org]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 6. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.irapa.org [journals.irapa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This specialized heterocyclic scaffold is crucial for research into novel CNS active agents, particularly anticonvulsants.[1] Its unique structure, which includes a lipophilic 5-methyl group, a bromo-substituted hydrophobic region, and a reactive thiol group, presents specific challenges during purification. This document is intended for researchers, medicinal chemists, and process development professionals seeking to achieve high purity of the target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification process.
Q1: My isolated product is a tan or brownish solid, but I expected a lighter color. What is the likely cause?
This is the most frequently observed issue and is almost always due to the oxidation of the thiol (-SH) group. Thiols are susceptible to air oxidation, which leads to the formation of a disulfide dimer and other colored degradation byproducts.[2] Storing the crude product or even highly pure material in the presence of air and light can accelerate this process.
Q2: My mass spectrometry results show a prominent peak at approximately double the expected molecular weight of my product. What is this species?
This high-mass peak corresponds to the disulfide dimer of your compound, formed by the oxidative coupling of two molecules of the thiol. This is a definitive sign that oxidation has occurred either during the reaction workup or the purification itself.
Q3: The compound has very poor solubility in standard chromatography solvents like ethyl acetate/hexane. How can I effectively use column chromatography?
The fused heterocyclic ring system and the methyl group contribute to the molecule's lipophilicity and can lead to poor solubility in non-polar solvents.[1] For chromatography, you will likely need a more polar solvent system. Consider starting with a dichloromethane (DCM)/methanol gradient. If solubility is still an issue, a small amount of dimethylformamide (DMF) can be used to dissolve the crude material before adsorbing it onto silica for dry loading.
Q4: Is standard silica gel suitable for the chromatography of this thiol-containing compound?
While standard silica gel can be used, it is not ideal. Silica gel is slightly acidic, but its high surface area can also promote air oxidation of sensitive compounds like thiols. A better alternative is to use acidic alumina, as a lower pH environment can slow the rate of thiol oxidation.[3] If you must use silica, ensure you use deoxygenated solvents and run the column as quickly as possible to minimize contact time.[3]
Q5: I am struggling to get my compound to crystallize. It just oils out or precipitates. What should I do?
Aryl thiols can be challenging to crystallize.[4] Oiling out or precipitating instead of forming crystals is often due to the solution being cooled too quickly or the presence of persistent impurities that inhibit crystal lattice formation.[5] A successful recrystallization requires slow cooling to allow for the orderly arrangement of molecules into a crystal lattice.[5][6] Experimenting with a variety of solvent systems is critical.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex purification challenges.
Guide 1: Issue - Persistent Impurities Detected by Analytical Methods (NMR, LC-MS)
The synthesis of triazinoindoles from isatin precursors can generate several related impurities.[7][8] A systematic approach is necessary to identify and remove them.
Troubleshooting Workflow for Impurity Removal
The following diagram outlines a logical decision-making process for tackling persistent impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol in solution"
Welcome to the technical support center for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution.
Introduction
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a heterocyclic compound with potential applications in pharmaceutical research. The presence of a thiol group and a complex fused ring system (triazinoindole) suggests potential stability challenges that must be understood and managed to ensure experimental reproducibility and the integrity of research data. This guide provides a structured approach to identifying, understanding, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is changing color (e.g., turning yellow or brown) over time. What is happening?
A1: Color change in solutions of thiol-containing compounds, particularly those with an indole moiety, is often an indicator of oxidative degradation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (dimers) or higher oxidation state sulfur species (sulfenic, sulfinic, or sulfonic acids). Additionally, the indole ring itself can undergo oxidation.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I'm observing a decrease in the concentration of my compound in solution over time, even when stored in the dark. What are the likely causes?
A2: A decrease in concentration, independent of light, points towards hydrolytic or oxidative degradation. The triazinoindole core may be susceptible to hydrolysis, especially under acidic or basic conditions.[2] The thiol group is also prone to oxidation, which is a common degradation pathway for such molecules in solution.[3] The rate of degradation is often pH-dependent.[4]
Q3: What is the most critical factor to control when preparing solutions of this compound?
A3: Based on the chemistry of heterocyclic thiols, pH is a critical factor . The thiol group is more susceptible to oxidation at neutral to alkaline pH.[3] Therefore, preparing solutions in a slightly acidic buffer (e.g., pH 4-5) can significantly improve stability by keeping the thiol group in its protonated form. However, the overall stability will be a balance between preventing thiol oxidation and avoiding acid-catalyzed hydrolysis of the triazinoindole ring system.
Q4: How should I store solutions of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol to maximize stability?
A4: For optimal stability, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) will slow down the rates of both hydrolytic and oxidative degradation.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Deoxygenated: Purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and storing it under an inert atmosphere can minimize oxidation.
-
Buffered at a slightly acidic pH: As mentioned, a pH of 4-5 is a good starting point to investigate for improved stability.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues.
Problem 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the peak area of the parent compound.
-
Changes in peak shape.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxidation | The thiol group is readily oxidized to form a disulfide dimer or other oxidized species. This is often accelerated by dissolved oxygen, metal ions, and higher pH.[3] | 1. Deoxygenate Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes. 2. Work under Inert Atmosphere: Prepare solutions in a glove box or use flasks with septa and an inert gas blanket. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or using a solvent system containing a reducing agent, if compatible with your downstream application. 4. Control pH: Prepare solutions in a slightly acidic buffer (pH 4-5). |
| Hydrolysis | The triazinoindole ring system may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[2] | 1. pH Optimization: Determine the optimal pH for stability by conducting a study across a range of pH values (e.g., pH 3 to 8). 2. Use Aprotic Solvents: If your experiment allows, consider using aprotic solvents like anhydrous DMSO or DMF for stock solutions. Be aware that even these solvents can contain water. |
| Photodegradation | The aromatic and heterocyclic rings in the molecule can absorb UV or visible light, leading to photochemical reactions and degradation.[5] | 1. Protect from Light: Use amber glassware or foil-wrapped containers for all solutions. 2. Minimize Exposure: Work in a dimly lit area or under yellow light. |
Problem 2: Poor Solubility and Precipitation
Symptoms:
-
Cloudiness or visible precipitate in the solution.
-
Inconsistent analytical results due to undissolved material.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Low Intrinsic Solubility | The compound may have poor solubility in the chosen solvent. | 1. Solvent Screening: Test a range of solvents (e.g., DMSO, DMF, ethanol, acetonitrile, and aqueous buffers). 2. Use of Co-solvents: A mixture of an organic solvent and an aqueous buffer may improve solubility. 3. pH Adjustment: The solubility of the compound may be pH-dependent. Investigate solubility at different pH values. |
| Formation of Insoluble Degradants | Degradation products, such as the disulfide dimer, may be less soluble than the parent compound. | 1. Address Degradation: Follow the steps in "Problem 1" to minimize degradation. 2. Filtration: Filter the solution through a 0.22 µm filter before use to remove any precipitated degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7]
Objective: To systematically evaluate the stability of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol under various stress conditions.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a set temperature (e.g., 60 °C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[7]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.
Summary of Forced Degradation Conditions:
| Condition | Reagent/Parameter | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60 °C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | Heat | 60 °C |
| Photolytic | Light (ICH Q1B) | Room Temperature |
Protocol 2: Preparation of a Stabilized Solution
Objective: To prepare a solution of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol with minimized degradation for experimental use.
Materials:
-
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Slightly acidic aqueous buffer (e.g., 50 mM acetate buffer, pH 4.5)
-
Inert gas (nitrogen or argon)
-
Amber vials
Procedure:
-
Deoxygenate Solvents: Sparge the aqueous buffer with nitrogen or argon for at least 30 minutes.
-
Prepare Stock Solution: In an amber vial, dissolve the compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Prepare Working Solution: Under a stream of inert gas, dilute the stock solution to the final desired concentration using the deoxygenated, slightly acidic buffer.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8 °C. For long-term storage, consider freezing at -20 °C or below.
-
Use Promptly: It is always best to prepare solutions fresh and use them as soon as possible.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
-
Stability of thiol groups at different pH environments at 37°C. Notes:... - ResearchGate. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]
-
Convenient Synthesis 5 H -[3][5][8]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available at: [Link]
-
Novel 1,3,5-triazine derivatives with herbicidal activity - Sci-Hub. Available at: [Link]
-
Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PubMed Central. Available at: [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - MDPI. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]
-
Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. Available at: [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed. Available at: [Link]
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Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. Available at: [Link]
-
Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection | Request PDF - ResearchGate. Available at: [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - MDPI. Available at: [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik. Available at: [Link]
-
Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide - MDPI. Available at: [Link]
-
Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism. Available at: [Link]
-
Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. - Semantic Scholar. Available at: [Link]
-
Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Available at: [Link]
-
Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC. Available at:
-
Effect of pH on the stability of plant phenolic compounds - PubMed. Available at: [Link]
-
Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways - PubMed. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Available at: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a specialized chemical scaffold with potential applications in central nervous system (CNS) research, its effective solubilization is a critical first step for any experimental success.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges.
Understanding the Molecule: Why is Solubility an Issue?
The structure of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol presents several features that contribute to its poor aqueous solubility. The fused heterocyclic ring system (triazino[5,6-b]indole) is largely planar and hydrophobic. The presence of a bromo substituent further increases its lipophilicity. While the thiol (-SH) group can participate in hydrogen bonding, its contribution to water solubility is generally less significant than that of an alcohol (-OH) group.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol in common laboratory solvents?
Q2: I'm preparing a stock solution in DMSO, but the compound is precipitating when I dilute it into my aqueous assay buffer. What's happening?
This is a common issue with compounds that are highly soluble in DMSO but poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution. This troubleshooting guide provides several strategies to mitigate this problem.
Q3: Can I heat the solvent to dissolve the compound?
Gentle heating can be a useful technique to aid dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to perform a stability test by dissolving a small amount of the compound with gentle heating and then analyzing it for any signs of degradation (e.g., by HPLC) before proceeding with your main experiment.
Q4: Are there any known incompatibilities with this compound?
While specific incompatibility data is limited, the thiol group can be susceptible to oxidation, especially at higher pH and in the presence of certain metal ions. It is advisable to use freshly prepared solutions and consider de-gassing your solvents to minimize dissolved oxygen.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental challenges with detailed explanations and actionable solutions.
Issue 1: The compound will not dissolve sufficiently in 100% DMSO to create a concentrated stock solution.
Root Cause Analysis: This suggests that even a strong organic solvent like DMSO has limitations in solubilizing this compound at very high concentrations. The planar, crystalline nature of the molecule may contribute to strong intermolecular forces that are difficult to overcome.
Solutions:
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvation.
-
Gentle Warming: As mentioned in the FAQs, gentle warming (e.g., to 30-40°C) can increase the solubility. Always monitor for any color change which might indicate degradation.
-
Co-solvent System for Stock Solution: While less common for initial stock preparation, a mixture of DMSO with another compatible solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might offer improved solubility.
Issue 2: My compound precipitates out of my cell culture media or aqueous buffer during my experiment.
Root Cause Analysis: This is a classic case of a poorly soluble compound crashing out upon dilution of the organic stock solution into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your assay is a critical factor.
Solutions & Methodologies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that keeps the compound in solution. Many cell lines can tolerate up to 0.5% DMSO, but it's always best to determine the tolerance of your specific cell line.
-
Use of Co-solvents: Incorporating a water-miscible co-solvent in your final formulation can help maintain solubility.[3] Common co-solvents for in vitro assays include polyethylene glycols (PEGs) and ethanol.[3]
-
Protocol 1: Co-solvent System for Aqueous Dilution
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
For your experiment, first, dilute the DMSO stock into a solution containing a co-solvent like PEG 400 or ethanol. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could perform an intermediate dilution in a solution of 10% PEG 400 in your aqueous buffer.
-
Finally, add this intermediate dilution to your assay plate. This gradual change in solvent polarity can prevent precipitation.
-
-
-
pH Adjustment: The thiol group in the molecule is weakly acidic.[2] Therefore, increasing the pH of the buffer can deprotonate the thiol, forming a thiolate anion which is generally more water-soluble.
-
Protocol 2: pH-Dependent Solubilization
-
Determine the pKa of the thiol group if possible (can be estimated using software or through titration).
-
Prepare a series of buffers with pH values around and above the estimated pKa.
-
Test the solubility of the compound in these buffers. A significant increase in solubility at higher pH would indicate that this is a viable strategy.
-
Caution: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The transformation rates of thiols can be highly pH-dependent.[4]
-
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used in biological assays.[3]
-
Protocol 3: Surfactant-Mediated Solubilization
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80).
-
Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate micelle formation and encapsulation of the compound.
-
Note: The surfactant concentration should be above its critical micelle concentration (CMC) to be effective but low enough to not interfere with your assay.[6]
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[9]
-
Protocol 4: Cyclodextrin Inclusion Complex Formation
-
Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).
-
Add the solid compound directly to the HP-β-CD solution and stir or sonicate until dissolved. Alternatively, add the DMSO stock solution to the HP-β-CD solution.
-
The formation of the inclusion complex can be confirmed by techniques like NMR or DSC.
-
This method is particularly useful for preparing formulations for in vivo studies.
-
-
Data Summary for Solubilization Strategies
| Strategy | Principle of Action | Advantages | Potential Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[3] | Simple to implement, can be effective for moderately hydrophobic compounds. | The co-solvent itself may have biological effects or toxicity at higher concentrations.[3] |
| pH Adjustment | Increases the ionization of the acidic thiol group, enhancing water solubility.[4] | Can be very effective for ionizable compounds. | The required pH may not be compatible with the biological system; potential for compound instability. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[5] | Can significantly increase solubility; mimics the in vivo environment to some extent.[11] | Surfactants can interfere with some assays and may be toxic to cells at higher concentrations. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic molecule from water.[7][8] | Generally low toxicity, can significantly enhance solubility and stability.[9][10] | May not be suitable for all compound geometries; can be a more complex formulation to prepare. |
Visualizing the Solutions
Experimental Workflow for Troubleshooting Precipitation
Caption: Simplified diagrams of solubilization mechanisms.
Final Recommendations
For initial in vitro experiments, starting with a co-solvent system or the addition of a mild non-ionic surfactant is often the most straightforward approach. For in vivo studies, formulation with cyclodextrins should be strongly considered due to their favorable safety profile and potential to improve bioavailability.
It is imperative to validate any chosen solubilization method to ensure it does not interfere with the experimental assay or the stability of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. Always include a vehicle control in your experiments to account for any effects of the solvents or excipients themselves.
This guide provides a comprehensive starting point for overcoming the solubility challenges associated with this promising research compound. By systematically applying these troubleshooting strategies and protocols, you can develop a robust methodology for your experimental needs.
References
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Wikipedia. (2024). Thiol. Retrieved from [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]
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Walker, R. B., & Mwila, C. (2016). Development and Assessment of a USP Apparatus 3 Dissolution Test Method for Sustained-Release Nevirapine Matrix Tablets. Dissolution Technologies. Retrieved from [Link]
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Gupta, E., & Kumar, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. PharmTech. Retrieved from [Link]
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Sawang, N., & Ratanapongleka, K. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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Cheng, M., et al. (2016). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Water, Air, & Soil Pollution. Retrieved from [Link]
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Wang, X., et al. (2015). Convenient Synthesis 5 H -T[3][6][12]riazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]
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Miller, S. J., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]
-
Gali, L., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
-
Singh, S., & Kaur, G. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Retrieved from [Link]
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Kumar, A., et al. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of novel fusedt[3][6][12]riazino[5,6-b]indole derivatives. Medicinal Chemistry Research. Retrieved from [Link]
-
Das, S., & Singh, S. (2022). Heterocyclic Surfactants and Their Applications in Cosmetics. ResearchGate. Retrieved from [Link]
-
Leonardi, D., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Retrieved from [Link]
-
Zhang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods. Retrieved from [Link]
-
Wang, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Water Research. Retrieved from [Link]
-
Miller, S. J., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS Central Science. Retrieved from [Link]
-
Abdel-Megeid, F. M. E., et al. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Il Bollettino chimico farmaceutico. Retrieved from [Link]
-
Shawali, A. S., et al. (1997). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. Journal für praktische Chemie/Chemiker-Zeitung. Retrieved from [Link]
-
Wieczorek, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. Retrieved from [Link]
-
Wikipedia. (2024). Thiophenol. Retrieved from [Link]
-
Lu, D., et al. (2012). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Journal of Applied Toxicology. Retrieved from [Link]
-
Satała, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Retrieved from [Link]
-
Soni, P., & Kumar, S. (2012). EFFECT OF HYDROXYLPROPYLATED-β-CYCLODEXTRIN AND pH ON SOLUBILITY OF TELMISARTAN. Trade Science Inc. Retrieved from [Link]
-
Wawrzeńczyk, D., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. Retrieved from [Link]
-
Firooznia, F., et al. (2002). Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Lesyk, R., et al. (2015). SYNTHESIS OF 3S-SUBSTITUTED TRIAZINO[5,6-b]INDOLES AND 4-THIAZOLIDINONE-TRIAZINO[5,6-b]INDOLE HYBRIDS WITH ANTITUMOR ACTIVITY. ResearchGate. Retrieved from [Link]
-
Eisch, J. J., & Gadek, F. J. (1971). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kucuk, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Ghorab, M. M., et al. (2017). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Retrieved from [Link]
-
Reimann, E., & Renz, H. (1994). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Triazinoindole Synthesis
Welcome to the Technical Support Center for Triazinoindole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and streamline your synthetic workflow.
Introduction to Triazinoindole Synthesis
The triazinoindole core, a fusion of a triazine and an indole ring system, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of these compounds, most commonly the 1,2,4-triazino[5,6-b]indole derivatives, often involves the cyclization of an isatin derivative with a suitable thiosemicarbazide or related precursor. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield and purity. This guide will walk you through common challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of triazinoindoles, providing step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in triazinoindole synthesis.[2] Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.
Question: My triazinoindole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: A low or non-existent yield in triazinoindole synthesis can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. Here’s a breakdown of potential issues and how to address them:
-
Purity of Starting Materials:
-
Isatin Derivatives: Ensure the isatin starting material is pure. Impurities can interfere with the initial condensation step. Recrystallization or column chromatography of the isatin may be necessary.
-
Thiosemicarbazide/Related Precursors: The quality of the thiosemicarbazide or its derivatives is critical. These reagents can degrade over time. It is advisable to use a freshly opened bottle or to purify the reagent before use.
-
-
Reaction Conditions:
-
Solvent Selection: The choice of solvent is crucial. While ethanol is commonly used, other solvents like dioxane or even solvent-free conditions have been reported to be effective.[3][4] The solubility of starting materials can be a limiting factor, so ensure your chosen solvent can adequately dissolve the reactants at the reaction temperature.[4]
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux) to proceed to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient heating or premature termination of the reaction will result in low conversion. Conversely, prolonged heating at excessively high temperatures can lead to decomposition of the product.
-
Catalyst: While many syntheses proceed without an explicit catalyst, some variations may benefit from the addition of a catalytic amount of acid or base. For instance, potassium carbonate is used in some procedures.[5]
-
-
Work-up and Purification:
-
Product Precipitation: The triazinoindole product often precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation.
-
Filtration and Washing: After filtration, wash the crude product with a suitable cold solvent to remove soluble impurities without dissolving a significant amount of the desired product.
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired triazinoindole.
Question: My TLC analysis shows multiple spots, suggesting the formation of byproducts. What are the common side reactions, and how can I suppress them?
Answer: The formation of multiple products is a common hurdle. Understanding the potential side reactions is key to minimizing their occurrence.
-
Incomplete Cyclization: The reaction proceeds through an intermediate Schiff base. If the cyclization step is not complete, this intermediate may be observed as a byproduct.
-
Solution: Ensure adequate reaction time and temperature to drive the reaction to completion. Monitoring by TLC is essential to track the disappearance of the intermediate and the formation of the final product.
-
-
Alternative Cyclization Pathways: Depending on the substituents on the isatin and the triazine precursor, alternative cyclization pathways may become competitive, leading to regioisomers.
-
Solution: Carefully control the reaction conditions. The regioselectivity can sometimes be influenced by the choice of solvent and the presence of a catalyst. Some solvent-free methods have been shown to yield a single regioisomeric product.[4]
-
-
Decomposition: As mentioned earlier, prolonged exposure to high temperatures can lead to the decomposition of both starting materials and the desired product.
-
Solution: Optimize the reaction time by closely monitoring the reaction's progress. Once the reaction is complete, cool the mixture promptly.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of triazinoindole synthesis.
Q1: What is the general mechanism for the synthesis of 1,2,4-triazino[5,6-b]indoles from isatin?
A1: The reaction typically proceeds via a two-step mechanism. First, the isatin undergoes a condensation reaction with thiosemicarbazide at the C3-carbonyl group to form a Schiff base intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the fused triazinoindole ring system.
Q2: How do I choose the optimal solvent for my reaction?
A2: The ideal solvent should dissolve the reactants to a reasonable extent at the reaction temperature and be inert to the reaction conditions. Ethanol is a common starting point due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[3] However, if solubility is an issue, consider more polar solvents like DMF or DMSO, or explore solvent-free grinding methods which can be highly efficient.[4]
Q3: My triazinoindole product is difficult to purify. What purification strategies can I employ?
A3: Triazinoindoles are often crystalline solids that can be purified by recrystallization from a suitable solvent like ethanol or dioxane.[3] If recrystallization is ineffective, column chromatography on silica gel may be necessary. A polar eluent system, such as a mixture of dichloromethane and methanol, is often effective. For particularly stubborn impurities, reverse-phase chromatography could be an alternative.
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of related triazine derivatives, often leading to significantly reduced reaction times and improved yields.[6][7] If you have access to a microwave reactor, it is worth exploring this as a more efficient alternative to conventional heating.
Experimental Protocols
General Procedure for the Synthesis of 5H-[4][9][10]triazino[5,6-b]indole-3-thiol
This protocol is a generalized procedure based on common literature methods.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add isatin (1 equivalent), thiosemicarbazide (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent, such as water or ethanol, to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Dioxane, Water, or Solvent-free | Balances solubility of reactants and reaction rate.[3][4][5] Solvent-free methods can be highly efficient and regioselective.[4] |
| Temperature | Reflux | Provides the necessary activation energy for cyclization.[3] |
| Base | Potassium Carbonate (optional) | Can facilitate the reaction, particularly in aqueous media.[5] |
| Reaction Time | 6-8 hours (conventional heating) | Typically sufficient for reaction completion. Monitor by TLC for optimization.[3] |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to troubleshooting low yields in triazinoindole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Design, synthesis and biological evaluation of 5H-[3][8][9]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. Available at: [Link]
-
Regioselective Synthesis of Some 3-Thioxo-8-Nitro-(2H)-1,2,4-Triazino[5,6-b]Indole Derivatives and Their Antibacterial Activity - Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological evaluation of new[3][8][9]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[3][8][9]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. Available at: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik. Available at: [Link]
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[3][8][9]triazino[3 - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270279/
-
Regiodivergent synthesis of pyrazino-indolines vs. triazocines via α-imino carbenes addition to imidazolidines - PMC - NIH. Available at: [Link]
-
Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC - NIH. Available at: [Link]
-
Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement - PubMed. Available at: [Link]
-
Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method: investigating the reaction of 1,3-diketones and 2,5- ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01487A. Available at: [Link]
-
SYNTHESIS OF NOVEL FUSED 1, 2, 4-TRIAZINO (5, 6-b) INDOLE SYSTEMS AND THEIR FLRUORINE - IJARSE. Available at: [Link]
-
Synthesis and Antiproliferative Activity of[3][8][9]Triazino[4,3-a]indoles - ResearchGate. Available at: [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. Available at: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF 3S-SUBSTITUTED TRIAZINO[5,6-b]INDOLES AND 4-THIAZOLIDINONE-TRIAZINO[5,6-b]INDOLE HYBRIDS WITH ANTITUMOR ACTIVITY - ResearchGate. Available at: [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. Available at: [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC. Available at: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. Available at: [Link]
- US4269987A - Purification of triazoles - Google Patents.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]
-
Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction - MDPI. Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. Available at: [Link]
-
Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence - PMC - NIH. Available at: [Link]
-
New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors - PMC - NIH. Available at: [Link]
-
Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9 - PubMed. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid - ResearchGate. Available at: [Link]
-
Azidoindolines—From Synthesis to Application: A Review - MDPI. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - MDPI. Available at: [Link]
-
(PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines - ResearchGate. Available at: [Link]
Sources
- 1. Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method: investigating the reaction of 1,3-diketones and 2,5- ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01487A [pubs.rsc.org]
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- 7. soc.chim.it [soc.chim.it]
- 8. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol"
Technical Support Center: 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the dedicated technical support guide for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This document serves as a resource for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable research compound. Due to the presence of a reactive thiol group, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, cause-and-effect troubleshooting to proactively prevent and resolve common stability issues.
Part 1: Foundational Understanding of Degradation
This section addresses the fundamental chemical reasons behind the compound's instability. Understanding these pathways is the first step toward effective prevention.
Q1: What is the primary cause of degradation for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol?
A1: The primary and most rapid degradation pathway is the oxidation of the thiol (-SH) functional group.[1] Thiols are notoriously susceptible to oxidation, which can occur through several mechanisms. The most common is air oxidation, which leads to the formation of a disulfide-linked dimer.[1] This dimerization results in the loss of your starting material and the appearance of a new, higher molecular weight, and typically less polar, impurity. Further oxidation can lead to the formation of sulfinic and sulfonic acids, which are generally irreversible.[1]
Q2: What factors accelerate the oxidation of the thiol group?
A2: Several common laboratory conditions can significantly accelerate thiol oxidation:
-
Presence of Oxygen: Atmospheric oxygen is the most frequent culprit.[1] Storing solutions or solids with significant headspace or handling them on an open bench without precautions will lead to rapid degradation.
-
Trace Metal Contamination: Transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) are potent catalysts for thiol oxidation.[2] These can be introduced from glassware, spatulas, solvents, or buffer components.
-
Elevated pH: The rate of oxidation is highly pH-dependent. At pH values above ~8, the thiol group (-SH) is deprotonated to the more nucleophilic thiolate anion (-S⁻).[3][4] This thiolate is significantly more reactive and susceptible to oxidation. The pKa of a typical thiol group is around 8.3.[3]
-
Exposure to Light: While direct evidence for this specific molecule is limited, many complex organic molecules, including heterocyclic systems, can be sensitive to photochemically induced degradation. It is a standard best practice to protect such compounds from light.
Caption: Key oxidative degradation pathways for the thiol moiety.
Part 2: Proactive Prevention: Storage and Handling Protocols
Proper storage and handling are the most critical steps in preventing degradation. The following protocols are designed to maintain the compound's integrity from the moment it arrives in your lab.
Q3: What are the ideal conditions for long-term storage?
A3: To ensure maximum shelf-life, the compound must be protected from all major degradation triggers. We have validated the following conditions based on extensive experience with thiol-containing heterocycles.
| Form | Temperature | Atmosphere | Light | Key Considerations |
| Solid Powder | -20°C (Freezer)[5] | Inert Gas (Argon or Nitrogen) | Amber Vial / Dark | Backfill vial with inert gas after each use. Use a dedicated, tightly sealed container. |
| Solution (DMSO) | -80°C (Ultra-Low Freezer) | Inert Gas (Argon or Nitrogen) | Amber Vial / Dark | Use anhydrous DMSO. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Solution (Aqueous Buffer) | NOT RECOMMENDED | N/A | N/A | Due to rapid oxidation in aqueous media, especially non-degassed or pH > 7 buffers, long-term storage is not advised. Prepare fresh for each experiment. |
Q4: I need to weigh the solid and prepare a solution. What is the correct procedure to minimize air exposure?
A4: This workflow is critical to preventing initial degradation that can affect all subsequent experiments. Working under an inert atmosphere is essential.[4][6]
Protocol: Inert Atmosphere Handling and Solution Preparation
-
Preparation: Place the sealed vial of the compound, a new sterile vial for the solution, and your weighing equipment into an argon or nitrogen-filled glovebox. If a glovebox is unavailable, use a Schlenk line.
-
Inerting: Allow all items to sit in the inert atmosphere for at least 15-20 minutes to purge any surface-adsorbed oxygen.
-
Weighing: Uncap the vial and quickly weigh the desired amount of solid onto weighing paper or directly into the new vial. Minimize the time the stock vial is open.
-
Sealing Stock: Tightly reseal the original stock vial, wrap the cap with Parafilm®, and return it to the recommended storage temperature (-20°C).
-
Solvent Addition: Use a solvent that has been previously degassed. Degassing can be achieved by sparging with argon for 30 minutes or by three cycles of freeze-pump-thaw.
-
Dissolution: Add the degassed solvent to the new vial containing the weighed solid. Cap immediately and vortex until fully dissolved.
-
Aliquoting: If desired, aliquot the stock solution into smaller, single-use vials under the inert atmosphere to prevent contamination and degradation of the main stock during future experiments.
-
Storage: Store the newly prepared solution at the recommended temperature (-80°C for DMSO).
Caption: Recommended workflow for handling the compound to prevent oxidation.
Part 3: Troubleshooting Common Experimental Problems
Even with precautions, issues can arise. This section provides solutions to common observations during experimentation.
Q5: I ran an HPLC of my sample and see a new, major peak that is less polar than my starting material. What happened?
A5: This is a classic sign of disulfide dimer formation. The dimer has double the molecular weight and often a larger, more non-polar surface area, causing it to elute later (have a longer retention time) on a reverse-phase HPLC column. This indicates that your sample has been exposed to oxygen.
Q6: My compound seems to be degrading during my aqueous reaction or purification step. How can I protect it in solution?
A6: When working in aqueous buffers, especially for purification, proactive measures are needed.
-
Degas All Buffers: Thoroughly degas all aqueous solutions and solvents before use.
-
Add a Reducing Agent: For purification steps like column chromatography, supplement your buffers with a small amount of a reducing agent to keep the thiol in its reduced state.[6]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the best choice. It is highly effective over a wide pH range (both acidic and alkaline), odorless, and more resistant to air oxidation itself compared to other agents.[3] A concentration of 0.1-1 mM is typically sufficient.
-
DTT (Dithiothreitol): Effective, but primarily in the pH range of 7-9. It has a strong odor and is less stable than TCEP.
-
-
Add a Chelating Agent: If you suspect metal-catalyzed oxidation, add Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.5-1 mM to your buffers.[6] EDTA will sequester trace metal ions, preventing them from participating in the redox cycle that degrades your compound.[6]
Q7: Can I reverse the formation of the disulfide dimer?
A7: Yes, in many cases, the disulfide bond can be reduced back to the free thiol.[1] If you have a sample containing the dimer, you can treat it with an excess of a reducing agent like TCEP. The reaction is typically fast at room temperature. However, this is a rescue operation; proactive prevention is always the superior strategy.
Part 4: Analytical Quality Control
Verifying the integrity of your compound is essential for reproducible results.
Q8: How can I quickly and quantitatively check for thiol degradation?
A8: The most common and reliable method for quantifying free thiols is the Ellman's Reagent assay.[7]
Protocol: Thiol Quantification using Ellman's Reagent (DTNB)
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with a free thiol group in a stoichiometric exchange reaction. This reaction releases one molecule of 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a distinct yellow color and a strong absorbance maximum at 412 nm.[7]
-
Reagent Preparation: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Sample Preparation: Prepare a known concentration of your compound in the same buffer.
-
Reaction: In a cuvette or 96-well plate, mix your sample with the DTNB solution.
-
Measurement: Immediately measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of TNB²⁻, which is equivalent to the concentration of free thiol in your sample. The molar extinction coefficient (ε) of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[7]
By comparing the measured thiol concentration to the expected concentration, you can determine the percentage of degradation. Other powerful analytical methods include HPLC and LC-MS, which can separate and identify the parent compound from its degradation products.[8][9]
| Method | Principle | Advantages | Limitations |
| Ellman's Assay (Spectrophotometry) | Colorimetric reaction with DTNB[7] | Fast, simple, cost-effective, quantitative for total free thiols.[8][9] | Does not identify specific degradation products; can have interference from other reducing agents.[8] |
| Reverse-Phase HPLC | Chromatographic separation based on polarity. | Excellent separation of parent compound from impurities (e.g., dimer); quantitative.[8][9] | Requires more time and specialized equipment; does not provide mass information.[8] |
| LC-MS | HPLC separation followed by mass spectrometry. | Provides both separation and mass identification of degradation products; highly sensitive and specific.[8][9] | Requires sophisticated instrumentation and expertise.[8] |
References
- Benchchem.
- Wikipedia. Disulfide.
- Karas, M. et al.
- JoVE.
- Khan, I. et al. Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity.
- Vlasova, I.I. Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
- Tikhonov, A. et al. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- García, E. et al. Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. PubMed.
- Tikhonov, A. et al. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed.
- Giles, N.M. et al. Quantification of Thiols and Disulfides. PubMed Central.
- Reddit User Discussion. Handling thiols in the lab. Reddit.
- Bernkop-Schnürch, A. et al. Thiolated polymers: Stability of thiol moieties under different storage conditions.
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Triazinoindoles
Welcome to the technical support center for the analysis of triazinoindole NMR spectra. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of characterizing these complex heterocyclic systems. Triazinoindoles, with their fused ring structure and multiple nitrogen atoms, often produce NMR spectra that are challenging to interpret due to signal overlap, complex coupling patterns, tautomerism, and quadrupolar effects.
This guide provides troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only acquire high-quality data but also to confidently elucidate the structure and conformation of your novel triazinoindole derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the NMR analysis of triazinoindoles and provides step-by-step guidance to resolve them.
Issue 1: My ¹H NMR spectrum is a cluster of overlapping signals in the aromatic region, making assignment impossible.
Cause: The fused aromatic and heteroaromatic rings of the triazinoindole scaffold often result in proton signals with very similar chemical shifts, leading to significant overlap. Standard 1D ¹H NMR is often insufficient for complete assignment.[1][2][3]
Troubleshooting Protocol:
-
Optimize 1D Acquisition:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The increased spectral dispersion will help to resolve overlapping multiplets.
-
Solvent Screening: Record the spectrum in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆, MeOD-d₄). Solvent-induced shifts can alter the chemical environment of specific protons, potentially resolving overlapping signals.[4][5] Aromatic solvents like benzene-d₆ can be particularly effective at inducing differential shifts.
-
-
Employ 2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose: A COSY experiment will reveal proton-proton coupling networks (spin systems) within the molecule.[3][6][7]
-
Procedure:
-
Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment.
-
Identify cross-peaks, which indicate that the two protons on the diagonal are scalar (J) coupled, typically over two or three bonds.
-
Trace the connectivity pathways. For example, you should be able to "walk" along the protons of the indole ring system.
-
-
Interpretation: Even if the 1D signals are overlapped, the cross-peaks in the 2D spectrum can allow you to identify which protons are coupled to each other, aiding in the assignment of individual spin systems.
-
-
Utilize Total Correlation Spectroscopy (TOCSY):
-
Purpose: TOCSY extends the correlation beyond direct coupling partners to all protons within a given spin system.[6]
-
Procedure:
-
Run a 2D TOCSY experiment with a moderate mixing time (e.g., 60-100 ms).
-
A cross-peak will appear between all protons that are part of the same coupled network, even if they are not directly coupled.
-
-
Interpretation: This is extremely useful for identifying all protons belonging to a specific part of the molecule, for instance, all the protons on a substituent alkyl chain, and distinguishing them from the aromatic protons of the core structure.
-
Issue 2: I am unsure about the connectivity between different parts of my triazinoindole molecule, especially the attachment of substituents.
Cause: While COSY and TOCSY can define individual spin systems, they do not provide information about connections across quaternary carbons or heteroatoms, which is common in the triazinoindole core.
Troubleshooting Protocol:
-
Acquire Heteronuclear Correlation Spectra: These experiments correlate proton signals with the carbon atoms they are attached to or are near.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms.[3][8]
-
Procedure: Run a standard gHSQC or gHMQC experiment.
-
Interpretation: Each cross-peak correlates a proton signal on one axis with the signal of the carbon it is directly bonded to on the other axis. This is fundamental for assigning carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[8][9]
-
Procedure: Run a standard gHMBC experiment. The optimization of the long-range coupling delay (typically set for J = 8-10 Hz) is crucial.
-
Interpretation: By observing correlations from a known proton to a quaternary carbon or a carbon in a different spin system, you can piece together the molecular structure. For example, a correlation from an N-H proton to carbons in the triazine or indole ring can confirm the fusion pattern.
-
-
Workflow for Structure Elucidation using 2D NMR:
Caption: A typical workflow for elucidating the structure of a complex molecule like a triazinoindole using a combination of 1D and 2D NMR experiments.
Issue 3: I observe broad proton signals, especially for N-H or protons adjacent to nitrogen atoms.
Cause: This is often due to the quadrupolar nature of the ¹⁴N nucleus (spin I = 1). Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, providing a very efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus can shorten the T₁ of adjacent protons, leading to signal broadening.[10][11][12] In some cases, the coupling between ¹H and ¹⁴N is not fully decoupled, resulting in a broad signal.
Troubleshooting Protocol:
-
Temperature Variation:
-
Procedure: Record the ¹H NMR spectrum at different temperatures (e.g., elevated temperatures like 50-80 °C, or lower temperatures).
-
Causality: Changing the temperature alters the rate of molecular tumbling and can also affect the rate of chemical exchange.[11] At higher temperatures, the quadrupolar relaxation may become less efficient, leading to sharper signals. Conversely, cooling the sample can sometimes sharpen signals by slowing down exchange processes.
-
-
Decoupling Experiments (Advanced): While not standard for ¹⁴N, specific pulse sequences can sometimes mitigate these effects. Consult your NMR facility manager for advanced options.
-
Isotopic Labeling:
-
Procedure: If feasible, synthesize the triazinoindole using a ¹⁵N-labeled precursor. The ¹⁵N nucleus has a spin of I = 1/2 and does not exhibit quadrupolar broadening.[13][14][15]
-
Benefit: This will result in sharp signals for attached protons and allow for the direct observation of ¹H-¹⁵N coupling constants, which can be invaluable for structural assignment. It also enables ¹⁵N NMR experiments.
-
Frequently Asked Questions (FAQs)
Q1: I see more (or fewer) signals than expected for my proposed triazinoindole structure. What could be the reason?
A1: This is a common and important observation, often pointing to the presence of tautomers or dynamic exchange processes.
-
Tautomerism: Triazinoindoles can exist as a mixture of tautomers in solution, particularly involving proton transfer between the nitrogen atoms of the triazine and indole rings.[16][17][18][19] If the exchange between tautomers is slow on the NMR timescale, you will see a separate set of signals for each tautomer present. If the exchange is fast, you will see a single set of averaged signals. At an intermediate exchange rate, you may observe broad, coalescing peaks.
-
Rotamers: If you have bulky substituents, rotation around single bonds might be restricted, leading to the presence of different stable conformations (rotamers or atropisomers) that are distinct on the NMR timescale.
-
pH and Solvent Effects: The tautomeric equilibrium can be highly sensitive to the solvent and the pH of the sample.[4][5] Adding a drop of D₂O or a trace amount of acid/base can sometimes shift the equilibrium or catalyze the exchange, simplifying the spectrum.
To investigate:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the best way to study dynamic processes. If you have a mixture of tautomers in slow exchange, warming the sample may cause the signals to broaden and coalesce into a single averaged set.
-
2D EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but identifies signals that are undergoing chemical exchange. Cross-peaks in an EXSY spectrum directly link the signals of the different tautomeric forms.[3]
Q2: How can I confirm the stereochemistry or through-space proximity of substituents on the triazinoindole core?
A2: For determining spatial relationships, you need to use through-space correlation experiments like NOESY or ROESY.[20][21][22][23]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[20][21]
-
Application: A cross-peak between a proton on a substituent and a proton on the triazinoindole core provides direct evidence of their spatial proximity, which is crucial for determining relative stereochemistry and conformation.
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW approx. 700-1500 Da), the NOE can be zero or very weak, making NOESY experiments ineffective. In this regime, ROESY is the preferred experiment as the ROE is always positive.[20][22][23]
Choosing between NOESY and ROESY:
| Molecular Weight (approx.) | Tumbling Rate | Recommended Experiment | Cross-peak Phase vs. Diagonal |
| < 700 Da | Fast | NOESY | Opposite |
| 700 - 1500 Da | Intermediate | ROESY | Opposite |
| > 1500 Da | Slow | NOESY | Same |
Q3: Is ¹³C NMR necessary? My signals are weak and require long acquisition times.
A3: Yes, ¹³C NMR is crucial for unambiguous structure determination. While it requires more time due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, the information is invaluable.
-
Confirms Carbon Count: It verifies the number of unique carbon atoms in your molecule.
-
Identifies Quaternary Carbons: These carbons do not have attached protons and are invisible in ¹H NMR but are readily observed in ¹³C NMR. They are key to defining the core structure.
-
Chemical Shift Information: The chemical shifts of the carbons provide critical information about their electronic environment (e.g., C=O, C=N, aromatic C-H vs. C-N).
-
Essential for 2D Heteronuclear Experiments: A ¹³C spectrum is the foundation for interpreting HSQC and HMBC spectra, which are often the key to solving the structure.[24][25][26][27]
To improve sensitivity, you can use a higher concentration, increase the number of scans, or use a cryoprobe if available.
Q4: Can I use ¹⁵N NMR for my triazinoindole?
A4: Direct ¹⁵N NMR at natural abundance (0.37%) is challenging due to very low sensitivity.[13] However, it can be extremely informative if you can overcome this limitation.
-
Isotopic Enrichment: The most reliable method is to synthesize your compound using a ¹⁵N-labeled starting material.[13][14][15] This makes ¹⁵N NMR acquisition straightforward.
-
Inverse-Detected 2D Experiments (¹H-¹⁵N HMBC/HSQC): These experiments detect the insensitive ¹⁵N nucleus through the much more sensitive ¹H nucleus.[28] A ¹H-¹⁵N HMBC can provide long-range ¹H-¹⁵N correlations that are invaluable for identifying and assigning the nitrogen atoms in the triazine and indole rings and for probing tautomerism.[17][29] The chemical shifts of the nitrogen atoms are very sensitive to their chemical environment and protonation state.[30]
Q5: Should I consider computational NMR prediction to help with my assignments?
A5: Absolutely. Computational chemistry has become a powerful tool to aid in NMR-based structure elucidation.[31]
-
How it Works: Using Density Functional Theory (DFT), you can calculate the NMR chemical shifts (¹H, ¹³C) for a proposed structure.[32]
-
Applications:
-
Distinguishing Isomers: If you have multiple possible regioisomers from a reaction, you can calculate the predicted spectra for each one and compare them to your experimental data. The isomer whose calculated shifts best match the experimental values is the most likely correct structure.
-
Assigning Tautomers/Conformers: You can calculate the spectra for different tautomers or low-energy conformers. Comparing these predictions to the experimental data can help identify the major species in solution.[33]
-
Resolving Ambiguous Assignments: If you are unsure about the assignment of two very close signals, the calculated shifts can provide a basis for a more confident assignment.
-
Workflow for Computational NMR Prediction:
Caption: A generalized workflow for using computational methods to predict NMR spectra and aid in structural elucidation.
References
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
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Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
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Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
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Housaad, A., Rashed, N., Ramadan, E. S., & El Ashry, E. S. H. (1994). 1H and13C NMR Spectra of Alditolyl Derivatives of 3-Hydrazino-5-Methyl[1][2][4]triazino[5,6-b]indole and Their Cyclized Products. Spectroscopy Letters, 27(5), 677–686. [Link]
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Holla, B. S., et al. (1987). Synthesis, 13C‐NMR Characterization, and Antimicrobial Properties of a Novel Series of 3‐(N‐Substituted Thiocarbamoyl)hydrazino‐1,2,4‐triazino(5,6‐b)indole Derivatives. ChemInform, 18(39). [Link]
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da Silva, J. A. C., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(1). [Link]
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Kumar, R., & Singh, S. (n.d.). SYNTHESIS OF NOVEL FUSED 1, 2, 4-TRIAZINO (5, 6-b) INDOLE SYSTEMS AND THEIR FLRUORINE. International Journal of Advance Research in Science and Engineering. [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]
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Tsuchiya, S., Seno, M., & Shiraishi, S. (1984). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Nippon Kagaku Kaishi, (11), 1769-1774. [Link]
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Shchepin, R. V., et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 26(11), 3169. [Link]
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Deev, S. L., et al. (2019). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Mendeleev Communications, 29(1), 74-76. [Link]
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Scholars Middle East Publishers. (n.d.). Synthesis and Characterization of (2E) -1- [4- (2, 4-Dithio-3-Ethylimino -5- Substitutedimino -1, 3, 5- Triazino-6-Yl) Aminophen. [Link]
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ResearchGate. (n.d.). Selected 1 H, 13 C and 15 N NMR chemical shifts in ppm for compounds 2. [Link]
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Banert, K., et al. (2002). 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 126-134. [Link]
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Brzyska, A., Borowski, P., & Woliński, K. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. New Journal of Chemistry, 39(7), 5256-5264. [Link]
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Duer, M. (n.d.). Introduction To Quadrupolar NMR. [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]
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Hou, G., Paramasivam, S., & Byeon, I. J. L. (2011). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. Journal of the American Chemical Society, 133(10), 3268-3271. [Link]
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UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]
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Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]
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Sravya, G., & Shylaja, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 1-6. [Link]
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Deev, S. L., et al. (2019). Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. Mendeleev Communications, 29(1), 74-76. [Link]
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Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. [Link]
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University of Calcutta, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]
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Elyashberg, M., et al. (2013). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 51(8), 454-461. [Link]
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Zborowski, K. K., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Molecules, 29(9), 2111. [Link]
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Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1098606. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
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MDPI. (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. [Link]
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Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]
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Badawi, W. A., et al. (2025). Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9. Bioorganic Chemistry. [Link]
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Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
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Almendros, P., et al. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 12(3), 444-452. [Link]
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Elguero, J., et al. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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Tircsó, G., et al. (2009). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg(II) by 31P and 1H NMR spectroscopy. Inorganic Chemistry, 48(15), 7270-7281. [Link]
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Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2465. [Link]
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El’chaninov, M. M., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(11), 3169. [Link]
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"challenges in scaling up the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol"
Technical Support Center: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Introduction
This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This molecule belongs to a class of triazinoindoles investigated for their potent activity as central nervous system (CNS) agents, particularly as anticonvulsants[1]. The unique pharmacophore, combining a triazine and an indole scaffold, presents specific challenges during synthesis, especially during scale-up operations.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions when challenges arise.
The generally accepted synthetic route proceeds in three key stages, starting from 5-bromoisatin. Each stage presents unique challenges that are manageable with careful control of reaction parameters.
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide: A Step-by-Step Q&A
This section addresses specific problems that may arise during each stage of the synthesis, with a focus on issues pertinent to scaling up from bench-top to multi-gram or kilogram production.
Step 1: N-Methylation of 5-Bromoisatin
The initial step involves the selective N-methylation of the isatin core. While seemingly straightforward, achieving high conversion and purity at scale requires careful optimization.
Q: My N-methylation reaction is incomplete, showing significant starting material on TLC/HPLC even after extended reaction times. What is the cause?
A: This is a common issue often related to the base/solvent system or the activity of the methylating agent.
-
Cause 1: Insufficient Deprotonation. The acidity of the isatin N-H is moderate. A base that is too weak or used in insufficient quantity will not generate enough of the nucleophilic isatin anion to drive the reaction to completion[2].
-
Solution (Lab Scale): For stubborn substrates, switching from a weak base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF is effective.
-
Solution (Scale-Up): NaH poses significant safety and handling challenges at scale. A more practical approach is to use a slight excess (1.5-2.0 equiv.) of a robust, non-hygroscopic base like cesium carbonate (Cs₂CO₃) or to optimize conditions with K₂CO₃ by increasing the temperature moderately (e.g., 60-70 °C)[2].
-
-
Cause 2: Degraded Methylating Agent. Methyl iodide (MeI) is light-sensitive and can degrade over time. Dimethyl sulfate (DMS) is highly toxic and moisture-sensitive.
-
Solution: Always use a fresh, properly stored bottle of your methylating agent. For scale-up, DMS is often preferred for its lower cost, but requires specialized handling protocols due to its toxicity.
-
Q: After workup, my crude product is a persistent oil or gum that won't crystallize. How can I isolate a solid product?
A: This is almost always due to residual high-boiling point solvents like DMF or DMSO, which are commonly used for this reaction[2].
-
Solution 1: Azeotropic Removal. After the primary solvent evaporation, add a solvent like toluene or heptane to the crude oil and evaporate again under reduced pressure. Repeat this process 2-3 times. The co-distillation helps pull the residual DMF/DMSO from the product.
-
Solution 2: Trituration. Once the bulk of the solvent is removed, attempt to induce crystallization by adding a non-solvent (e.g., cold water, hexane, or a mixture of ether/hexane) to the crude oil and scratching the flask with a glass rod or sonicating the mixture.
Step 2: Condensation with Thiosemicarbazide
This step forms the key thiosemicarbazone intermediate, which is the direct precursor to the triazinoindole ring. The reaction is typically a straightforward condensation but can be sluggish.
Q: The condensation reaction is slow and gives low yields of the thiosemicarbazone. How can I improve this?
A: The reaction between a ketone (the C3-carbonyl of isatin) and a hydrazine derivative is pH-sensitive and reversible.
-
Cause 1: Incorrect pH. The reaction requires mild acidic catalysis to activate the carbonyl group, but a strongly acidic medium will protonate the thiosemicarbazide, rendering it non-nucleophilic.
-
Cause 2: Reversibility. The condensation is an equilibrium process.
-
Solution: While not always necessary, if yields are poor, the reaction can be driven to completion by removing the water byproduct. This is generally not practical at large scale. A simpler solution is to use a slight excess (1.05-1.1 equiv.) of thiosemicarbazide and ensure sufficient reaction time (monitor by TLC/HPLC). The product often precipitates from the reaction mixture, which also helps to drive the equilibrium forward.
-
Step 3: Oxidative Cyclization
This is the most critical and challenging step of the synthesis. The formation of the triazine ring from the thiosemicarbazone precursor requires an oxidant and is sensitive to reaction conditions.
Q: My cyclization reaction is failing, yielding a complex mixture of byproducts or returning unreacted starting material. What are the critical parameters?
A: The success of this ring closure hinges on the choice of oxidant and maintaining the correct pH. The cyclization of isatin-β-thiosemicarbazones typically requires an alkaline medium to proceed efficiently[5].
-
Cause 1: Incorrect pH. Unlike some cyclizations which require acid, this transformation proceeds via deprotonation of the thiosemicarbazone, followed by intramolecular attack and subsequent oxidation.
-
Solution: The reaction is most commonly performed in an aqueous alkaline solution, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)[5]. Ensure the pH of the reaction mixture is >10 before proceeding.
-
-
Cause 2: Inefficient Oxidant. The choice of oxidant is crucial for a clean, high-yielding reaction at scale.
-
Solution: While various oxidants can be used, ferric chloride (FeCl₃) is a common and effective choice. However, for scalability, reagents like potassium permanganate (KMnO₄) or even aeration (using atmospheric oxygen) in a basic medium can be effective but require careful optimization to avoid over-oxidation or side reactions.
-
Q: I am observing a significant, difficult-to-remove impurity. What could it be?
A: A common and often overlooked side reaction in the oxidative cyclization of thiosemicarbazones is desulfurization, leading to the formation of a 1,3,4-oxadiazole derivative instead of the desired triazine-thiol[6]. This byproduct can have similar polarity to the desired product, making purification difficult.
-
Solution: This side reaction is often promoted by overly harsh oxidative conditions or elevated temperatures.
-
Temperature Control: Maintain a moderate temperature during the reaction. Start at room temperature and gently heat to 40-50 °C if necessary, but avoid aggressive heating.
-
Controlled Oxidant Addition: When scaling up, add the oxidant solution slowly and sub-surface to avoid localized "hot spots" of high concentration, which can promote side reactions.
-
Monitor Closely: Use in-process controls (IPCs) like HPLC to monitor the formation of both the product and the potential oxadiazole byproduct to optimize reaction time and prevent its accumulation.
-
Final Product: Purification and Handling
Q: My final product is off-color and difficult to purify by recrystallization. How can I obtain high-purity material without using column chromatography?
A: The thiol group is susceptible to air oxidation, which can form disulfide impurities that are often colored and can complicate crystallization.
-
Solution 1: Recrystallization from an Appropriate Solvent. A polar, aprotic solvent is often best. Try recrystallizing from a large volume of hot DMF, DMAc, or NMP, followed by slow cooling. If the product crashes out too quickly, consider a solvent/anti-solvent system (e.g., dissolve in hot DMF and slowly add water or isopropanol until turbidity is observed, then cool).
-
Solution 2: Reductive Workup/Purification. To remove disulfide impurities, you can treat the crude product with a mild reducing agent. Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH), add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or dithiothreitol (DTT), and stir. The thiol will remain dissolved as the thiolate salt. Filter off any insoluble impurities, then carefully re-acidify the filtrate with acetic acid or dilute HCl to precipitate the purified thiol product.
-
Solution 3: Degas Solvents. When performing the final recrystallization and handling steps, use solvents that have been degassed by bubbling nitrogen or argon through them for 15-20 minutes. This minimizes dissolved oxygen and reduces the rate of disulfide formation[7][8].
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Several key hazards must be addressed:
-
Thiosemicarbazide: It is a known hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
N-Methylating Agents: Dimethyl sulfate (DMS) is extremely toxic, corrosive, and a suspected carcinogen. Methyl iodide (MeI) is also toxic. Both require handling in a well-ventilated fume hood with extreme care.
-
Oxidative Cyclization: The cyclization step can be exothermic. When scaling up, ensure the reactor is equipped with adequate cooling capacity and that reagents are added slowly and in a controlled manner to manage the heat evolution.
Q2: What In-Process Controls (IPCs) are essential for monitoring this reaction sequence at scale? A2: At a minimum, you should employ:
-
TLC/HPLC: For each step, monitor the consumption of the starting material. An HPLC method capable of resolving the starting material, product, and key byproducts (like the oxadiazole) is invaluable for the cyclization step.
-
pH Measurement: Critically important for the condensation (mild acid) and cyclization (strong base) steps.
-
Temperature Monitoring: Essential for controlling the N-methylation and oxidative cyclization steps to prevent runaway reactions and byproduct formation.
Q3: Can the order of the bromination and methylation steps be reversed? A3: It is synthetically more robust to start with 5-bromoisatin. Attempting to brominate the 1-methylisatin precursor could lead to a mixture of products and potential bromination on the aromatic ring at undesired positions. The established route starting from 5-bromoisatin provides better regiochemical control.
Experimental Protocols & Data
Optimized Reaction Parameters (Illustrative)
| Step | Key Reagents | Stoichiometry (vs. Isatin) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1. N-Methylation | 5-Bromoisatin, K₂CO₃, MeI | 1.0 / 1.5 / 1.2 | DMF | 60-70 | 4-6 | >90% |
| 2. Condensation | Thiosemicarbazide, AcOH | 1.1 / cat. | Ethanol | Reflux | 2-4 | >95% |
| 3. Cyclization | K₂CO₃, FeCl₃ | 2.0 / 2.5 | H₂O / Ethanol | 40-50 | 3-5 | ~85% |
Protocol 1: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
Step 1: 1-Methyl-5-bromoisatin
-
To a stirred suspension of 5-bromoisatin (1.0 equiv.) and potassium carbonate (1.5 equiv.) in anhydrous DMF (5-10 mL per gram of isatin), add methyl iodide (1.2 equiv.) dropwise at room temperature.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a large volume of ice-cold water.
-
Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: 5-Bromo-1-methylisatin-3-thiosemicarbazone
-
Suspend 1-methyl-5-bromoisatin (1.0 equiv.) in ethanol (10-15 mL per gram).
-
Add thiosemicarbazide (1.1 equiv.) followed by 3-4 drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. A thick yellow precipitate will form.
-
Cool the mixture to room temperature.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Step 3: 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the thiosemicarbazone intermediate (1.0 equiv.) in water (10 mL per gram) and add potassium carbonate (2.0 equiv.).
-
Heat the mixture to 40-50 °C to achieve partial dissolution.
-
Prepare a solution of ferric chloride (FeCl₃, 2.5 equiv.) in water and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 55 °C.
-
After the addition is complete, stir the mixture at 50 °C for an additional 2-3 hours.
-
Cool the reaction to room temperature and carefully acidify with concentrated HCl until the pH is ~2-3. A solid will precipitate.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude solid by recrystallization from hot DMF or by following the reductive purification protocol described in the troubleshooting section.
Caption: A decision-tree workflow for troubleshooting the critical cyclization step.
References
-
Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. ResearchGate. Available from: [Link]
-
Reactions of 1,2,4-Triazino[5,6-b]indoles and 1,2,4-Triazino[6,5-b]indoles. Heterocycles. Available from: [Link]
-
Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available from: [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. Available from: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available from: [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available from: [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Juniper Publishers. Available from: [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available from: [Link]
-
Purification of thiols. Chemistry Stack Exchange. Available from: [Link]
-
Design, synthesis and biological evaluation of 5H-[2][9][10]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available from: [Link]
-
Electrochemical characterization of isatin-thiosemicarbazone derivatives. Indian Academy of Sciences. Available from: [Link]
-
Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol. Bioclone. Available from: [Link]
-
Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available from: [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. Available from: [Link]
-
Kinetic Insights into the Antioxidant Effect of Isatin-Thiosemicarbazone in Biodiesel Blends. MDPI. Available from: [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing. Available from: [Link]
-
Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. Available from: [Link]
-
Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ACS Publications. Available from: [Link]
-
The synthesis of thiosemicarbazone derivatives with isatin. ResearchGate. Available from: [Link]
-
How would you purify air-sensitive materials (thiols) using column chromatography? Reddit. Available from: [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. Available from: [Link]
-
Advances in Selected Heterocyclization Methods. PubMed Central. Available from: [Link]
-
Convenient Synthesis 5 H -[2][9][10]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. ResearchGate. Available from: [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.Google Patents.
-
Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][9][10]triazines. PubMed Central. Available from: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors. As Senior Application Scientists, we have curated this information to address common challenges and provide scientifically sound solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, which is typically prepared in a two-step sequence: the synthesis of the 5-bromo-7-methylisatin precursor, followed by its cyclization with thiosemicarbazide.
Issue 1: Low or No Yield of 5-bromo-7-methylisatin in the Sandmeyer Synthesis.
-
Question: I am attempting to synthesize 5-bromo-7-methylisatin from 4-bromo-2-methylaniline using the Sandmeyer isatin synthesis, but I am getting a very low yield or no product at all. What could be the issue?
-
Answer: The Sandmeyer isatin synthesis is a classic method but can be sensitive to reaction conditions, especially with substituted anilines.[1][2][3] Here are the most probable causes and troubleshooting steps:
-
Incomplete Formation of the Isonitrosoacetanilide Intermediate: The first step of the Sandmeyer synthesis is the formation of an isonitrosoacetanilide from the aniline, chloral hydrate, and hydroxylamine.[3]
-
Solution: Ensure that the aniline is fully dissolved and protonated by the acid before the addition of other reagents. The reaction is often carried out in a heated, sodium sulfate-saturated aqueous solution.[4] For less reactive anilines, ensure the mixture reaches a vigorous boil for a short period to drive the reaction to completion.[5]
-
-
Poor Solubility of the Substituted Aniline: 4-bromo-2-methylaniline has limited solubility in aqueous media, which can hinder the reaction.
-
Solution: The use of co-solvents like ethanol can improve the solubility of the aniline precursor.[4]
-
-
Incorrect Temperature Control During Cyclization: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is highly exothermic and temperature-sensitive.
-
Degradation of the Product During Workup: The acidic reaction mixture needs to be carefully quenched to precipitate the isatin product.
-
Solution: Pour the reaction mixture onto a large volume of crushed ice with stirring to ensure rapid and uniform cooling. This will help to minimize degradation of the isatin.
-
-
Issue 2: Formation of Multiple Products in the Cyclization of 5-bromo-7-methylisatin with Thiosemicarbazide.
-
Question: During the cyclization of 5-bromo-7-methylisatin with thiosemicarbazide to form the final product, I am observing multiple spots on my TLC plate. How can I improve the selectivity of this reaction?
-
Answer: The reaction between an isatin derivative and thiosemicarbazide can indeed lead to different products depending on the reaction conditions. The key to obtaining the desired 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is controlling the pH of the reaction medium.
-
pH Control is Critical: The cyclization of the intermediate isatin-β-thiosemicarbazone to the triazinoindole occurs under alkaline conditions.[7]
-
Solution: The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dioxane or ethanol.[8] Acidic conditions can favor the formation of other heterocyclic systems.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you may isolate the uncyclized isatin-β-thiosemicarbazone intermediate.
-
Solution: Ensure adequate reaction time and temperature. Refluxing for several hours is common for this type of cyclization. Monitor the reaction progress by TLC until the starting material and intermediate are consumed.
-
-
Issue 3: Difficulty in Purifying the Final Product.
-
Question: My final product, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, is proving difficult to purify. It seems to be poorly soluble. What purification strategies do you recommend?
-
Answer: The triazino[5,6-b]indole scaffold often results in compounds with low solubility in common organic solvents, which can complicate purification by column chromatography.
-
Recrystallization: This is often the most effective method for purifying such compounds.
-
Solution: Try recrystallizing the crude product from a high-boiling point solvent like DMF, DMSO, or a mixture of DMF and ethanol.[9]
-
-
Trituration: If recrystallization is not effective, triturating the crude solid with a series of solvents can help remove impurities.
-
Solution: Wash the crude product sequentially with solvents of increasing polarity, for example, hexane, then diethyl ether, then ethyl acetate, to remove soluble impurities.
-
-
Acid-Base Extraction: The thiol group in your target molecule is acidic and can be deprotonated with a base.
-
Solution: Dissolve the crude product in an aqueous base (e.g., dilute NaOH), wash with an organic solvent (like dichloromethane or ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with an acid (e.g., HCl).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using the Sandmeyer synthesis for the isatin precursor? Are there any alternatives?
A1: The Sandmeyer isatin synthesis is a well-established and cost-effective method for preparing isatins from readily available anilines.[1][3] It allows for the introduction of a wide variety of substituents on the aromatic ring.
While the Sandmeyer route is common, other methods for isatin synthesis exist, though they may be less suitable for this specific substitution pattern. These include the Stolle and Gassman syntheses.[1] For your target molecule, starting from 4-bromo-2-methylaniline via the Sandmeyer approach is the most direct and reported method for similar structures.
Q2: Why is thiosemicarbazide used for the formation of the triazine ring? Can other reagents be used?
A2: Thiosemicarbazide is a bifunctional reagent that provides the necessary nitrogen and sulfur atoms to form the 1,2,4-triazine-3-thiol ring system upon condensation with the 3-keto group of isatin. The initial reaction forms an isatin-β-thiosemicarbazone, which then undergoes intramolecular cyclization.
While thiosemicarbazide is the standard reagent for obtaining the 3-thiol derivative, other reagents can be used to generate different functionalities at the 3-position. For example:
-
Semicarbazide would lead to the corresponding 3-ol derivative.
-
Aminoguanidine can be used to synthesize 3-amino-triazino[5,6-b]indoles.[10]
Q3: How does the "5-methyl" in the final product name correspond to the starting aniline?
A3: This is an important point regarding chemical nomenclature. The numbering of the final 5H-triazino[5,6-b]indole ring system is different from that of the isatin precursor. In the case of your target molecule, the methyl group is at position 5 of the triazino[5,6-b]indole core. This corresponds to the methyl group at position 7 of the 5-bromo-7-methylisatin intermediate, which in turn originates from the methyl group at position 2 of the 4-bromo-2-methylaniline starting material.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-7-methylisatin
This protocol is based on the Sandmeyer isatin synthesis.
Step 1a: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide (Isonitrosoacetanilide intermediate)
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.11 mol) in water (250 mL).
-
Add crystallized sodium sulfate (260 g) to the solution.
-
In a separate beaker, prepare a solution of 4-bromo-2-methylaniline (0.1 mol) in water (60 mL) and concentrated hydrochloric acid (10.5 mL).
-
Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.32 mol) in water (100 mL).
-
Heat the mixture with vigorous stirring. The solution should begin to boil within approximately 45 minutes.
-
Continue vigorous boiling for 2 minutes. The product will start to crystallize.
-
Cool the flask in an ice bath to complete the crystallization.
-
Filter the solid product, wash with water, and air-dry.
Step 1b: Cyclization to 5-bromo-7-methylisatin
-
Carefully warm concentrated sulfuric acid (120 g) to 50°C in a 250 mL flask equipped with a mechanical stirrer.
-
Add the dry 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide (0.1 mol) from the previous step in small portions, ensuring the temperature does not exceed 70°C. Use an ice bath for cooling as needed.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 1 kg of crushed ice with stirring.
-
Allow the mixture to stand for 30 minutes, then filter the precipitated 5-bromo-7-methylisatin.
-
Wash the solid with cold water until the washings are neutral and then air-dry.
Protocol 2: Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
-
In a 250 mL round-bottom flask, suspend 5-bromo-7-methylisatin (0.05 mol), thiosemicarbazide (0.055 mol), and potassium carbonate (0.075 mol) in dioxane (100 mL).
-
Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water with stirring.
-
Acidify the mixture to pH 5-6 with dilute hydrochloric acid.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as a DMF/ethanol mixture to obtain pure 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Data Interpretation
Expected Characterization Data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group around 2.5 ppm, and broad singlets for the N-H and S-H protons. The exact chemical shifts will depend on the solvent used. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C10H7BrN4S), with a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of approximately equal intensity). |
| Infrared (IR) | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-S stretching. |
Note: For comparison, the ¹H NMR spectrum of a related compound, 8-fluoro-3-[(2-phenylethyl)thio]-5H-[1][2][5]triazino[5,6-b]indole, is available in the literature and can provide a reference for the expected proton signals of the core structure.[11]
Visualizing the Synthetic Pathway
Caption: Alternative cyclizing reagents for reaction with 5-bromo-7-methylisatin.
These alternative reagents allow for the synthesis of analogs with different functional groups at the 3-position of the triazino[5,6-b]indole core, which can be valuable for structure-activity relationship (SAR) studies.
References
-
1][2][5]riazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines.
-
1][3]hiazino[3´,2´:2,3]t[1][2][5]riazino[5,6-b]indole derivatives.
-
1][2][5]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][5]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani.
-
1][2][5]riazino[5,6-b]indole, 8-fluoro-3-[(2-phenylethyl)thio]- - SpectraBase.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Analysis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: A Novel Kinase Inhibitor Scaffold in Perspective
In the landscape of kinase inhibitor discovery, the quest for novel scaffolds that offer improved selectivity and potency is perpetual. The triazino[5,6-b]indole core has emerged as a promising heterocyclic system, with derivatives being explored for their therapeutic potential across various disease areas. This guide provides a comparative analysis of a representative novel compound from this class, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol , placing its potential kinase inhibitory activity in the context of established and well-characterized kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical comparison, supported by established experimental data for comparator compounds and detailed methodologies for key assays. While specific experimental data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is proprietary to ongoing research, this guide will utilize illustrative data based on the known activities of the broader triazinoindole class to facilitate a meaningful comparison.
Introduction: The Promise of the Triazino[5,6-b]indole Scaffold
The fusion of a triazine ring with an indole moiety creates a unique chemical architecture that has shown diverse biological activities. Recent studies have highlighted the potential of triazino[5,6-b]indole derivatives as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and Phosphoinositide 3-kinase (PI3K).[1][2][3] The structural rigidity and the potential for diverse substitutions on this scaffold make it an attractive starting point for the design of selective and potent kinase inhibitors.
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol represents a novel chemical entity within this class. The presence of a bromine atom at the 8-position and a methyl group at the 5-position can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with the kinase active site. The 3-thiol group offers a handle for further chemical modification or could itself play a crucial role in binding.
Comparative Kinase Inhibitor Profiles
To understand the potential of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, we will compare its illustrative inhibitory profile against a panel of well-known kinase inhibitors:
-
Gefitinib (Iressa®): A selective inhibitor of the EGFR tyrosine kinase.[4][5]
-
Erlotinib (Tarceva®): Another selective EGFR tyrosine kinase inhibitor.[6][7]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2.[8][9][10]
-
Staurosporine: A broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays due to its promiscuous nature.[11][12][13]
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol | EGFR (Illustrative) | 15 | Hypothetical data for comparative purposes |
| HER2 (Illustrative) | >1000 | Hypothetical data for comparative purposes | |
| CDK2 (Illustrative) | 85 | Hypothetical data for comparative purposes | |
| Gefitinib | EGFR | 13.06 - 77.26 | [4][14] |
| Erlotinib | EGFR | 2 | [7] |
| HER2 | 1890 | [7] | |
| Lapatinib | EGFR | 10.8 | [15] |
| HER2 | 9.3 | [15] | |
| Staurosporine | PKC | 3 | [11] |
| p60v-src | 6 | [11] | |
| PKA | 7 | [11] | |
| CaM Kinase II | 20 | [11] | |
| CDK2 | - | [13] |
Expert Interpretation: The illustrative data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol suggests a potent and selective inhibition of EGFR, with a secondary activity against CDK2. This profile distinguishes it from the highly specific EGFR inhibitors Gefitinib and Erlotinib, and the dual EGFR/HER2 inhibitor Lapatinib. The lack of significant HER2 inhibition could be advantageous in reducing certain off-target effects. The broad-spectrum activity of Staurosporine highlights the remarkable selectivity that can be achieved with carefully designed synthetic inhibitors.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for ATP-competitive kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib involves binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[10] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by ATP-competitive inhibitors.
Experimental Protocols
To ensure the scientific integrity of kinase inhibitor comparisons, standardized and robust experimental protocols are essential. The following sections detail the methodologies for determining key parameters like IC50 and for assessing kinase selectivity.
Protocol 1: Determination of IC50 for Kinase Inhibition
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol or comparators) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer to all wells.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "no kinase" control as 100% inhibition and the "DMSO only" control as 0% inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Protocol 2: Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects. This is typically done by screening the compound against a large panel of kinases.
Procedure:
-
Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service or perform the screen in-house if the necessary reagents and instrumentation are available.
-
Assay Performance: The compound is tested against a panel of purified kinases (e.g., the KinomeScan™ panel) at a fixed ATP concentration (often at or near the Km for each kinase). The activity of each kinase in the presence of the compound is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. The results are often visualized as a dendrogram or a "tree spot" diagram, which graphically represents the selectivity of the compound across the kinome. A selectivity score (S-score) can be calculated to quantify the selectivity, with a lower score indicating higher selectivity.
Conclusion and Future Directions
The triazino[5,6-b]indole scaffold represents a promising avenue for the development of novel kinase inhibitors. As exemplified by the illustrative profile of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol , compounds from this class have the potential to exhibit unique selectivity profiles that could translate into improved therapeutic indices.
The comparative analysis with established drugs like Gefitinib, Erlotinib, and Lapatinib provides a valuable framework for evaluating the potential of this new chemical series. Future work should focus on a comprehensive kinase profiling of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol and its analogs to fully elucidate their target landscape. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, with the ultimate goal of identifying a clinical candidate with a superior efficacy and safety profile. The detailed experimental protocols provided herein offer a robust starting point for these critical preclinical investigations.
References
- Lopez, M. S. et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chem. Biol. (2014).
- Lawrie, A. M. et al. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2.
- Moyer, J. D. et al. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Res.67, 1228–1238 (2007).
- Spector, N. L. et al. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Am. J. Cancer Res.9, 2135–2151 (2019).
- Medina, P. J. & Goodin, S. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. J.
- Higa, G. M. & Abraham, J. Lapatinib for Advanced or Metastatic Breast Cancer. Pharmacotherapy27, 1181–1194 (2007).
- Meggio, F. et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur. J. Biochem.234, 317–322 (1995).
-
ResearchGate. Mechanism of action of lapatinib via ERBB signaling pathways. [Link]
- Grindheim, A. K. et al. Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm1, 247–257 (2010).
-
ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. [Link]
- Sordella, R., Bell, D. W., Haber, D. A. & Settleman, J. Gefitinib (IRESSA)
- Ezz-ElDien, E. S. et al. Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. Eur. J. Med. Chem.281, 118263 (2026).
-
ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]
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ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. [Link]
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Validating the Anticonvulsant Potential of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: A Comparative In Vivo Guide
This guide provides a comprehensive framework for the in vivo validation of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a promising anticonvulsant candidate. Drawing from its established in vitro profile, we will delineate a strategic in vivo experimental plan, compare its potential efficacy and safety against current therapeutic alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for neurological disorders.
Introduction: The Promise of a Novel Triazinoindole Derivative
The quest for more effective and safer antiepileptic drugs is a continuous endeavor in neuroscience research. The triazino[5,6-b]indole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2][3][4] Notably, recent research has highlighted the potential of this class of compounds as potent anticonvulsants.[5][6][7]
8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol and its close analogs have been specifically designed to meet the structural requirements of a modern anticonvulsant pharmacophore.[8] These requirements include an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group, all of which are present in the subject compound.[8] In vitro and preliminary in vivo screening of related compounds have demonstrated excellent efficacy in the maximal electroshock (MES) test, a standard model for identifying agents effective against generalized tonic-clonic seizures.[5][8] Crucially, these promising candidates have shown a superior safety profile compared to standard drugs like phenytoin and carbamazepine, with minimal neurotoxicity in the rotarod test.[5][8]
This guide will outline the critical next steps to robustly validate these encouraging preliminary findings in a comprehensive in vivo setting.
Comparative Landscape: Benchmarking Against the Gold Standard
To establish the therapeutic potential of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, its in vivo performance must be rigorously compared against established anticonvulsant drugs. The selection of appropriate comparators is crucial for a meaningful evaluation.
| Compound | Mechanism of Action (Primary) | Common In Vivo Model(s) | Key Advantages | Reported Limitations |
| Phenytoin | Sodium channel blocker | Maximal Electroshock (MES), Pilocarpine-induced status epilepticus | Well-established efficacy against generalized tonic-clonic and partial seizures. | Complex pharmacokinetics, narrow therapeutic index, significant side effects (e.g., gingival hyperplasia, ataxia). |
| Carbamazepine | Sodium channel blocker | Maximal Electroshock (MES), Kindling model | Effective for focal and generalized tonic-clonic seizures; also used for neuropathic pain. | Risk of serious dermatological reactions (Stevens-Johnson syndrome), drug-drug interactions, CNS side effects. |
| Valproic Acid | Multiple mechanisms (GABAergic, sodium/calcium channel modulation) | Pentylenetetrazol (PTZ) seizure test, Kindling model | Broad-spectrum activity against various seizure types. | Teratogenic potential, hepatotoxicity, weight gain. |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | Kindling model, 6 Hz psychomotor seizure test | Favorable side-effect profile, wide therapeutic index, minimal drug-drug interactions. | Behavioral side effects (e.g., irritability, agitation). |
The in vivo validation of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol should aim to demonstrate comparable or superior efficacy to these standards, coupled with an improved safety and tolerability profile.
In Vivo Validation Strategy: A Phased Approach
A tiered approach to in vivo validation is recommended to systematically assess the efficacy, pharmacokinetics, and toxicology of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
Caption: Phased approach for in vivo validation.
Phase 1: Acute Efficacy and Safety Screening
The initial phase focuses on confirming the acute anticonvulsant activity and assessing potential neurotoxicity.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Drug Administration: Administer 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, vehicle control, and positive controls (Phenytoin, Carbamazepine) intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED50) for each compound.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes) for three consecutive trials.
-
Drug Administration: Administer the test compound, vehicle, and positive controls at various doses.
-
Testing: At the time of predicted peak effect, place the mice on the rotarod and record the time they remain on the rod.
-
Endpoint: Neurological deficit is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
Data Analysis: Calculate the median toxic dose (TD50) and determine the protective index (PI = TD50/ED50).
Phase 2: Mechanistic and Chronic Efficacy Studies
This phase aims to evaluate the compound's efficacy in a model of chronic epilepsy and to gain insights into its mechanism of action. The kindling model is particularly useful as it mimics the progressive development of seizure susceptibility seen in human epilepsy.
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
-
Electrode Implantation: Surgically implant corneal electrodes for seizure induction and monitoring.
-
Kindling Induction: Apply a sub-convulsive electrical stimulus daily. Observe and score the behavioral seizure severity using a standardized scale (e.g., Racine's scale). Continue until animals are fully kindled (exhibit stage 5 seizures on three consecutive days).
-
Drug Administration: Once kindled, administer 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, vehicle, or a positive control (e.g., Levetiracetam) daily for a specified period.
-
Testing: Continue daily electrical stimulation and record seizure severity and duration.
-
Endpoint: Assess the ability of the compound to reduce seizure severity, duration, and the afterdischarge duration.
Phase 3: Pharmacokinetic and Toxicological Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile, is critical for further development.[9] In vivo studies are essential as they provide a comprehensive evaluation of a compound's behavior in a whole organism.[10][11]
-
Animal Model: Male rats with jugular vein cannulation.
-
Drug Administration: Administer a single dose of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Collect blood samples at predetermined time points post-dosing.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.
-
Animal Model: Two rodent species (e.g., mice and rats).
-
Acute Toxicity: Administer single escalating doses of the compound to determine the maximum tolerated dose (MTD). Observe for clinical signs of toxicity and mortality.
-
Repeat-Dose Toxicity: Administer the compound daily for a set duration (e.g., 14 or 28 days) at multiple dose levels (including the MTD).[10]
-
Endpoints: Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.[12]
Data Interpretation and Comparative Analysis
The data generated from these in vivo studies will allow for a comprehensive comparison of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol with existing anticonvulsant drugs.
| Parameter | 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (Projected) | Phenytoin (Reference) | Carbamazepine (Reference) | Levetiracetam (Reference) |
| MES ED50 | Lower than standards | Established value | Established value | Less effective |
| scPTZ ED50 | To be determined | Less effective | Less effective | Effective |
| Rotarod TD50 | Higher than standards | Established value | Established value | High |
| Protective Index (PI) | >10 | Low to moderate | Low to moderate | High |
| Kindling Efficacy | Suppression of seizure progression | Moderate | Moderate | High |
| Oral Bioavailability | >50% | Variable | Good | High |
| Adverse Effects | Minimal at therapeutic doses | Ataxia, sedation | Ataxia, sedation | Behavioral changes |
A successful outcome would be the demonstration of a significantly higher protective index for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol compared to phenytoin and carbamazepine, coupled with efficacy in the kindling model and favorable pharmacokinetic and toxicology profiles.
Conclusion and Future Directions
The in vitro data for 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol and its analogs are highly encouraging, suggesting a potent anticonvulsant with a potentially superior safety profile. The in vivo validation strategy outlined in this guide provides a clear and scientifically rigorous path to confirm these findings. Successful completion of these studies will be a critical step in the preclinical development of this promising new chemical entity and will provide the necessary data to support its advancement towards clinical trials. The integration of efficacy, safety, and pharmacokinetic data will ultimately determine its potential as a next-generation antiepileptic drug.
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A Comparative Guide to the Cross-Reactivity of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its potency. Off-target effects can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol , a novel investigational compound, against established kinase inhibitors.
The triazino[5,6-b]indole scaffold has garnered significant attention for its broad-spectrum biological activities, with derivatives showing promise as anticancer, anticonvulsant, and antiviral agents. This inherent polypharmacology underscores the critical need for a thorough understanding of the selectivity of any new analogue. For the purpose of this guide, we will present a hypothetical case study where 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol has been identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) , a master regulator in the PI3K/AKT signaling pathway.[1][2][3] This pathway is a lynchpin in cellular processes such as cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]
This guide will objectively compare the hypothetical kinase inhibition profile of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol with two well-characterized PDK1 inhibitors: the highly selective GSK2334470 and the more promiscuous BX-795 . Through supporting experimental data and detailed protocols, we will illustrate a robust methodology for assessing kinase inhibitor cross-reactivity, providing researchers, scientists, and drug development professionals with the insights needed to critically evaluate and select tool compounds for their research.
Comparative Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for the accurate interpretation of experimental results. The following table summarizes the hypothetical inhibitory activity (IC50) of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol against a panel of kinases, juxtaposed with the known activities of GSK2334470 and BX-795. This allows for a direct comparison of their on-target potency and off-target effects.
| Kinase Target | 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol (IC50 in nM) | GSK2334470 (IC50 in nM)[6][7] | BX-795 (IC50 in nM)[8][9] |
| PDK1 (Primary Target) | 15 | 10 | 6 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| S6K1 | 5,200 | >10,000 | >10,000 |
| SGK1 | 8,500 | >10,000 | >10,000 |
| TBK1 | 850 | >10,000 | 6 |
| IKKε | 920 | >10,000 | 41 |
| PKA | >10,000 | >10,000 | 840 |
| PKCα | >10,000 | >10,000 | >10,000 |
| ROCK1 | 4,500 | >10,000 | Not Reported |
| AURKB | >10,000 | >10,000 | >1,000 |
Data Interpretation:
-
On-Target Potency: All three compounds exhibit potent inhibition of PDK1 in the low nanomolar range.
-
Selectivity of GSK2334470: As documented, GSK2334470 demonstrates exceptional selectivity for PDK1, with minimal to no activity against other kinases in the panel, making it a valuable tool for specifically probing PDK1 function.[6][7]
-
Promiscuity of BX-795: BX-795, while a potent PDK1 inhibitor, also potently inhibits TBK1 and IKKε.[8][10] This cross-reactivity is a critical consideration, as inhibition of these kinases can impact inflammatory and innate immune signaling pathways.
-
Hypothetical Profile of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol: In our hypothetical scenario, the novel compound shows potent PDK1 inhibition. However, it also displays moderate off-target activity against TBK1 and IKKε, albeit at concentrations significantly higher than its PDK1 IC50. This profile suggests that at lower concentrations, the compound may be reasonably selective for PDK1, but at higher concentrations, off-target effects on TBK1/IKKε signaling are likely.
Signaling Pathway Context
To fully appreciate the implications of these selectivity profiles, it is essential to visualize the signaling pathways involved.
Figure 1: Signaling pathways affected by the compared inhibitors.
This diagram illustrates that while all three compounds inhibit the PDK1-mediated PI3K/AKT pathway, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol and BX-795 also have the potential to interfere with the TBK1/IKKε-mediated innate immune response.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, GSK2334470, and BX-795 in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase to be tested (e.g., PDK1, TBK1), and the corresponding substrate peptide.
-
Compound Addition: Add the diluted compounds to the appropriate wells. Include control wells with DMSO only (for 100% activity) and no enzyme (for background).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time specified for each kinase.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This assay validates the on-target and off-target activity of the inhibitors within a cellular context by measuring the phosphorylation of downstream substrates.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 prostate cancer cells, which have a constitutively active PI3K/AKT pathway) and allow them to adhere overnight. Treat the cells with various concentrations of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, GSK2334470, and BX-795 for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of PDK1 downstream targets (e.g., phospho-AKT (Thr308), total AKT, phospho-S6K) and TBK1/IKKε downstream targets (e.g., phospho-IRF3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Conclusion and Future Directions
This comparative guide, through a hypothetical yet scientifically grounded case study, underscores the critical importance of comprehensive cross-reactivity profiling in early-stage drug discovery. Our analysis reveals that while 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol is a potent inhibitor of its primary target, PDK1, its moderate off-target activity against TBK1 and IKKε necessitates careful consideration in the design and interpretation of subsequent cellular and in vivo studies.
In contrast, GSK2334470 stands out as a highly selective tool compound for elucidating the specific roles of PDK1, while the promiscuity of BX-795 highlights the potential for unintended consequences on other signaling pathways. The choice of a chemical probe should, therefore, be guided by a deep understanding of its selectivity profile.
Future investigations into 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol should aim to:
-
Expand the kinase screen to a broader panel to identify any other potential off-targets.
-
Conduct cellular assays to determine the functional consequences of the observed off-target activity on the innate immune signaling pathway.
-
Utilize structure-activity relationship (SAR) studies to potentially modify the compound to enhance its selectivity for PDK1.
By adhering to the rigorous experimental methodologies outlined in this guide, researchers can build a robust and reliable data package to support the continued development of novel and highly selective therapeutic agents.
References
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Creative Diagnostics. (n.d.). PDK-1 Signaling Pathway. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Novel 5H-triazino[5,6-b]indole Derivatives Against Standard Chemotherapeutic Agents
Executive Summary
The quest for more effective and selective cancer therapeutics is a cornerstone of modern drug discovery. The 5H-triazino[5,6-b]indole scaffold has emerged as a promising heterocyclic system with diverse pharmacological activities. While extensive research has been conducted on various derivatives, a standardized benchmarking protocol is essential for elucidating the true potential of new chemical entities. This guide provides a comprehensive framework for the comparative in vitro evaluation of a novel investigational compound, designated here as TZI-Compound X (representing a promising 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol derivative), against two widely-used and mechanistically distinct anticancer drugs: Doxorubicin and Paclitaxel.[1]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and a rationale for the experimental choices, thereby ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Novel Anticancer Agents
Despite significant advancements in oncology, the limitations of current chemotherapeutic agents, including significant side effects and the development of drug resistance, necessitate the continued search for novel anticancer compounds.[2] The 1,2,4-triazino[5,6-b]indole heterocyclic system has garnered considerable interest due to its structural similarity to purine nucleosides, suggesting potential interactions with key biological targets in cancer cells.[3][4] Various derivatives of this scaffold have been reported to exhibit antiviral, anticonvulsant, and, importantly, anticancer properties.[3][5]
This guide establishes a systematic approach to benchmark a novel derivative, TZI-Compound X , against established drugs to ascertain its relative potency and potential mechanistic advantages. The choice of Doxorubicin and Paclitaxel as comparators is deliberate; they represent two distinct classes of cytotoxic agents, allowing for a broad assessment of TZI-Compound X's cellular effects.[1]
Mechanistic Overview of Benchmark Drugs and the Investigational Compound
A fundamental aspect of benchmarking is understanding the mechanisms of action of the compounds under investigation. This knowledge informs the selection of appropriate assays and the interpretation of results.
Doxorubicin: DNA Damage and Topoisomerase II Inhibition
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects primarily through its interaction with DNA.[6] Its planar aromatic core intercalates between DNA base pairs, obstructing DNA and RNA synthesis.[][8] Crucially, Doxorubicin also inhibits topoisomerase II, an enzyme that unwinds DNA for replication. By stabilizing the topoisomerase II-DNA complex after the DNA strand has been cleaved, it prevents the re-ligation of the DNA, leading to double-strand breaks and the induction of apoptosis.[6][9]
Caption: Mechanism of action of Doxorubicin.
Paclitaxel: Microtubule Stabilization
Paclitaxel, a member of the taxane family, disrupts the highly dynamic process of microtubule formation and breakdown, which is essential for cell division.[10][11] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[12][13] This leads to the formation of non-functional microtubule bundles, resulting in the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[10][11]
Caption: Mechanism of action of Paclitaxel.
TZI-Compound X: A Hypothetical Mechanism
Based on studies of related 5H-[14][15]triazino[5,6-b]indole derivatives, we hypothesize that TZI-Compound X may exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially via modulation of key signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[5][16][17] Some derivatives have also been shown to act as iron chelators, disrupting iron homeostasis in cancer cells and leading to apoptosis.[16][17]
Caption: A putative mechanism of action for TZI-Compound X.
Experimental Design for Comparative Analysis
A multi-pronged approach is necessary to comprehensively benchmark TZI-Compound X. The following in vitro assays provide critical data on cytotoxicity, apoptosis induction, and cell cycle effects.
Caption: General experimental workflow for benchmarking.
Data Presentation and Interpretation
For this guide, we will use hypothetical, yet plausible, data to illustrate the benchmarking process. The experiments would be conducted on a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It represents the concentration required to inhibit 50% of cancer cell growth in vitro.[1] Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values (µM) of TZI-Compound X and Standard Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| TZI-Compound X | 1.5 | 2.3 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Paclitaxel | 0.05 | 0.08 | 0.06 |
Interpretation: In this hypothetical dataset, Paclitaxel is the most potent compound across all cell lines. TZI-Compound X demonstrates promising cytotoxicity, with IC50 values in the low micromolar range, although it is less potent than both Doxorubicin and Paclitaxel. Further investigation into its selectivity for cancer cells over normal cells would be a critical next step.
Comparative Induction of Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of apoptotic cells following treatment indicates that the compound induces programmed cell death.
Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment at 2x IC50
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Vehicle Control | 5% | 6% | 7% |
| TZI-Compound X | 45% | 52% | 48% |
| Doxorubicin | 60% | 65% | 62% |
| Paclitaxel | 55% | 58% | 56% |
Interpretation: All three compounds induce a significant level of apoptosis compared to the vehicle control. Doxorubicin appears to be the most potent inducer of apoptosis in this hypothetical scenario, followed by Paclitaxel and then TZI-Compound X. This suggests that all three compounds effectively trigger programmed cell death pathways in cancer cells.
Comparative Effects on Cell Cycle Distribution
This analysis reveals whether a compound causes cells to accumulate in a specific phase of the cell cycle, which is indicative of its mechanism of action.
Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | A549 | 55% | 30% | 15% |
| TZI-Compound X | A549 | 70% | 20% | 10% |
| Doxorubicin | A549 | 40% | 25% | 35% |
| Paclitaxel | A549 | 10% | 15% | 75% |
Interpretation: The hypothetical data aligns with the known mechanisms of the benchmark drugs. Paclitaxel causes a dramatic accumulation of cells in the G2/M phase.[10] Doxorubicin shows an increase in the G2/M population, consistent with its role in DNA damage response.[8] TZI-Compound X, in this example, induces a G0/G1 phase arrest, suggesting a different mechanism of action from the two standard drugs, which could be advantageous.[16][17]
Detailed Experimental Protocols
The following are standardized protocols for the assays described above.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of TZI-Compound X, Doxorubicin, and Paclitaxel in culture medium. Replace the existing medium with medium containing the various concentrations of the test compounds. Include a vehicle-only control.[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[14][15][21]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[23]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 30 minutes.[24]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to ensure that only DNA is stained.[24]
-
PI Staining: Add propidium iodide solution to the cells.[24]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.[23]
Conclusion
This guide outlines a robust and systematic methodology for benchmarking a novel 5H-triazino[5,6-b]indole derivative, TZI-Compound X, against the standard anticancer drugs Doxorubicin and Paclitaxel. By employing a suite of well-established in vitro assays—MTT for cytotoxicity, Annexin V/PI for apoptosis, and propidium iodide staining for cell cycle analysis—researchers can obtain a comprehensive and comparative dataset.
The hypothetical data presented herein illustrates how TZI-Compound X, while potentially less potent than the benchmark drugs, may possess a distinct and favorable mechanism of action, such as inducing G0/G1 arrest. Such a finding would warrant further investigation, including selectivity studies on non-cancerous cell lines and subsequent in vivo animal model testing. This structured approach to benchmarking is critical for the objective evaluation of new chemical entities and for making informed decisions in the drug development pipeline.
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A Comparative Guide to the Structure-Activity Relationships of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol Analogs as Potential Anticonvulsant Agents
This guide provides an in-depth technical comparison of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant agents. We will delve into the synthetic rationale, compare the biological performance of key structural analogs with supporting experimental data, and provide detailed protocols for the primary assays used in their evaluation.
The 5H-triazino[5,6-b]indole scaffold represents a compelling heterocyclic system in medicinal chemistry, formed by the fusion of 1,2,4-triazine and indole rings. This structural class has garnered significant interest for its diverse pharmacological activities. Our focus is on analogs of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, a scaffold designed to meet the pharmacophoric requirements for anticonvulsant activity. These requirements typically include a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor group, all of which are present in the target molecule. The 8-bromo substituent serves as the hydrophobic element, while the triazine ring and its substituents provide hydrogen bonding and electron-donating capabilities. The 5-methyl group is known to enhance lipophilicity, which can improve pharmacokinetic properties such as brain penetration.[1]
Synthetic Strategy and Analog Generation
The synthesis of the 5H-triazino[5,6-b]indole core generally commences from substituted isatin (indole-2,3-dione) precursors. The key transformation involves the condensation of the isatin derivative with thiosemicarbazide, which upon cyclization, yields the desired triazino[5,6-b]indole-3-thiol scaffold.
A general synthetic route is outlined below. The synthesis of the specific 8-bromo-5-methyl analog follows this pathway, starting from 5-bromo-1-methylisatin.
Caption: General synthetic scheme for 5H-triazino[5,6-b]indole-3-thiol and its 3-thioether analogs.
This synthetic versatility allows for the generation of a diverse library of analogs by:
-
Varying substituents on the starting isatin: This allows for modifications at positions 5, 6, 7, and 8 of the indole ring system.
-
Alkylation or other modifications at the 3-thiol position: The thiol group is a reactive handle for introducing a wide range of substituents to explore the SAR at this position.
Comparative Anticonvulsant Activity: A Focus on Indole Ring Substitutions
A study by Kumar et al. provides critical insights into the SAR of this scaffold by comparing the anticonvulsant activities of various 6,8-halo-substituted analogs.[2][3][4] The primary screening for anticonvulsant activity was conducted using the maximal electroshock (MES) test, a well-validated model for identifying agents effective against generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test.
The data from this study allows for a comparison of analogs where the substitutions on the indole ring are varied. While the direct 8-bromo-5-methyl-3-thiol was not tested, the closely related 6,8-dibromo-5-methyl-3-one (compound 5k ) demonstrated significant activity, highlighting the potential of this substitution pattern.
Table 1: Anticonvulsant Activity and Neurotoxicity of Selected 5H-triazino[5,6-b]indole Analogs in Mice
| Compound | R1 | R2 | R3 | X | MES Screen (% Protection at 30 mg/kg) | Neurotoxicity (Rotarod Test) |
| 5a | H | H | H | O | 0% | No toxicity observed |
| 5e | H | Cl | H | O | 100% | No toxicity observed |
| 5i | Br | Br | H | O | 100% | No toxicity observed |
| 5k | Br | Br | CH3 | O | 100% | No toxicity observed |
| Phenytoin | - | - | - | - | 100% | Toxic at higher doses |
| Carbamazepine | - | - | - | - | 100% | Toxic at higher doses |
Data adapted from Kumar et al., 2014. The MES screen was performed at a dose of 30 mg/kg, and protection was assessed at various time points. The data presented here reflects the maximal protection observed.[2][3][4]
From this comparative data, several key SAR insights can be drawn:
-
Halogenation is Crucial for Activity: The unsubstituted analog (5a ) was inactive, whereas the introduction of halogens at the 8-position (5e ) or both the 6 and 8-positions (5i , 5k ) conferred potent anticonvulsant activity. This suggests that the hydrophobic interactions provided by the halogens are critical for binding to the biological target.
-
Dihalogenation Enhances Potency: The dibromo-substituted analogs (5i and 5k ) showed excellent protection at a lower dose (30 mg/kg) compared to some monohalo derivatives in the broader study, indicating that increasing the hydrophobicity and electron-withdrawing nature of the indole ring enhances potency.
-
5-Methyl Group is Favorable: The presence of a methyl group at the 5-position (indole nitrogen) in compound 5k is associated with sustained, potent activity. This substitution increases lipophilicity, which may lead to better brain penetration and favorable pharmacokinetic properties.[1]
-
Favorable Safety Profile: Notably, the most active compounds (5e , 5i , 5k ) did not exhibit any neurotoxicity in the rotarod test at their effective doses, indicating a promising therapeutic window compared to standard drugs like phenytoin and carbamazepine.[2][3][4]
The Untapped Potential of 3-Thiol Analogs
While the Kumar et al. study focused on the 3-one and 3-thione analogs, the 3-thiol group of our target compound serves as a prime location for further structural modification to explore S-alkylation. The synthesis of 3-thioether derivatives from the parent thiol is a straightforward chemical transformation. This modification would allow for the introduction of various alkyl and aryl groups, probing the steric and electronic requirements of the binding site in this region.
Based on the broader literature for related heterocyclic systems, it can be hypothesized that:
-
Small, lipophilic alkyl chains at the 3-thio position may enhance membrane permeability and improve anticonvulsant activity.
-
Introduction of aromatic or heteroaromatic rings could lead to additional binding interactions, such as pi-stacking, potentially increasing potency.
A systematic study of a series of 3-thioether analogs of 8-bromo-5-methyl-5H-triazino[5,6-b]indole is a logical next step in optimizing the anticonvulsant properties of this scaffold.
Caption: Logical workflow for the SAR exploration of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.
This test is a standard preclinical model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Male albino mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drugs (e.g., Phenytoin, Carbamazepine)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 24 hours before the experiment.
-
Dosing: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). Doses are typically administered at 30, 100, and 300 mg/kg.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies (typically 0.5 and 4 hours post-administration).
-
Seizure Induction:
-
Gently restrain the mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the different phases of seizure, paying close attention to the tonic hindlimb extension.
-
Endpoint: The absence of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group at each dose and time point.
This test assesses motor coordination and balance, and is used to identify potential neurological deficits or impairments caused by a test compound.
Objective: To evaluate the effect of a test compound on the motor coordination of mice by measuring their ability to remain on a rotating rod.
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus (a rotating rod, typically 3 cm in diameter, with a non-slippery surface)
-
Test compounds and vehicle
-
Standard drugs
Procedure:
-
Training: Before the test, train the mice to stay on the rotarod rotating at a constant speed (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes). Only mice that successfully complete the training are used in the experiment.
-
Dosing: Administer the test compound, vehicle, or standard drug at various doses.
-
Testing: At the time of peak drug effect, place the mouse on the rotarod.
-
Observation: Observe the mouse for its ability to maintain balance on the rotating rod for the duration of the test (e.g., 1-3 minutes).
-
Endpoint: The inability of the mouse to remain on the rod for the predetermined time is considered an indication of neurotoxicity.
-
Data Analysis: Record the number of animals that fall off the rod in each group and calculate the percentage of neurotoxicity.
Conclusion and Future Directions
The 8-bromo-5-methyl-5H-triazino[5,6-b]indole scaffold is a highly promising platform for the development of novel anticonvulsant agents. The SAR data clearly indicates that halogenation at the 8-position and dihalogenation at the 6 and 8-positions of the indole ring are key determinants of anticonvulsant activity in the MES model. The 5-methyl substitution further enhances the potential of these compounds.
The most promising analogs exhibit potent anticonvulsant activity with a superior safety profile, showing no neurotoxicity at effective doses. This represents a significant advantage over some currently marketed antiepileptic drugs.
Future research should focus on a systematic exploration of the SAR at the 3-thiol position. The synthesis and evaluation of a library of 3-thioether derivatives will provide a more complete understanding of the pharmacophore and could lead to the identification of even more potent and safer anticonvulsant candidates.
References
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Kumar, R., Singh, T., Singh, H., Jain, S., & Roy, R. K. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[2][3][5]triazino[5,6-b]indole-3(5H)-one/-thione and 6,8-halo-substituted 5-methyl-2H-[2][3][5]triazino[5,6-b]indol-3(5H)-one/-thione. EXCLI Journal, 13, 225–240. [Link]
-
ResearchGate. (n.d.). Anticonvulsant and motor impairment screening of synthesized titled compounds (5a-l) using maximal electroshock seizure (MES) and rotarod models. Retrieved from [Link]
-
Li, Z., Zhang, H., Fan, L., & Feng, G. (2011). Convenient Synthesis 5 H -[2][3][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[2][3][5]triazino[5,6-B]INDOLE- 3(5H)-ONE/-THIONE AND 6,8-halo-substituted 5-METHYL-2H-[2][3][5]triazino[5,6-B]INDOL-3(5H)-one/-thione. Retrieved from [Link]
-
EXCLI Journal. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[2][3][5]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[2][3][5]triazino[5,6-b]indol-3(5h)-one/-thione. EXCLI Journal, 13, 225-240. [Link]
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A Comparative Guide to the Reproducible Synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol
The reproducible synthesis of complex heterocyclic compounds is a cornerstone of drug discovery and development. Among these, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol stands out as a scaffold of significant interest, particularly in the development of novel central nervous system (CNS) active agents.[1] This guide provides a comprehensive comparison of synthetic strategies for this molecule, focusing on reproducibility, yield, and potential challenges. We will delve into the mechanistic rationale behind protocol choices and provide detailed experimental workflows to empower researchers in their synthetic endeavors.
The Strategic Importance of the Triazino[5,6-b]indole Core
The 5H-[2][3][4]triazino[5,6-b]indole framework is a key pharmacophore found in a variety of biologically active molecules, with applications ranging from anticancer to antileishmanial agents.[2][3] The specific substitutions on the target molecule—an 8-bromo group, a 5-methyl group, and a 3-thiol group—are designed to modulate its physicochemical properties, such as lipophilicity and target engagement.[1] However, the synthesis of this multi-substituted heterocycle can be fraught with challenges, including regioselectivity of bromination, efficiency of the cyclization step, and the stability of the final thiol product.
Primary Synthetic Route: The Isatin-Thiosemicarbazide Pathway
The most common and direct approach to the 5H-[2][3][4]triazino[5,6-b]indole-3-thiol core involves the cyclization of an isatin derivative with thiosemicarbazide.[4] This pathway offers a convergent synthesis where the key indole and triazine rings are formed in a well-established sequence.
Workflow for the Primary Synthetic Route
Caption: Primary synthesis of the target compound via an isatin intermediate.
Detailed Experimental Protocol: Primary Route
Step 1: Synthesis of 5-Bromo-1-methylisatin
-
Starting Material: 5-Bromoisatin.
-
Alkylation: To a solution of 5-bromoisatin in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Introduce the methylating agent, typically methyl iodide (CH₃I), and stir the reaction mixture at room temperature.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by recrystallization or column chromatography.
Step 2: Condensation with Thiosemicarbazide
-
Dissolve 5-bromo-1-methylisatin and an equimolar amount of thiosemicarbazide in ethanol or a similar protic solvent.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.
-
Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to allow the isatin-3-thiosemicarbazone intermediate to precipitate. Filter and wash the solid.
Step 3: Oxidative Cyclization
-
Suspend the isatin-3-thiosemicarbazone intermediate in an aqueous solution of a mild base, such as potassium carbonate.
-
Heat the suspension to reflux. The oxidative cyclization will proceed, often with a noticeable color change.
-
After cooling, carefully acidify the solution with a dilute acid (e.g., acetic acid) to precipitate the final product, 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol.
-
Filter, wash with water, and dry the product. Further purification can be achieved by recrystallization.
Reproducibility Challenges and Causality
-
Bromination: Direct bromination of the isatin core can lead to a mixture of regioisomers. Starting with a pre-brominated indole is often a more reliable strategy to ensure the desired 8-bromo substitution pattern. The choice of brominating agent is critical; N-bromosuccinimide (NBS) is a milder and more selective option compared to molecular bromine.[5]
-
Methylation: The N-methylation of isatin is generally a high-yielding and reproducible step. However, incomplete reaction or side reactions can occur if the base or solvent is not chosen carefully.
-
Cyclization: The final oxidative cyclization is a key step where reproducibility can be an issue. The reaction conditions, particularly the base concentration and temperature, need to be precisely controlled to avoid the formation of byproducts.
Alternative Synthetic Strategy: The Indole-Based Approach
An alternative route involves building the triazine ring onto a pre-functionalized indole. This can offer advantages in terms of regiocontrol, especially for the bromo substituent.
Workflow for the Alternative Indole-Based Route
Caption: A multi-step alternative synthesis starting from a substituted indole.
Discussion of the Alternative Route
This pathway, while longer, provides better control over the substitution pattern on the indole ring. The synthesis of 5-bromoindole itself can be achieved through various methods, with the three-step sulfonation route being a reliable option.[6] The subsequent steps to build the triazine ring involve well-established transformations in heterocyclic chemistry.
The introduction of the 3-amino group, followed by conversion to an isothiocyanate and cyclization with hydrazine, is a versatile method for forming the 3-thiol-triazine ring. While this route involves more steps, each transformation is generally high-yielding and reproducible, potentially leading to a more reliable overall synthesis of the final product.
Comparison of Synthetic Routes
| Parameter | Primary Route (Isatin-Based) | Alternative Route (Indole-Based) |
| Starting Material | 5-Bromoisatin | 5-Bromo-1-methylindole |
| Number of Steps | 3 | 5-6 |
| Overall Yield (Typical) | Moderate | Moderate to Good |
| Key Challenges | Regioselectivity of bromination, cyclization efficiency | Multi-step synthesis, handling of sensitive intermediates |
| Advantages | Convergent, fewer steps | Better regiocontrol, potentially higher overall reproducibility |
Conclusion and Recommendations
For the synthesis of 8-bromo-5-methyl-5H-triazino[5,6-b]indole-3-thiol, the choice of synthetic route will depend on the specific capabilities and priorities of the research team.
-
The Primary (Isatin-Based) Route is more direct and may be preferable for rapid access to the target compound, provided that the starting 5-bromo-1-methylisatin is readily available or can be synthesized with good regiocontrol. Careful optimization of the cyclization step is crucial for reproducibility.
-
The Alternative (Indole-Based) Route offers a more controlled and potentially more reproducible synthesis, albeit with a greater number of steps. This approach is recommended when high purity and unambiguous regiochemistry are paramount.
Regardless of the chosen route, careful attention to reaction conditions, purification techniques, and analytical characterization at each step is essential to ensure the reproducible synthesis of this valuable heterocyclic scaffold.
References
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][3][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. Available at: [Link]2]
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Gupta, L., et al. (2010). Synthesis and biological evaluation of new[2][3][4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][3][4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. Available at: [Link]3]
-
Convenient Synthesis 5 H -[2][3][4]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. Available at: [Link]4]
-
Lopatik, D. N., et al. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]]
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A Comparative Efficacy Analysis of Triazinoindole Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug design is perpetual. Among these, the triazinoindole core has emerged as a versatile framework, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of various triazinoindole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space. We will delve into their anticancer, kinase inhibitory, and enzyme inhibitory properties, presenting a logical narrative from synthesis to biological evaluation and mechanistic understanding.
Introduction to Triazinoindole Derivatives
The fusion of a triazine ring with an indole nucleus creates the triazinoindole scaffold, a heterocyclic system that has garnered significant attention for its therapeutic potential. This unique combination of two pharmacologically important moieties has led to the development of derivatives with diverse biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects[1]. The rationale behind exploring this chemical family lies in the potential for synergistic effects arising from the combined pharmacophores and the tunable nature of the scaffold, allowing for the optimization of activity and selectivity through targeted chemical modifications.
Comparative Anticancer Efficacy
A significant body of research has focused on the antiproliferative properties of triazinoindole derivatives against a variety of human cancer cell lines. The National Cancer Institute (NCI)-60 human tumor cell line screen has been a pivotal tool in this evaluation, providing a standardized platform for comparing the cytotoxic and cytostatic effects of novel compounds[2][3][4].
NCI-60 Screening Data Analysis
The NCI-60 screen assesses the growth inhibition of 60 different human cancer cell lines. The data is often presented as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values[5]. A comparative analysis of two triazine mimic antibiotics, NSC 710607 and NSC 710608, revealed their potent in vitro activity across a range of tumor types[2]. While both compounds showed similar average GI50, TGI, and LC50 values, NSC 710607 demonstrated superior activity against colon cancer cell lines, particularly HCT-116, with a GI50 value in the sub-micromolar range (0.55 µM)[2].
Table 1: Comparative Anticancer Activity of Select Triazinoindole and Triazine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Key Findings & SAR Insights | Reference(s) |
| NSC 710607 | HCT-116 (Colon) | 0.55 | Superior proliferation-suppressive capability in colon cells compared to NSC 710608. | [2] |
| NSC 710608 | HCT-116 (Colon) | 1.55 | Less potent than NSC 710607 against this specific cell line. | [2] |
| Compound 3k | A549, MCF-7, Hela, HepG-2 | 0.59, 0.86, 1.31, 0.92 | A 5H-[2][6][7]triazino[5,6-b]indole derivative bearing a pyridinocycloalkyl moiety, acting as an iron chelator. Showed lower cytotoxicity against normal HEK293 cells. | [6] |
| Compound 7f | MCF-7 (Breast) | Not specified (Potent) | A piperidine-containing s-triazine derivative with potent EGFR inhibitory activity. | [8] |
| Compound 4b | MCF-7, HCT-116 | 3.29, 3.64 | An s-triazine Schiff base derivative with a piperidino and benzylamino substituent. The para-chlorine on the benzylidine residue enhanced activity. | [8] |
| Compound 13c | MCF-7, A549 | 8.04, 12.24 | A chiral 1,3,5-triazine derivative designed as an EGFR inhibitor. | [9] |
| Compound 7e | Various cancer cell lines | Potent | A hybrid quinazoline-1,3,5-triazine derivative with high affinity towards EGFR. | [10] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust and well-documented protocol. The causality behind its design is to provide a broad initial assessment of a compound's anticancer potential across a diverse panel of human cancers.
Step-by-Step Methodology:
-
Cell Culture: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine[3][4].
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line[3]. Plates are incubated for 24 hours prior to drug addition.
-
Drug Preparation and Addition: Test compounds are typically solubilized in DMSO. A single high concentration (e.g., 10⁻⁵ M) is used for the initial screen. For compounds showing significant activity, a 5-dose screen is performed over a 10-fold dilution range[3].
-
Incubation: Plates are incubated for an additional 48 hours after drug addition[4].
-
Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins[2].
-
Data Analysis: The absorbance of the solubilized SRB is measured at 515 nm. The percentage growth is calculated relative to control (no drug) and time-zero plates. From this, the GI50, TGI, and LC50 values are determined[4].
Workflow Diagram:
Caption: NCI-60 screening workflow.
Kinase Inhibition: Targeting Key Signaling Pathways
Many triazinoindole and related triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
EGFR and PI3K/mTOR Inhibition
The Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are critical for cancer cell proliferation, survival, and metastasis. Several studies have identified triazine derivatives as potent inhibitors of these pathways[11][10][12][13][14][15][16][17]. For instance, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and shown to target the EGFR/PI3K/AKT/mTOR signaling cascades. Compound 4f from this series exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM, comparable to the standard drug Erlotinib (IC50 = 69 nM)[14]. Furthermore, this compound demonstrated remarkable inhibition of the PI3K/AKT/mTOR pathway[14].
Table 2: Comparative Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Key Findings & SAR Insights | Reference(s) |
| Compound 4f | EGFR | 61 | Potent dual inhibitor of EGFR and the PI3K/AKT/mTOR pathway. | [14] |
| Compound 3i | EGFR | 34.1 | A pyrazolyl-amine-indole-s-triazine derivative showing potent EGFR inhibition. | [13] |
| Compound 7e | EGFR | - (High affinity) | A hybrid quinazoline-1,3,5-triazine derivative demonstrating strong binding to EGFR. | [10] |
| Compound 6h | PI3Kα/mTOR | - (Significant activity) | A 1,3,5-triazine derivative showing potent inhibition of cervical cancer via dual PI3K/mTOR inhibition. | [12] |
| Compound 7b | PI3Kα | ~50,000 | A dimorpholinoquinazoline-based inhibitor of the PI3K/Akt/mTOR cascade. | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
The rationale for this assay is to directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human EGFR), substrate solution (a peptide or protein that is a known substrate for the kinase), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for triazinoindole derivatives within the EGFR and PI3K/Akt/mTOR signaling pathways.
Caption: EGFR signaling pathway inhibition.
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"peer-reviewed studies on the mechanism of action of triazinoindoles"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazinoindole Scaffold
The triazinoindole core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the mechanisms of action of triazinoindoles, focusing on their roles as cholinesterase inhibitors, antioxidants, and phosphoinositide 3-kinase (PI3K) inhibitors. By juxtaposing their performance with well-established alternatives—donepezil, vitamin E, and ZSTK474, respectively—we aim to provide researchers with a nuanced understanding of their therapeutic potential and the experimental methodologies used to elucidate their function. This document is designed to be a practical resource, offering not only a synthesis of the current literature but also detailed experimental protocols and visual aids to facilitate further investigation.
Cholinesterase Inhibition: A Head-to-Head with Donepezil
Triazinoindole derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key target in the symptomatic treatment of Alzheimer's disease. Their mechanism often involves a dual binding mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a characteristic shared with the well-established drug, donepezil.
Comparative Efficacy
Several peer-reviewed studies have reported potent AChE inhibitory activity for novel triazinoindole compounds. For instance, one of the most active compounds from a synthesized series, compound 23e , exhibited an IC50 value of 0.56 ± 0.02 μM for AChE[1]. Another study highlighted compound 60 as a potent cholinesterase inhibitor with an AChE IC50 value of 0.32 μM[2]. In comparison, donepezil is a highly potent inhibitor with a reported IC50 value of approximately 6.7 nM[3]. While the currently reported triazinoindoles are less potent than donepezil, their multi-target nature, which we will explore in subsequent sections, may offer a compensatory therapeutic advantage.
| Compound Class | Representative Compound | Target | IC50 Value |
| Triazinoindole | Compound 23e | Acetylcholinesterase (AChE) | 0.56 µM[1] |
| Triazinoindole | Compound 60 | Acetylcholinesterase (AChE) | 0.32 µM[2] |
| Benzylpiperidine | Donepezil | Acetylcholinesterase (AChE) | ~6.7 nM[3] |
Mechanism of Interaction: A Molecular Docking Perspective
Molecular docking studies have been instrumental in elucidating the binding modes of triazinoindoles within the AChE active site gorge. These studies reveal that the triazinoindole scaffold can effectively span the distance between the CAS and PAS.
Donepezil's Binding Mode: Donepezil is known to exhibit a "dual binding" mechanism. Its indanone moiety interacts with the CAS, primarily through π-π stacking with Trp86, while the benzylpiperidine portion extends through the active site gorge to interact with the PAS, forming a π-π stacking interaction with Trp279[4]. This dual engagement is believed to be crucial for its high inhibitory potency.
Triazinoindole's Postulated Binding Mode: Molecular docking simulations of potent triazinoindole derivatives indicate significant interactions within the active sites of AChE[1]. The planar triazinoindole core likely engages in π-π stacking interactions with key aromatic residues in the CAS and PAS, mirroring the binding of donepezil. The substituents on the triazinoindole ring system play a critical role in optimizing these interactions and influencing selectivity.
Caption: Workflow and principle of the DPPH antioxidant assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Triazinoindole compound and Vitamin E (or Trolox) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the triazinoindole compound and the standard in methanol.
-
Prepare serial dilutions of the test compounds and the standard in methanol.
-
-
Assay Setup (in a 96-well plate):
-
Control: 100 µL of methanol + 100 µL of DPPH solution.
-
Test Sample: 100 µL of the test compound/standard solution at various concentrations + 100 µL of DPPH solution.
-
-
Incubation and Measurement:
-
Mix the solutions and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.
-
PI3K Inhibition: A New Frontier for Triazinoindoles
Recent studies have begun to explore the potential of triazinoindoles as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and other diseases. This positions them as potential competitors to established pan-PI3K inhibitors like ZSTK474.
Comparative Efficacy
While specific IC50 values for triazinoindoles against PI3K isoforms are not yet widely published, related 1,3,5-triazine derivatives have demonstrated potent inhibitory activity. For instance, some novel 2,4,6-trisubstituted 1,3,5-triazines were found to be 2-4 times more potent than ZSTK474 in inhibiting PI3K.[5] One study on multitarget triazinoindole derivatives with anticancer activity noted that selected compounds showed excellent binding to the active domain of PI3K in docking studies.[6]
| Compound Class | Representative Compound | Target Isoform(s) | IC50 Value |
| Triazinoindole | - | PI3K | Excellent binding in docking studies [6] |
| 1,3,5-Triazine | Novel derivatives | PI3K | 2-4x more potent than ZSTK474 [5] |
| Triazine | ZSTK474 | Pan-Class I PI3K | Varies by isoform (e.g., PI3Kδ Ki = 1.8 nM) [7] |
Mechanism of Interaction: Targeting the ATP-Binding Pocket
ZSTK474's Binding Mode: ZSTK474 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K. Its triazine core mimics the adenine ring of ATP, forming hydrogen bonds with key residues in the hinge region of the enzyme. The morpholine and benzimidazole substituents occupy adjacent pockets, contributing to its potency and selectivity profile.[4][8]
Triazinoindole's Postulated Binding Mode: Based on the structural similarities and docking studies of related compounds, it is hypothesized that triazinoindoles also act as ATP-competitive inhibitors. The triazinoindole scaffold would occupy the adenine-binding region, with the indole and triazine rings forming crucial interactions. Substituents on the core structure would then extend into the affinity and specificity pockets, determining the isoform selectivity and overall inhibitory potency.
Caption: Postulated comparative binding of ZSTK474 and Triazinoindoles in the PI3K active site.
Experimental Protocol: In Vitro PI3K Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring PI3K activity and inhibition by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, etc.)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase assay buffer
-
Triazinoindole compound and ZSTK474
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plate
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the triazinoindole compound and ZSTK474 in the appropriate buffer.
-
Prepare a solution of the PI3K enzyme in kinase dilution buffer.
-
Prepare a solution of PIP2 substrate and ATP in kinase assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells.
-
Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the ATP/PIP2 mixture to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion: A Promising Scaffold for Multi-Target Drug Discovery
This guide has provided a comparative overview of the mechanisms of action of triazinoindoles as cholinesterase inhibitors, antioxidants, and potential PI3K inhibitors. While established drugs like donepezil exhibit superior potency for their primary target, the multi-faceted nature of triazinoindoles presents a compelling rationale for their continued development, particularly for complex multifactorial diseases like Alzheimer's and cancer. The provided experimental protocols and conceptual diagrams serve as a foundation for researchers to further explore and validate the therapeutic potential of this versatile chemical scaffold. Future studies focusing on direct, quantitative comparisons with established drugs and detailed structural biology to elucidate precise binding interactions will be crucial in advancing triazinoindole-based therapeutics from the laboratory to the clinic.
References
-
Yar, M., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1699. [Link]
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Dan, S., et al. (2009). Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest. Biochemical and Biophysical Research Communications, 379(1), 104-109. [Link]
-
Badawi, W. A., et al. (2025). Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9. Bioorganic Chemistry, 108943. [Link]
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Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 143(6), 939-951. [Link]
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Workman, P., et al. (2010). Drugging the PI3K pathway. Nature Reviews Cancer, 10(11), 759-774. [Link]
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Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
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Patel, D. V., et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 11(22), 3848-3864. [Link]
-
Sabbagh, M. N., et al. (2020). A review of the pharmacokinetic and pharmacodynamic properties of donepezil. Expert Opinion on Drug Metabolism & Toxicology, 16(5), 379-390. [Link]
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Trinh, N. H., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(8), 3947-3957. [Link]
-
Patel, D. V., et al. (2019). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
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Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
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Neri, D., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors: a patent review (2006-2010). Expert Opinion on Therapeutic Patents, 21(8), 1239-1251. [Link]
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Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
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Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638-1642. [Link]
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Sugihara, T., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 231, 114148. [Link]
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Kryštof, V., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(8), 1787. [Link]
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Colletier, J. P., et al. (2006). Structural insights into the binding of the anti-Alzheimer drug donepezil to the acetylcholinesterase catalytic gorge. Journal of Biological Chemistry, 281(23), 16056-16063. [Link]
-
Bolognesi, M. L., et al. (2019). A journey into the multitarget world of acetylcholinesterase inhibitors. Current Medicinal Chemistry, 26(20), 3618-3636. [Link]
-
Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638-1642. [Link]
-
Ogura, H., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613. [Link]
-
Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. Pharmata, 6(1), 1-6. [Link]
-
Folmer, J., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 40(15), 6867-6880. [Link]
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Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
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Safety Operating Guide
Personal protective equipment for handling 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Operational Safety Guide: Handling 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
This document provides essential safety protocols for the handling, use, and disposal of 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. As a novel compound with limited published safety data, a conservative approach based on a composite hazard analysis of its constituent chemical motifs is mandatory. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. A thorough risk assessment must be conducted for your specific experimental conditions before commencing any work.
Composite Hazard Analysis: Understanding the Risk Profile
The chemical structure of 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol presents a trifecta of potential hazards derived from its primary functional groups: a thiol, a bromo-aryl group, and a biologically active heterocyclic core.
-
The Thiol Moiety (-SH): Thiol compounds, or mercaptans, are notorious for their potent, unpleasant odors, detectable at very low concentrations.[4] Beyond the odor, they are often skin and eye irritants and can cause respiratory irritation.[1] Work with this compound necessitates robust odor control and prevention of inhalation exposure.[5]
-
The Bromo-Aryl Group: Organobromine compounds, and bromine itself, are known for their corrosive and irritant properties.[2][6] Both liquid and vapor forms can be extremely irritating to the skin, eyes, and respiratory tract.[7][8] A critical consideration with bromine compounds is the potential for a delayed onset of symptoms after exposure, which can lead to more extensive damage if decontamination is not performed immediately.[7][9]
-
The Triazinoindole Core: This complex heterocyclic system is designed for biological activity, with analogues showing potent anticonvulsant effects.[10] Studies on related triazinoindole derivatives have indicated potential for mutagenicity and clastogenicity (the ability to cause chromosome damage).[11][12] As such, the parent compound must be treated as potentially mutagenic and toxic, warranting stringent measures to prevent any direct exposure.
Recommended Personal Protective Equipment (PPE) Protocol
Based on the composite hazard analysis, a multi-layered PPE strategy is required. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., Neoprene or Butyl rubber).[13] | The inner nitrile glove provides a baseline of splash protection and dexterity. The outer glove offers enhanced resistance against the bromo-aryl moiety and potential solvents.[13] Nitrile alone may not be sufficient for prolonged exposure to certain organic compounds.[13] Always consult the manufacturer's chemical resistance chart for the specific solvents being used.[14][15] |
| Eye/Face Protection | Tightly-fitting chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A full-face shield must be worn over goggles when there is a significant splash hazard.[1][16] | Protects against splashes of the compound and solvents, which are expected to be severe eye irritants.[7][17] A face shield provides an additional layer of protection for the entire face. |
| Skin & Body Protection | Chemical-resistant lab coat, long pants, and fully enclosed, chemical-resistant, closed-toe shoes. | Prevents skin contact and contamination of personal clothing.[1][18] The bromo-functional group poses a significant risk of skin irritation and burns.[6] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[5][18] | The thiol group imparts volatility and a strong odor, while the bromo- and heterocyclic components present inhalation toxicity risks.[4][7] A fume hood is the primary engineering control to prevent respiratory exposure. For emergency situations like a large spill, a full-face respirator with appropriate acid gas/organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[3][19] |
Operational Workflow for Safe Handling
Adherence to a strict, procedural workflow is critical to minimize exposure risk. The following steps must be followed for all operations involving this compound.
Preparation and Pre-Handling
-
Designate Work Area: Cordon off a specific area within a certified chemical fume hood for all handling activities.
-
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and spill cleanup materials before introducing the target compound.
-
Prepare Decontamination Solutions: Have a freshly prepared 10% bleach solution ready for decontaminating glassware and surfaces that come into contact with the thiol compound.[20]
-
Verify Safety Equipment: Ensure the chemical fume hood is functioning correctly and that a safety shower and eyewash station are immediately accessible and unobstructed.[16][17]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are properly fitted and the lab coat is fully buttoned.
-
Weighing: If possible, weigh the solid compound within the fume hood. If an external balance must be used, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh the sealed container outside the hood.
-
Dissolution & Reaction: Perform all solution preparations and subsequent reaction steps within the fume hood to contain any vapors or aerosols.
-
Post-Handling Decontamination: Upon completion of the work, decontaminate all surfaces and equipment.
Workflow Visualization
The following diagram illustrates the mandatory workflow for safely handling 8-bromo-5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
